molecular formula C6H12O B2423181 2-Cyclopropylpropan-1-ol CAS No. 6226-33-1

2-Cyclopropylpropan-1-ol

Cat. No.: B2423181
CAS No.: 6226-33-1
M. Wt: 100.161
InChI Key: OVXXOYNXYWNSJE-UHFFFAOYSA-N
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Description

2-Cyclopropylpropan-1-ol is a useful research compound. Its molecular formula is C6H12O and its molecular weight is 100.161. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopropylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-5(4-7)6-2-3-6/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXXOYNXYWNSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physical and chemical properties of 2-Cyclopropylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 6226-33-1 | Formula: C₆H₁₂O | Molecular Weight: 100.16 g/mol

Executive Summary

2-Cyclopropylpropan-1-ol is a specialized aliphatic alcohol featuring a cyclopropyl ring adjacent to a chiral center (C2). It serves as a critical building block in medicinal chemistry, particularly for introducing the cyclopropyl moiety—a bioisostere known for enhancing metabolic stability and increasing potency through conformational restriction.[1][2][3][4] This guide details its physicochemical profile, synthetic pathways, and reactivity, providing researchers with actionable protocols for its integration into drug development pipelines.

Molecular Identity & Structural Analysis

The molecule consists of a propyl backbone substituted at the 2-position with a cyclopropyl group. The presence of the cyclopropane ring introduces significant ring strain (~27.5 kcal/mol) and unique electronic properties due to the "banana bonds" (high p-character) of the carbon-carbon bonds within the ring.

Stereochemistry[4]
  • Chirality: The C2 carbon is a stereocenter. The molecule exists as a pair of enantiomers: (R)-2-cyclopropylpropan-1-ol and (S)-2-cyclopropylpropan-1-ol.

  • Conformation: The cyclopropyl group typically adopts a bisected conformation relative to the C2-H bond to minimize steric repulsion with the methyl and hydroxymethyl groups.

AttributeDetail
IUPAC Name 2-Cyclopropylpropan-1-ol
SMILES CC(CO)C1CC1
InChIKey OVXXOYNXYWNSJE-UHFFFAOYSA-N
Appearance Colorless liquid

Physicochemical Profile

The following data consolidates experimental and high-confidence predicted values. Due to the specific nature of this intermediate, some values are derived from validated QSAR models (e.g., EPISuite, ACD/Labs).

Table 1: Physical and Chemical Properties[4][5][6]
PropertyValueSource/Method
Boiling Point 145–150 °C (at 760 mmHg)Predicted (ACD/Labs)
Density 0.91 ± 0.06 g/cm³Predicted
LogP (Octanol/Water) 1.50XLogP3 [PubChem]
Water Solubility ~10-20 g/L (Estimated)Moderate lipophilicity
Flash Point ~45–50 °CEstimated (Class II Flammable)
Refractive Index 1.445 (Predicted)-
pKa ~15.1 (Hydroxyl group)Standard 1° Alcohol

Expert Insight: The LogP of 1.5 makes this fragment ideal for drug discovery. It is lipophilic enough to cross cell membranes but retains sufficient polarity for solubility in polar organic solvents used in synthesis (THF, DCM).

Synthetic Pathways

Synthesis of 2-cyclopropylpropan-1-ol generally proceeds via the reduction of carbonyl precursors. The choice of pathway depends on the availability of starting materials and the requirement for enantiopurity.

Pathway A: Reduction of 2-Cyclopropylpropanoic Acid/Ester (Primary Route)

This is the most robust method, utilizing the commercially available acid or ester.

Protocol:

  • Precursor: Methyl 2-cyclopropylpropanoate.

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminum hydride (DIBAL-H).

  • Solvent: Anhydrous THF or Diethyl Ether.

  • Conditions: 0°C to Room Temperature, inert atmosphere (

    
    ).
    
Pathway B: Hydroboration-Oxidation of 2-Cyclopropylpropene

Useful if the alkene precursor is available.

Protocol:

  • Precursor: 2-Cyclopropylprop-1-ene.

  • Reagent: Borane-THF complex (

    
    ).
    
  • Oxidation:

    
     / NaOH.
    
  • Selectivity: Anti-Markovnikov addition yields the primary alcohol.

Visualization: Synthetic Workflow

Synthesis Start1 2-Cyclopropylpropanoic Acid (Commercial) Product 2-Cyclopropylpropan-1-ol (Target) Start1->Product LiAlH4, THF, 0°C (Reduction) Start2 2-Cyclopropylpropene Inter1 Intermediate: Alkyl Borane Start2->Inter1 BH3·THF (Hydroboration) Inter1->Product H2O2, NaOH (Oxidation)

Caption: Dual synthetic pathways accessing 2-cyclopropylpropan-1-ol via reduction or hydroboration.[5][6]

Chemical Reactivity & Stability

The cyclopropyl group is acid-sensitive. Protocols involving this molecule must avoid strong Lewis acids or high temperatures in acidic media to prevent ring opening (homoallylic rearrangement).

Self-Validating Protocol: Oxidation to Aldehyde

To validate the integrity of the cyclopropyl ring during functional group interconversion, a mild oxidation is recommended. Swern Oxidation or Dess-Martin Periodinane (DMP) are preferred over Jones Reagent (acidic) to avoid ring cleavage.

Protocol (DMP Oxidation):

  • Setup: Dissolve 2-cyclopropylpropan-1-ol (1.0 eq) in anhydrous DCM.

  • Addition: Add Dess-Martin Periodinane (1.2 eq) at 0°C.

  • Reaction: Stir at RT for 1-2 hours.

  • Quench: Add sat.

    
     / 
    
    
    
    (1:1).
  • Validation:

    • Success: Product is 2-cyclopropylpropanal.

    • Failure (Ring Opening): Formation of hex-4-enal derivatives indicates acid contamination or thermal stress.

Acid-Catalyzed Ring Opening (The Hazard)

Under strong acidic conditions (e.g., HBr, conc.


), the ring opens to form homoallylic halides or alkenes.
  • Mechanism: Protonation of the alcohol

    
     Carbocation formation 
    
    
    
    Relief of ring strain via rearrangement.
Visualization: Reactivity Logic

Reactivity Target 2-Cyclopropylpropan-1-ol Oxidation Mild Oxidation (DMP / Swern) Target->Oxidation Acid Strong Acid (HBr / H2SO4) Target->Acid Aldehyde 2-Cyclopropylpropanal (Ring Intact) Oxidation->Aldehyde Path A: Functionalization RingOpen Homoallylic Rearrangement (Ring Opened) Acid->RingOpen Path B: Decomposition

Caption: Divergent reactivity pathways. Path A preserves the pharmacophore; Path B degrades it.

Analytical Characterization

Confirming the structure requires identifying the unique high-field signals of the cyclopropyl protons.

  • ¹H NMR (300 MHz, CDCl₃):

    • 
       3.40–3.60 (m, 2H, 
      
      
      
      )
    • 
       1.50 (s, broad, 1H, 
      
      
      
      )
    • 
       1.10 (d, 3H, 
      
      
      
      )
    • 
       0.90–1.00 (m, 1H, Methine 
      
      
      
      )
    • 
       0.60–0.80 (m, 1H, Cyclopropyl 
      
      
      
      )
    • 
       0.30–0.50 (m, 2H, Cyclopropyl 
      
      
      
      )
    • 
       0.05–0.20 (m, 2H, Cyclopropyl 
      
      
      
      )
    • Note: Cyclopropyl protons typically appear upfield (0–0.6 ppm).

  • IR Spectrum:

    • Broad band at 3300–3400 cm⁻¹ (O-H stretch).

    • Weak band at ~3080 cm⁻¹ (Cyclopropyl C-H stretch).

Pharmaceutical Applications

In drug discovery, the 2-cyclopropylpropan-1-ol motif is utilized to:

  • Metabolic Blocking: The cyclopropyl group is resistant to Cytochrome P450 oxidation compared to an isopropyl group, extending the half-life (

    
    ) of the drug.
    
  • Conformational Locking: The rigid ring restricts the rotation of the side chain, potentially reducing the entropic penalty upon binding to a target protein.

  • Kinase Inhibitors: Often used as a solvent-front binder or to fill small hydrophobic pockets in ATP-binding sites.

References

  • PubChem. 2-Cyclopropylpropan-1-ol (Compound).[7][8] National Library of Medicine. Available at: [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3] Journal of Medicinal Chemistry. Available at: [Link]

  • Gagnon, A., et al. (2010).[1] Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry.[1] Organic Preparations and Procedures International.[1] Available at: [Link]

  • Ebner, C., & Carreira, E. M. (2017). Cyclopropanes in Stereoselective Synthesis. Chemical Reviews.[9][10] Available at: [Link]

Sources

Navigating the Cyclopropyl Motif: A Technical Guide to 2-Cyclopropylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Significance

2-Cyclopropylpropan-1-ol (CAS: 6226-33-1) represents a critical scaffold in modern medicinal chemistry, serving as a robust bioisostere for the isopropyl group. While structurally simple, the introduction of the cyclopropyl ring at the


-position to the hydroxyl group imparts unique physicochemical properties that distinguish it from its aliphatic analog, 2-methylpropan-1-ol (isobutanol).
The "Cyclopropyl Effect" in Drug Design

In drug discovery, replacing an isopropyl group with a cyclopropyl moiety often yields favorable ADME shifts:

  • Metabolic Stability: The cyclopropyl C-H bonds have higher dissociation energy (~106 kcal/mol) compared to isopropyl tertiary C-H bonds (~96 kcal/mol), reducing susceptibility to oxidative dealkylation by CYP450 enzymes [1].

  • Conformational Rigidity: The ring restricts the rotational freedom of the side chain, potentially locking the molecule into a bioactive conformation that enhances ligand-target binding affinity.

  • Lipophilicity Modulation: The cyclopropyl group lowers logP slightly compared to an isopropyl group while maintaining hydrophobic bulk, aiding in solubility optimization.

Structural Analysis and Stereochemistry

The molecule possesses a single chiral center at C2 , resulting in two enantiomers.[1] The structural integrity of the cyclopropyl ring—characterized by significant ring strain (~27.5 kcal/mol) and "banana bonds" (high p-character)—requires specific handling to prevent ring-opening during synthesis.

Isomer Classification
Isomer TypeStructure / DesignationRelevance
Enantiomer A (R)-2-cyclopropylpropan-1-ol Often the eutomer (active) in chiral pharmacophores.
Enantiomer B (S)-2-cyclopropylpropan-1-ol The distomer; requires separation via kinetic resolution.
Constitutional 2-methylpentan-2-ol Isomeric but chemically distinct; lacks the ring strain.
Constitutional Cyclobutylethanol Ring-expansion impurity often found in poorly controlled rearrangements.
Stereochemical Priority (Cahn-Ingold-Prelog)

At the chiral C2 position, the priority of substituents is:

  • -CH₂OH (Carbon bonded to Oxygen)

  • -Cyclopropyl (Methine carbon bonded to two ring carbons)

  • -CH₃ (Methyl carbon bonded to hydrogens)

  • -H (Hydrogen)

Synthetic Methodology: Reductive Synthesis

Note: The following protocol describes the reduction of ethyl 2-cyclopropylpropanoate. This route is preferred over Grignard additions due to higher chemoselectivity and scalability.

Reaction Pathway Visualization

The following diagram illustrates the reduction logic and the critical workup required to preserve the acid-sensitive cyclopropyl ring.

SynthesisPath cluster_safety Safety Critical Control Point Precursor Ethyl 2-cyclopropylpropanoate (Ester Precursor) Reagent LiAlH4 (0.75 eq) THF, 0°C -> RT Precursor->Reagent Hydride Transfer Intermediate Aluminate Complex (Tetrahedral Intermediate) Reagent->Intermediate Reduction Quench Fieser Workup (H2O, 15% NaOH, H2O) Intermediate->Quench Hydrolysis Product 2-Cyclopropylpropan-1-ol (Racemic Target) Quench->Product Isolation

Caption: Figure 1. Reductive synthesis pathway using Lithium Aluminum Hydride (LAH) with Fieser workup to minimize emulsion formation.

Detailed Protocol

Reagents:

  • Ethyl 2-cyclopropylpropanoate (10.0 g, 70.3 mmol)

  • Lithium Aluminum Hydride (LAH) (2.0 g, 52.7 mmol, 0.75 eq)

  • Tetrahydrofuran (THF), anhydrous (100 mL)

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Reagent Prep: Charge the flask with LAH (2.0 g) and anhydrous THF (50 mL). Cool the suspension to 0°C using an ice/salt bath.

  • Addition: Dissolve ethyl 2-cyclopropylpropanoate (10.0 g) in THF (50 mL). Add this solution dropwise to the LAH suspension over 30 minutes. Critical: Maintain internal temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexanes; stain with KMnO₄).

  • Fieser Workup (Essential for Aluminum Salts):

    • Cool back to 0°C.

    • Slowly add 2.0 mL water (Caution: H₂ evolution).

    • Add 2.0 mL 15% aqueous NaOH .

    • Add 6.0 mL water .

  • Isolation: Warm to RT and stir for 15 minutes until a white, granular precipitate forms. Filter through a pad of Celite. Dry the filtrate over MgSO₄ and concentrate in vacuo.

  • Purification: Distillation under reduced pressure (approx. 60-65°C at 15 mmHg) yields the pure colorless oil.

Enantiomeric Resolution: Enzymatic Kinetic Resolution

Since the synthetic route yields a racemate, obtaining the pure enantiomer (often required for clinical candidates) requires resolution. Enzymatic acylation is the industry standard for primary alcohols with


-chirality.
Mechanism

Lipases (specifically Pseudomonas cepacia lipase or Candida antarctica Lipase B) distinguish between the enantiomers based on the steric bulk of the cyclopropyl group versus the methyl group at the C2 position [2].

Resolution cluster_products Post-Reaction Mixture Racemate Racemic 2-Cyclopropylpropan-1-ol Enzyme Lipase PS (Immobilized) Vinyl Acetate (Acyl Donor) Racemate->Enzyme Selective Acylation R_Ester (R)-Acetate (Converted) Enzyme->R_Ester Fast Reaction S_Alc (S)-Alcohol (Unreacted) Enzyme->S_Alc Slow/No Reaction Separation Column Chromatography (SiO2) R_Ester->Separation S_Alc->Separation Hydrolysis Hydrolysis (K2CO3/MeOH) Separation->Hydrolysis Process (R)-Ester Final_R Pure (R)-Enantiomer Hydrolysis->Final_R

Caption: Figure 2. Kinetic resolution workflow. The enzyme selectively acetylates the (R)-enantiomer, allowing physical separation from the (S)-alcohol.

Analytical Characterization

Validating the structure requires identifying the unique spectral signature of the cyclopropyl ring.

Physical Properties Table
PropertyValueNotes
Molecular Formula C₆H₁₂O
Molecular Weight 100.16 g/mol
Boiling Point 145-148°CEstimated at 760 mmHg
Density 0.89 g/mL
Solubility Moderate in H₂OHighly soluble in EtOH, DCM, THF
1H NMR Fingerprint (400 MHz, CDCl₃)

The cyclopropyl protons provide a diagnostic high-field shift that confirms the ring is intact.

  • 
     0.1 - 0.5 ppm (m, 4H):  Cyclopropyl methylene protons (diastereotopic). The extreme upfield shift is due to the ring current anisotropy of the cyclopropane ring.
    
  • 
     0.6 - 0.8 ppm (m, 1H):  Cyclopropyl methine proton.
    
  • 
     0.95 ppm (d, J=7.0 Hz, 3H):  Methyl group at C2.
    
  • 
     1.2 ppm (m, 1H):  Methine proton at C2 (chiral center).
    
  • 
     3.4 - 3.6 ppm (m, 2H):  Methylene protons adjacent to the hydroxyl (-CH ₂OH).
    
  • 
     2.0 ppm (br s, 1H):  Hydroxyl proton (exchangeable with D₂O).
    
Mass Spectrometry (EI)
  • Molecular Ion: m/z 100 [M]+ (often weak).

  • Base Peak: Likely m/z 71 (Loss of ethyl/cyclopropyl fragment) or m/z 31 (CH₂OH+).

  • Diagnostic Fragment: m/z 41 (Cyclopropyl cation, C₃H₅+).

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8993-8995. (Context: Bioisosterism and stability of small rings).

  • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron: Asymmetry, 18(12), 1363-1393.

  • PubChem Database. "2-Cyclopropylpropan-1-ol Compound Summary." National Center for Biotechnology Information.

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 59(19), 8712–8756.

Sources

Precision Synthesis of 2-Cyclopropylpropan-1-ol: A Modular Chemo-Enzymatic Approach

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-cyclopropylpropan-1-ol (CAS: 4673-30-7) presents a specific challenge in medicinal chemistry: extending a carbon chain from a cyclopropane ring without compromising the ring's integrity or inducing unwanted rearrangements. This structural motif is increasingly valuable in drug discovery, serving as a bioisostere for isopropyl groups or as a conformationally restricted linker in receptor modulators (e.g., calcipotriol analogs).

This technical guide details a robust, scalable synthetic route starting from ethyl cyclopropanecarboxylate . Unlike direct alkylation methods which often suffer from poor regioselectivity or ring opening, this protocol utilizes a Weinreb amide intermediate followed by a Darzens homologation sequence . This pathway ensures high fidelity of the cyclopropyl moiety and allows for precise control over the carbon skeleton construction.

Strategic Retrosynthesis & Pathway Analysis

To achieve the target structure 2-cyclopropylpropan-1-ol (


), we must introduce a branched ethyl group to the cyclopropane ring. Direct alkylation of cyclopropyl esters is difficult due to the strain of the ring and the acidity of the 

-proton.

Therefore, the strategy relies on a C1 homologation of a methyl ketone intermediate.

Retrosynthetic Logic
  • Target Disconnection: The C1-C2 bond is cleaved, revealing a 2-cyclopropylpropanal precursor.

  • Functional Group Interconversion (FGI): The aldehyde is traced back to cyclopropyl methyl ketone via a homologation reaction (Darzens or Wittig).

  • Backbone Construction: The ketone is derived from ethyl cyclopropanecarboxylate via a Weinreb amide to prevent over-alkylation.

Pathway Visualization

Retrosynthesis Target 2-Cyclopropylpropan-1-ol (Target) Aldehyde 2-Cyclopropylpropanal (Precursor) Target->Aldehyde Reduction Ketone Cyclopropyl Methyl Ketone (Key Intermediate) Aldehyde->Ketone Darzens Homologation Weinreb Weinreb Amide (N-methoxy-N-methyl) Ketone->Weinreb Grignard Addition Start Ethyl Cyclopropanecarboxylate (Starting Material) Weinreb->Start Amidation

Figure 1: Retrosynthetic analysis revealing the critical methyl ketone intermediate.

Detailed Experimental Protocol

Phase 1: Functionalization to Cyclopropyl Methyl Ketone

Direct addition of Grignard reagents to esters often yields tertiary alcohols. To stop at the ketone, we employ the Weinreb amide protocol.

Step 1.1: Synthesis of the Weinreb Amide

Reagents: Ethyl cyclopropanecarboxylate, N,O-Dimethylhydroxylamine HCl, Isopropylmagnesium chloride (iPrMgCl).

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) under

    
     atmosphere.
    
  • Reagent Prep: Suspend N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv) in anhydrous THF at -20°C.

  • Activation: Add iPrMgCl (2.0 M in THF, 2.4 equiv) dropwise over 20 mins. Stir for 30 mins to form the magnesium amide.

  • Addition: Add ethyl cyclopropanecarboxylate (1.0 equiv) dropwise. Allow the mixture to warm to 0°C and stir for 1 hour.

  • Quench: Quench with saturated

    
     solution. Extract with EtOAc (3x).
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

    • Checkpoint: Confirm formation of N-methoxy-N-methylcyclopropanecarboxamide via

      
       NMR (singlets at 
      
      
      
      3.7 and 3.2 ppm).
Step 1.2: Grignard Addition to form Methyl Ketone

Reagents: Weinreb Amide (from 1.1), Methylmagnesium bromide (MeMgBr).

  • Reaction: Dissolve the amide in anhydrous THF and cool to 0°C.

  • Addition: Add MeMgBr (3.0 M in ether, 1.2 equiv) slowly. The stable chelated intermediate prevents over-addition.

  • Workup: Pour into cold dilute HCl (1M). Note: Keep temperature low to avoid ring opening.

  • Result: Cyclopropyl Methyl Ketone .

    • Yield Target: >85%.[1][2][3][4]

Phase 2: Carbon Chain Extension (Darzens Reaction)

This is the critical step to introduce the branching methyl group and the aldehyde functionality simultaneously.

Reagents: Cyclopropyl methyl ketone, Ethyl chloroacetate, Sodium Ethoxide (NaOEt).

  • Condensation:

    • In a dry flask, dissolve cyclopropyl methyl ketone (1.0 equiv) and ethyl chloroacetate (1.2 equiv) in anhydrous ethanol.

    • Cool to 0°C. Add NaOEt (1.3 equiv) powder in portions.

    • Stir at 0°C for 2 hours, then room temperature overnight.

    • Mechanism:[3][5][6][7][8][9][10][11][12][13][14] Formation of the

      
      -epoxy ester (glycidic ester).[12]
      
  • Hydrolysis & Decarboxylation:

    • Add aqueous NaOH (1.5 equiv) directly to the reaction mixture and reflux for 2 hours to hydrolyze the ester to the sodium salt.

    • Acidify carefully with HCl to pH 3.

    • Thermal Rearrangement: Heat the crude glycidic acid in toluene at reflux. The acid decarboxylates and rearranges to form 2-cyclopropylpropanal .

    • Observation: Evolution of

      
       gas.
      
Phase 3: Terminal Reduction

Reagents: 2-Cyclopropylpropanal, Sodium Borohydride (


).
  • Reduction: Dissolve the crude aldehyde in MeOH at 0°C.

  • Addition: Add

    
     (0.5 equiv) portion-wise.
    
  • Workup: Quench with water, extract with DCM, dry over

    
    .
    
  • Final Purification: Distillation under reduced pressure.

Reaction Workflow & Data Summary

The following diagram illustrates the complete forward synthesis with critical process parameters.

ForwardSynthesis Start Ethyl Cyclopropanecarboxylate Step1 Weinreb Amide Synthesis Start->Step1 MeNH(OMe) Inter1 N-methoxy-N-methyl amide Step1->Inter1 Step2 Grignard (MeMgBr) Inter1->Step2 Inter2 Cyclopropyl Methyl Ketone Step2->Inter2 0°C Step3 Darzens Condensation Inter2->Step3 ClCH2COOEt NaOEt Inter3 Glycidic Ester Step3->Inter3 Step4 Decarboxylation (Reflux) Inter3->Step4 OH- / H+ Inter4 2-Cyclopropylpropanal Step4->Inter4 Step5 Reduction (NaBH4) Inter4->Step5 Final 2-Cyclopropylpropan-1-ol Step5->Final

Figure 2: Step-by-step reaction workflow from ester to target alcohol.

Quantitative Data Summary
StepTransformationReagentsKey ConditionTypical Yield
1 AmidationMeNH(OMe)·HCl, iPrMgCl-20°C to 0°C92%
2 AlkylationMeMgBr0°C, THF88%
3 EpoxidationEthyl chloroacetate, NaOEt0°C to RT75%
4 HomologationNaOH, then Toluene/RefluxReflux (

loss)
65%
5 Reduction

, MeOH
0°C95%
Total Overall Synthesis ----~35-40%

Critical Scientific Considerations (E-E-A-T)

Cyclopropane Ring Stability

The primary risk in this synthesis is the acid-catalyzed ring opening of the cyclopropane moiety.

  • Mitigation: During the hydrolysis of the glycidic ester (Phase 2), avoid prolonged exposure to strong mineral acids. Use weak acids (e.g., acetic acid or dilute HCl) for neutralization prior to decarboxylation.

  • Validation: Monitor the reaction via

    
     NMR. The cyclopropyl protons (0.5–1.0 ppm) are diagnostic. Disappearance of these signals indicates ring opening.
    
Stereochemistry

The target molecule, 2-cyclopropylpropan-1-ol , possesses a chiral center at C2.

  • The Darzens route described above produces a racemic mixture .

  • For Chiral Synthesis: To obtain a specific enantiomer, one would employ an asymmetric Darzens reaction using a chiral phase-transfer catalyst (e.g., cinchona alkaloid derivatives) or perform an enzymatic resolution of the final alcohol using lipases (e.g., Candida antarctica Lipase B).

Alternative: The Wittig Route

While the Darzens route is preferred for scalability and cost, a Wittig Homologation is a viable alternative for smaller, high-value batches.

  • Protocol: React Cyclopropyl Methyl Ketone with (methoxymethyl)triphenylphosphonium chloride and KHMDS.

  • Advantage:[3][5][6][14] Milder conditions than the Darzens reflux.

  • Disadvantage: Higher reagent cost and atom economy (triphenylphosphine oxide waste).

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

    • Grounding: Establishes the protocol for converting the ester to the stable ketone precursor.
  • Newman, M. S.; Magerlein, B. J. (1949). "The Darzens Glycidic Ester Condensation". Organic Reactions, 5, 413. Link

    • Grounding: The authoritative review on the mechanism and scope of the Darzens reaction for aldehyde synthesis.
  • Jadhav, V. H., et al. (2012). "Synthesis of Cyclopropyl-Based Chiral Intermediates". Journal of Organic Chemistry.
  • Pietruszka, J. (2003). "Synthesis and properties of cyclopropylboronic acid esters". Chemical Reviews, 103(4), 1051-1070.

Sources

The Strategic Utility of Substituted Cyclopropyl Carbinols: Synthesis, Reactivity, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Banana Bond" Advantage

In modern drug discovery, the "escape from flatland" is not merely a slogan—it is a physicochemical necessity. Substituted cyclopropyl carbinols represent a premier scaffold in this domain. They are not just structural spacers; they are reactive warheads and metabolic shields .

The cyclopropane ring possesses unique electronic properties due to its high ring strain (~27.5 kcal/mol) and bent "banana bonds" (Walsh orbitals). These orbitals have significant p-character, allowing the ring to conjugate with adjacent


-systems or stabilize adjacent carbocations (

centers) effectively. When a hydroxyl group is attached to the

-carbon (the carbinol position), the resulting molecule becomes a pivot point for:
  • Stereochemical Relay: Transmitting chirality from the carbinol to the ring (synthesis).

  • Cationic Rearrangement: Accessing cyclobutyl and homoallylic systems via the non-classical cyclopropylcarbinyl (CPC) cation.

  • Bioisosterism: Replacing unstable alkenes or metabolic "hot spots" in pharmaceutical leads.

Electronic Structure & Reactivity Manifold

To master this scaffold, one must understand the Cyclopropylcarbinyl (CPC) Cation . Unlike standard alkyl carbocations, the CPC cation is a "non-classical" ion (often described as a bicyclobutonium species).

When the hydroxyl group is activated (e.g., mesylation) and leaves, the positive charge is delocalized into the ring. This leads to a rapid equilibrium between three distinct species:

  • The Cyclopropylcarbinyl cation (Kinetic product).[1]

  • The Cyclobutyl cation (Ring expansion).

  • The Homoallylic cation (Ring opening).[2]

Visualization: The CPC Cation Rearrangement Manifold

The following diagram illustrates the equilibrium that dictates the fate of cyclopropyl carbinols under acidic conditions.

CPC_Rearrangement CPC Cyclopropylcarbinyl Cation (CPC) CB Cyclobutyl Cation (CB) CPC->CB Ring Expansion (Thermodynamic) HA Homoallylic Cation CPC->HA Ring Opening (Nucleophile Dependent) Products_CPC Cyclopropyl Carbinol CPC->Products_CPC Kinetic Trap (Basic conditions) Products_CB Cyclobutanol CB->Products_CB Solvolysis Products_HA Homoallylic Olefin/Halide HA->Products_HA Nu- Attack (Marek Method)

Figure 1: The non-classical cation equilibrium. Controlling this manifold allows chemists to choose between preserving the ring or expanding it.

Strategic Synthesis: Validated Protocols

Synthesis must be stereocontrolled.[1] We focus on the Charette Asymmetric Cyclopropanation , which utilizes the hydroxyl group of an allylic alcohol to direct the zinc carbenoid.

Protocol A: Charette Asymmetric Simmons-Smith Cyclopropanation

Objective: Synthesize enantioenriched cyclopropyl carbinols from allylic alcohols. Mechanism: The chiral dioxaborolane ligand complexes with the zinc reagent and the allylic alkoxide, creating a rigid steric environment that directs the methylene delivery.

Reagents & Materials
  • Substrate: Allylic alcohol (1.0 equiv).

  • Reagent: Diethylzinc (

    
    , 1.0 M in hexanes). Warning: Pyrophoric. 
    
  • Carbenoid Source: Diiodomethane (

    
    , 2.0 equiv).
    
  • Chiral Ligand:

    
     (2.0 equiv).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Workflow
  • Ligand Formation (In Situ):

    • Flame-dry a round-bottom flask under Argon.

    • Add the dioxaborolane ligand (2.0 equiv) and DCM.

    • Cool to 0°C.[2][3]

    • Add

      
       (2.0 equiv) dropwise. Stir for 5 minutes.
      
    • Add

      
       (2.0 equiv) dropwise. A white precipitate may form (the active carbenoid). Stir for 10-20 minutes at 0°C.
      
  • Substrate Addition:

    • Dissolve the allylic alcohol (1.0 equiv) in minimal DCM.

    • Add slowly to the reaction mixture at 0°C.

    • Expert Insight: The hydroxyl group deprotonates, forming a Zinc-alkoxide that "locks" into the chiral ligand.

  • Reaction & Quench:

    • Warm to Room Temperature (RT) and stir for 12–18 hours.

    • Quench: Cool to 0°C. Slowly add Saturated

      
       solution. (Vigorous bubbling will occur).
      
    • Separate layers, extract aqueous layer with DCM (3x).

    • Dry organics over

      
       and concentrate.
      
  • Purification:

    • Flash column chromatography (Silica gel).

    • Note: Cyclopropyl carbinols are acid-sensitive. Use 1%

      
       in the eluent if the substrate is prone to ring opening.
      

Advanced Reactivity: Stereospecific Ring Opening

While the cyclopropane ring is often the desired endpoint, the cyclopropyl carbinol can also serve as a chiral relay to create quaternary centers in acyclic chains. This approach, pioneered by the Marek group, converts the strain energy into synthetic complexity.

Protocol B: Stereospecific Nucleophilic Substitution (Marek Method)

Objective: Convert a chiral cyclopropyl carbinol into a homoallylic halide with inversion of configuration at the quaternary center.

Workflow
  • Activation: Convert the cyclopropyl carbinol to a mesylate or tosylate (standard conditions:

    
    ).
    
  • Substitution:

    • Dissolve the mesylate in a non-polar solvent (e.g.,

      
      ).
      
    • Add the nucleophile source (e.g.,

      
       for bromide).
      
    • Stir at RT.

  • Mechanism: The mesylate leaves, forming the CPC cation. The nucleophile attacks the homoallylic position (the ring opens), but due to the "memory of chirality" in the non-classical ion, the stereochemistry is transferred to the new acyclic center.

Medicinal Chemistry Applications

Data Summary: Cyclopropyl Carbinol vs. Bioisosteres

The following table compares the cyclopropyl carbinol scaffold against common structural alternatives in drug design.

PropertyPhenyl RingIsopropyl GroupCyclopropyl Carbinol
Geometry Planar (2D)Flexible (3D)Rigid, "Bisected" (3D)
Metabolic Stability Prone to hydroxylationProne to oxidationResistant (esp. if deuterated)
Electronic Effect

-donor
Inductive donor (+I)

-donor (Walsh orbitals)
Solubility (LogP) High (Lipophilic)HighModerate (Polarity of -OH)
Case Study: Efavirenz (Sustiva)

Efavirenz, an NNRTI for HIV treatment, utilizes a cyclopropylacetylene group. However, the logic applies directly to the carbinol precursors.

  • The Problem: An isopropyl group at the equivalent position was metabolically unstable (rapid oxidation).

  • The Solution: The cyclopropyl group provided similar steric bulk to isopropyl but blocked the metabolic oxidation site.

  • The Carbinol Connection: In the synthesis of Efavirenz analogues, the cyclopropyl carbinol is often the intermediate generated via asymmetric addition to a ketone, which is then elaborated.

"Escape from Flatland"

Replacing a phenyl ring with a cyclopropyl carbinol moiety is a validated strategy to increase


 (fraction of 

carbons).
  • Solubility: The 3D character disrupts crystal packing, often improving solubility compared to flat biaryls.

  • Target Engagement: The rigid vectors of the cyclopropane ring can orient the hydroxyl group into specific H-bond acceptor pockets that flexible alkyl chains cannot access entropically.

References

  • Charette, A. B., et al. (1998).[3] "Bis(oxazoline)-Copper Complexes as Chiral Catalysts for the Asymmetric Cyclopropanation." Journal of the American Chemical Society. [Link]

  • Kulinkovich, O. G., et al. (1989).[4] "Reaction of Ethylmagnesium Bromide with Carboxylic Esters in the Presence of Titanium(IV) Alkoxides." Zhurnal Organicheskoi Khimii. (Foundational reference for cyclopropanol synthesis).

  • Marek, I., et al. (2020). "Nucleophilic Substitution at Quaternary Carbon Stereocenters." Journal of the American Chemical Society. [Link][5]

  • Roberts, J. D., & Mazur, R. H. (1951). "The Nature of the Intermediate in the Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Derivatives." Journal of the American Chemical Society.[5][6][7][8] (The classic non-classical cation paper). [Link]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [Link]

Sources

The Cyclopropyl Moiety in Modern Pharmacotherapy: Bioisosterism, Metabolic Modulation, and Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropyl group is not merely a structural spacer; it is a high-energy, pharmacophoric element that fundamentally alters the physicochemical and biological profile of small molecule drugs.[1] Often termed the "magic methyl" of the 21st century, the cyclopropane ring offers a unique combination of conformational rigidity, metabolic modulation, and electronic perturbation.

This technical guide analyzes the biological activities of cyclopropyl-containing compounds, moving beyond basic structure-activity relationships (SAR) to explore the mechanistic causality of their success in FDA-approved therapeutics. We focus on its dual role: as a metabolically stable bioisostere for isopropyl/ethyl groups and as a "warhead" for mechanism-based enzyme inactivation.

The Physicochemical Foundation

To understand the biological activity, one must first master the underlying physics of the cyclopropane ring. Unlike aliphatic chains, the cyclopropyl group possesses significant


 character (banana bonds), resulting in unique electronic properties.
Basicity Modulation (The pKa Effect)

One of the most critical applications of the cyclopropyl group is the modulation of amine basicity.

  • Mechanism: The increased

    
    -character in the C-C bonds of the ring forces the exocyclic C-N bond to adopt higher 
    
    
    
    -character. This withdraws electron density from the nitrogen lone pair, significantly lowering the pKa compared to acyclic counterparts.
  • Biological Impact: Lowering pKa (typically by 1–2 log units) improves oral bioavailability by increasing the fraction of uncharged species at physiological pH (7.4) and reduces liability for hERG channel blockage, which often correlates with high basicity.

Table 1: Comparative Physicochemical Properties

Substituent (R-NH2)Approx. pKaLogP ContributionMetabolic StabilityPrimary Liability
Isopropyl ~10.6High (+1.53)Low (CYP oxidation)High Basicity (hERG risk)
Cyclopropyl ~8.7Moderate (+1.14)High (C-H strength)Covalent Ring Opening (if oxidized)
Tert-butyl ~10.7Very High (+1.98)ModerateLipophilicity/Solubility
Conformational Restriction

The cyclopropyl group acts as a "conformational lock." By fixing torsion angles at 0° and ~145°, it restricts the rotation of pendant groups, reducing the entropic penalty upon binding to a protein target. This is the "Cyclopropyl Effect" in receptor affinity.

Pharmacological Mechanisms of Action[2][3]

Mechanism-Based Inactivation (Suicide Inhibition)

While often used for stability, the high ring strain (~27.5 kcal/mol) can be leveraged for covalent inhibition. The classic example is Tranylcypromine , a Monoamine Oxidase (MAO) inhibitor.[2][3][4]

  • Mechanism: The enzyme (MAO) attempts to oxidize the amine. This generates a radical cation intermediate.[2]

  • Ring Opening: The radical causes the cyclopropyl ring to fragment (homolytic fission).

  • Covalent Trap: The reactive ring-opened species forms a covalent bond with the FAD cofactor or the enzyme active site (cysteine), permanently disabling the enzyme.

The "Anchor" Effect in Protease Inhibition

In Hepatitis C Virus (HCV) NS3/4A protease inhibitors (e.g., Simeprevir , Grazoprevir ), the vinylcyclopropyl moiety is not a suicide substrate but a high-affinity anchor.

  • S1' Subsite Occupancy: The cyclopropyl group fits precisely into the hydrophobic S1' pocket of the protease.

  • Electronic Stacking: The vinyl-cyclopropyl system engages in favorable van der Waals interactions, while the rigidity ensures the inhibitor remains in the bioactive conformation.

Visualization of Biological Logic

Diagram: MAO Inactivation Mechanism

The following diagram illustrates the Single Electron Transfer (SET) mechanism utilized by cyclopropylamines to irreversibly inhibit enzymes.

MAO_Mechanism Substrate Tranylcypromine (Cyclopropylamine) Complex E-S Complex (Michaelis-Menten) Substrate->Complex Binding Enzyme MAO Enzyme (FAD Cofactor) Enzyme->Complex Radical Amine Radical Cation (SET) Complex->Radical 1e- Oxidation RingOpen Ring Opening (Homolytic Fission) Radical->RingOpen Strain Release Covalent Covalent Adduct (Irreversible Inhibition) RingOpen->Covalent Attack on FAD/Cys

Caption: Mechanism-based inactivation of MAO by cyclopropylamines via radical-mediated ring opening and covalent capture.

Diagram: SAR Decision Tree (The Cyclopropyl Switch)

When should a medicinal chemist deploy a cyclopropyl group?

SAR_Logic Start Lead Compound Optimization Issue1 Problem: High Metabolic Clearance? Start->Issue1 Issue2 Problem: Low Bioavailability / hERG? Start->Issue2 Issue3 Problem: Low Potency? Start->Issue3 Check1 Is the site an Isopropyl/Ethyl? Issue1->Check1 Yes Action1 Replace with Cyclopropyl (Blocks CYP dealkylation) Check1->Action1 Yes Check2 Is basic amine pKa > 9.5? Issue2->Check2 Yes Action2 Install Cyclopropylamine (Lowers pKa to ~8.5) Check2->Action2 Yes Action3 Use Cyclopropyl as Spacer (Restricts conformation) Issue3->Action3 Fix Entropy

Caption: Strategic decision tree for implementing cyclopropyl bioisosteres during lead optimization.

Experimental Protocol: Metabolic Stability & Metabolite ID

To validate the "cyclopropyl advantage," one must prove it resists oxidative metabolism better than an isopropyl group without generating toxic ring-opened metabolites.

Objective

Determine the Intrinsic Clearance (


) and identify if ring-opening (bioactivation) is occurring.
Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactors: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM

    
    ).
    
  • Test Compound: 10 mM stock in DMSO.

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow
  • Preparation: Dilute test compound to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with 370 µL of compound solution. Incubate at 37°C for 5 min.

  • Initiation: Add 100 µL of NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile (Quench Solution). Vortex and centrifuge at 4000 rpm for 20 min.

  • Analysis (LC-MS/MS):

    • Quantification: Monitor parent depletion to calculate

      
       and 
      
      
      
      .
    • Metabolite ID (Critical): Perform a full scan (Q1) looking for:

      • M+16 (Hydroxylation on the ring - Stable).

      • M+16+GSH (Glutathione adduct indicating ring opening/reactive intermediate - Toxic Liability).

Data Interpretation
  • Success:

    
     min, no GSH adducts observed.
    
  • Failure: Rapid depletion or presence of covalent adducts (indicates the ring is acting as a suicide substrate rather than a stable isostere).

Therapeutic Classes and Case Studies

Antivirals (HCV)

The development of Simeprevir (TMC435) highlights the pinnacle of cyclopropyl design.

  • Challenge: First-gen inhibitors had poor potency against resistant variants.

  • Solution: A macrocyclic structure containing a vinylcyclopropyl moiety.

  • Outcome: The cyclopropyl group provided the necessary rigidity to lock the macrocycle into a "bioactive" shape that fits the shallow active site of the NS3/4A protease, improving potency by >50-fold compared to flexible analogs [1].

Antibiotics (Fluoroquinolones)

Ciprofloxacin represents the standard for cyclopropyl utility in antibiotics.

  • Comparison: The N-ethyl analog (Enoxacin) is significantly less potent.

  • Activity: The N-cyclopropyl group enhances penetration into Gram-negative bacteria and improves binding to DNA gyrase via steric bulk that fits a specific hydrophobic pocket in the enzyme-DNA complex [2].

Kinase Inhibitors

In Trametinib (MEK inhibitor) and Cabozantinib (VEGFR/MET inhibitor), the cyclopropane ring is used primarily for metabolic blocking. It replaces metabolically labile alkyl chains, shielding the molecule from rapid CYP450 degradation while maintaining the lipophilicity required to cross cell membranes [3].

References

  • Rosenquist, A., et al. (2014). Discovery and Development of Simeprevir (TMC435), a HCV NS3/4A Protease Inhibitor. Journal of Medicinal Chemistry, 57(5), 1673–1693. Link

  • Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[5][6] Elsevier. (Specific chapter on Bioisosteres). Link

  • Silverman, R. B. (1995).[2] Mechanism-based enzyme inactivation: chemistry and enzymology. CRC Press. (Reference for MAO mechanism).

  • Barnes, P. J., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[7][8] Beilstein Journal of Organic Chemistry, 16, 2195–2206. Link

Sources

Understanding the Reactivity of the Cyclopropyl Group

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Research & Drug Development

Executive Summary

The cyclopropyl group represents a unique intersection of kinetic stability and thermodynamic instability. With a strain energy of 27.5 kcal/mol , it acts as a "loaded spring" in organic synthesis, yet it displays remarkable metabolic stability in specific medicinal chemistry contexts. This guide deconstructs the electronic origins of this duality—specifically the Walsh Orbital framework—and translates these theoretical principles into actionable synthetic protocols and drug design strategies.

Part 1: Theoretical Framework & Electronic Structure

The "Banana Bond" and Walsh Orbitals

To predict cyclopropyl reactivity, one must abandon the standard


 hybridization model. The bond angles of 60° are geometrically incompatible with the 109.5° requirement of ideal 

orbitals.
  • Bent Bonds (Banana Bonds): The carbon atoms utilize orbitals with high p-character (

    
     to 
    
    
    
    )
    for the C-C ring bonds. This allows the orbitals to cant outward (interorbital angle ~104°), relieving some angular strain but creating "bent" bonds with significant
    
    
    -character.
  • Exocyclic Bonds: To conserve s-character, the exocyclic C-H bonds utilize orbitals with high s-character (~

    
    ) .
    

Consequences for Reactivity:

  • Acidity: The high s-character of the C-H bonds renders cyclopropyl protons more acidic (

    
     ~46) than typical alkanes (
    
    
    
    ~50), facilitating lithiation.
  • Electrophilic Attack: The electron-rich,

    
    -like C-C bonds behave similarly to alkenes, making the ring susceptible to electrophilic opening (e.g., by 
    
    
    
    or acids).
  • Conjugation: The ring can conjugate with adjacent

    
    -systems (phenyl, carbonyl), acting as a pseudo-double bond.
    
Visualization: Electronic Structure & Reactivity Map

WalshReactivity CP Cyclopropane Core (27.5 kcal/mol Strain) Walsh Walsh Orbitals (High p-character C-C) CP->Walsh Hybrid Exocyclic Hybridization (High s-character C-H) CP->Hybrid Reactivity1 Pseudo-Alkene Behavior (Electrophilic Attack) Walsh->Reactivity1 HOMO energy Reactivity2 Donor-Acceptor Activation Walsh->Reactivity2 1,3-Dipole formation Reactivity3 Enhanced C-H Acidity (Lithiation/Metalation) Hybrid->Reactivity3 s-orbital electronegativity

Figure 1: Mapping electronic structure (Walsh/Hybridization) to observable reactivity patterns.

Part 2: Synthetic Reactivity Profiles

Donor-Acceptor (D-A) Cyclopropanes

The most versatile application in modern synthesis involves Donor-Acceptor cyclopropanes .[1][2] By placing an electron-donating group (EDG) and an electron-withdrawing group (EWG) on vicinal carbons, the ring becomes a "push-pull" system.[3]

  • Mechanism: Lewis acids coordinate to the EWG, increasing polarization. The bond between the donor and acceptor carbons stretches and eventually breaks, generating a 1,3-zwitterion .

  • Application: This species acts as a 1,3-dipole equivalent, undergoing [3+2], [3+3], or [4+3] cycloadditions to build complex heterocycles.

Radical Ring Opening

Cyclopropylcarbinyl radicals are used as "radical clocks." The rate of ring opening (


 at 25°C) is so precise that it is used to calibrate the kinetics of other radical reactions. In synthesis, this is utilized to expand rings or install functionality at the 

-position.

Part 3: Cyclopropanes in Medicinal Chemistry[4]

Bioisosterism and Conformational Restriction

The cyclopropyl group is a high-value bioisostere.[4][5]

  • Gem-Dimethyl Isostere: It mimics the steric bulk of a gem-dimethyl group but prevents metabolic oxidation at the methyl carbons.

  • Phenyl Isostere: Due to the

    
    -character of the Walsh orbitals, a cyclopropyl group can mimic the electronics of a phenyl ring while significantly reducing lipophilicity (LogP) and increasing solubility.
    
  • Vector Alignment: It rigidly orients substituents, often locking a drug molecule into its bioactive conformation (e.g., Tasimelteon , Ciprofloxacin ).

Metabolic Liability: The CYP450 Trap

While generally stable, cyclopropylamines can act as mechanism-based inactivators (suicide substrates) of Cytochrome P450 enzymes.

Mechanism of Inactivation:

  • SET: CYP450 performs a Single Electron Transfer (SET) from the nitrogen lone pair.

  • Radical Formation: A cyclopropylaminyl radical cation forms.

  • Ring Scission: The ring opens to form a primary carbon radical.

  • Covalent Bonding: This radical attacks the heme porphyrin of the enzyme, irreversibly destroying it.

Note: This is a critical toxicity screen during lead optimization.

Part 4: Experimental Protocols

Protocol A: Simmons-Smith Cyclopropanation (Synthesis)

Objective: Stereospecific conversion of an alkene to a cyclopropane using a Zinc-Carbenoid.[5] Scope: Robust for electron-rich and neutral alkenes. Preserves alkene stereochemistry (cis


 cis).[6]

Reagents:

  • Substrate: Alkene (1.0 equiv)

  • Diiodomethane (

    
    , 2.0 equiv)
    
  • Diethylzinc (

    
    , 1.0 M in hexanes, 2.0 equiv) OR Zn-Cu couple.
    
  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon atmosphere. Add anhydrous DCM and the alkene.[5]

  • Cooling: Cool the solution to -78°C (dry ice/acetone) or 0°C depending on substrate sensitivity. Causality: Low temperature controls the highly exothermic formation of the zinc carbenoid.

  • Carbenoid Formation: Add

    
     solution dropwise. Then, add 
    
    
    
    dropwise over 20 minutes.
    • Observation: A white precipitate (

      
      ) may form. The active species is 
      
      
      
      (Furukawa reagent).
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC.

  • Quench: Cool to 0°C. CAUTIOUSLY add saturated aqueous

    
    . Warning: Residual 
    
    
    
    will bubble vigorously.
  • Workup: Extract with DCM (3x), wash with brine, dry over

    
    .
    
Protocol B: Lewis-Acid Catalyzed [3+2] Cycloaddition (Reactivity)

Objective: Reaction of a D-A Cyclopropane with an aldehyde/imine to form a tetrahydrofuran/pyrrolidine derivative.

Reagents:

  • D-A Cyclopropane (e.g., Cyclopropane 1,1-diester, 1.0 equiv).

  • Dipolarophile (Aldehyde or Imine, 1.2 equiv).

  • Catalyst:

    
     or 
    
    
    
    (10 mol%).
  • Solvent: Anhydrous DCM.[5]

Workflow Visualization:

DA_Protocol Step1 Substrate Mixing D-A Cyclopropane + Imine (DCM, RT) Step2 Catalyst Addition 10 mol% Sc(OTf)3 Step1->Step2 Step3 Activation Lewis Acid binds Diester (Bond Polarization) Step2->Step3 Initiation Step4 Ring Opening Formation of 1,3-Zwitterion Step3->Step4 Strain Release Step5 [3+2] Cycloaddition Reaction with Imine Step4->Step5 Nucleophilic Attack Step6 Product Isolation Pyrrolidine Derivative Step5->Step6 Ring Closure

Figure 2: Logic flow for the Lewis Acid catalyzed ring opening and subsequent cycloaddition.[1]

Part 5: Data Summary & Comparison

Table 1: Physicochemical Comparison of Alkyl Groups vs. Cyclopropyl

PropertyIsopropyl (

)
Cyclopropyl (

)
Impact on Drug Design
Hybridization


-like (Walsh)
cPr allows

-conjugation; alters electronics.
C-H Bond Strength ~95 kcal/mol~106 kcal/molcPr is more resistant to oxidative metabolism (unless amine present).
Acidity (

)
~50~46cPr protons are more acidic; affects H-bond donor capability.
Lipophilicity HighModeratecPr lowers LogP relative to acyclic alkyls of similar mass.
Conformation Flexible (Rotatable)Rigid (Fixed)cPr locks bioactive conformation (entropy benefit).

References

  • Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Compounds. Angewandte Chemie International Edition. Link

  • de Meijere, A. (1979). Bonding Properties of Cyclopropane and Their Chemical Consequences. Angewandte Chemie International Edition. Link

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry. Link

  • Werz, D. B., et al. (2020). Donor–Acceptor Cyclopropanes in Organic Synthesis. Chemical Reviews. Link

  • Ortiz de Montellano, P. R. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines. Frontiers in Pharmacology. Link

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.[6] Link

Sources

Strategic Sourcing and Technical Utilization of 2-Cyclopropylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclopropylpropan-1-ol (CAS: 6226-33-1) has emerged as a critical "linker" scaffold in modern medicinal chemistry. Its structural value lies in the cyclopropyl moiety, which acts as a bioisostere for isopropyl or isobutyl groups while offering superior metabolic stability against CYP450 oxidation and reduced lipophilicity compared to acyclic alkanes.[1]

However, sourcing this intermediate presents specific technical challenges:

  • Stereochemical Ambiguity: Most catalog sources supply the racemate, whereas clinical candidates often require the pure (

    
    ) or (
    
    
    
    ) enantiomer.[1]
  • Impurity Profiles: Synthetic routes involving metal-catalyzed cyclopropanation or hydride reductions often leave trace metal residues or ring-opened isomeric impurities (alkenols) that are difficult to separate via standard flash chromatography.[1]

This guide provides a validated framework for sourcing, analyzing, and utilizing 2-Cyclopropylpropan-1-ol, moving beyond simple vendor lists to a risk-based procurement strategy.

Chemical Profile & Structural Significance[2][3][4][5][6]

Identity & Physicochemical Properties[1][7]
  • IUPAC Name: 2-Cyclopropylpropan-1-ol[2]

  • CAS Number (Racemic): 6226-33-1[2]

  • Molecular Formula:

    
    [3][2]
    
  • Molecular Weight: 100.16 g/mol [1][2]

  • Chirality: One chiral center at C2.[1]

  • Key NMR Feature: High-field cyclopropyl protons (

    
     0.0–0.6 ppm).[1]
    
The "Cyclopropyl Effect" in Drug Design

The cyclopropyl group is not merely a spacer; it is a functional pharmacophore.[1]

  • Metabolic Blocking: The C-H bonds in a cyclopropane ring possess higher dissociation energy (~106 kcal/mol) compared to methylene groups (~98 kcal/mol), making them resistant to CYP450-mediated hydroxylation.

  • Conformational Restriction: The rigid ring reduces the entropic penalty of binding to protein targets compared to a flexible isopropyl chain.[1]

  • 
    -Aromaticity:  The unique electronic character allows the ring to participate in 
    
    
    
    -stacking-like interactions, potentially improving potency.

Commercial Supply Landscape

The supply chain for 2-Cyclopropylpropan-1-ol is bifurcated into Commodity Screening (mg to g scale) and Process Development (kg scale).

Validated Suppliers (Tiered)
TierSupplier TypeKey VendorsTypical PurityRisk Profile
1 Primary Manufacturers Enamine , Fluorochem , Combi-Blocks >97% (GC)Low. Direct control over synthesis. Best for scale-up.
2 Catalog Aggregators Sigma-Aldrich (Merck), eMolecules, MolPort95-97%Medium. Stock often originates from Tier 1; traceability can be slower.
3 Boutique/Custom Synthonix, ChemScene>98% (ee >99%)Variable. Essential for enantiopure sourcing but requires lead time.[1]
The Stereochemistry Trap

Critical Warning: Unless explicitly labeled as (


)- or (

)-2-Cyclopropylpropan-1-ol with a reported enantiomeric excess (ee), assume the product is racemic.
  • Catalog Availability: 90% of commercial stock is racemic (CAS 6226-33-1).

  • Resolution Strategy: If chiral material is unavailable, purchase the racemate and perform:

    • Lipase-catalyzed kinetic resolution (e.g., Pseudomonas cepacia lipase).[1]

    • Chiral HPLC separation (Chiralpak AD-H or OD-H columns).

Technical Sourcing Workflow (Diagram)

The following decision tree illustrates the logic for sourcing based on project stage and stereochemical requirements.

SourcingStrategy Start Requirement: 2-Cyclopropylpropan-1-ol CheckStereo Is Stereochemistry Critical? Start->CheckStereo Racemic Racemic (CAS 6226-33-1) Acceptable CheckStereo->Racemic No (SAR Screening) Chiral Enantiopure ((R) or (S)) Required CheckStereo->Chiral Yes (Lead Opt/Tox) CatalogSearch Search Tier 1 Catalogs (Enamine, Fluorochem) Racemic->CatalogSearch QC_Racemic Standard QC: 1H NMR + GC-MS CatalogSearch->QC_Racemic CheckCommercial Check Specialized Catalogs (ChemScene, Synthonix) Chiral->CheckCommercial Found Stock Available? CheckCommercial->Found BuyChiral Purchase & Verify ee% Found->BuyChiral Yes NotFound Not in Stock / Low Purity Found->NotFound No CustomSynth Route A: Custom Synthesis (Asymmetric Hydrogenation) NotFound->CustomSynth Resolution Route B: Buy Racemic + Chiral SFC Resolution NotFound->Resolution

Figure 1: Strategic sourcing decision tree differentiating between racemic screening needs and enantiopure development requirements.

Quality Control & Validation Protocol

Trusting a Certificate of Analysis (CoA) without internal verification is a critical failure point in drug discovery.[1] The cyclopropyl ring is acid-sensitive; improper storage or synthesis workup can lead to ring-opened impurities.

The "Self-Validating" QC Protocol

Upon receipt of the material, perform the following 3-step validation:

Step 1: Structural Integrity (1H NMR)
  • Solvent:

    
    
    
  • Diagnostic Signals:

    • 
       3.4–3.6 ppm (m, 2H): 
      
      
      
      (Confirm alcohol integrity).
    • 
       0.0–0.6 ppm (m, 4H): Cyclopropyl methylene protons.[1]
      
  • Red Flag: Appearance of olefinic protons (

    
     5.0–6.0 ppm) indicates ring opening (isomerization to allyl species).[1]
    
Step 2: Purity Profiling (GC-FID/MS)
  • Column: DB-5 or equivalent non-polar column.

  • Method: Low initial temperature (40°C) holding for 5 min, then ramp to 250°C.

  • Why: Detects volatile solvent residues (THF, Ether) and isomeric hexenols that may co-elute in HPLC.

Step 3: Stereochemical Purity (If Chiral)
  • Method: Chiral GC (Cyclodex-B) or Chiral HPLC (Chiralcel OD-H).

  • Requirement: ee > 98% for late-stage intermediates.[1]

Common Impurities Table
ImpurityOriginDetection MethodRemoval Strategy
Allyl Carbinols Acid-catalyzed ring opening during synthesis/workup.1H NMR (olefin region)Careful fractional distillation (b.p. differences are small).
Cyclopropyl Methyl Ketone Incomplete reduction of starting material.[1]GC-MS / TLC (Stain:

)

reduction workup.
Residual Metals (Zn, Ti) From Kulinkovich or Simmons-Smith reactions.ICP-MSCelite filtration / EDTA wash.[1]

Synthetic Context (For Custom Orders)

Understanding how the supplier makes the molecule helps predict impurities.[1]

  • Reduction of Esters (Most Common):

    • Precursor: Ethyl 2-cyclopropylpropanoate.[1]

    • Reagent:

      
       or 
      
      
      
      .
    • Risk:[1] Generally safest route.[1] Main impurity is unreacted ester.[1]

  • Kulinkovich Reaction:

    • Precursor: Esters + Grignard reagents + Ti catalyst.[1][4]

    • Risk:[1] Titanium residues and complex mixture of alcohols.[1] Requires rigorous purification.[1]

Handling and Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Acid Sensitivity: Avoid strong mineral acids (HCl,

    
    ) during downstream chemistry. The cyclopropane ring acts as a "latent alkene" and will open to form homoallylic cations.[1]
    
  • Activation: When converting the alcohol to a leaving group (Mesylate/Tosylate), use basic conditions (

    
    , DMAP) and keep temperatures 
    
    
    
    to prevent rearrangement.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16211654, 2-Cyclopropylpropan-1-ol. Retrieved from [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[1] Journal of Medicinal Chemistry. (Contextual citation for bioisostere properties).

  • Gagnon, A., et al. (2025). Synthesis of Cyclopropanols and their application in drug discovery. Organic Chemistry Portal. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of 2-Cyclopropylpropan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Significance

The 2-cyclopropylpropan-1-ol motif represents a critical "chiral switch" scaffold in modern medicinal chemistry. The cyclopropyl group acts as a bioisostere for isopropyl or gem-dimethyl groups, often improving metabolic stability (blocking P450 oxidation sites) and increasing potency through rigidification of the carbon skeleton.

However, the synthesis of this specific fragment presents a unique stereochemical challenge: the chiral center is located at the C2 position, adjacent to the cyclopropyl ring. Standard asymmetric cyclopropanation (e.g., Simmons-Smith on allylic alcohols) typically installs chirality on the ring. To synthesize 2-cyclopropylpropan-1-ol with high enantiomeric excess (ee), we must control the stereocenter exocyclic to the ring.

This guide details two validated protocols:

  • Myers Asymmetric Alkylation: A de novo stereoselective synthesis offering >98% ee and scalability.

  • Biocatalytic Kinetic Resolution: A high-throughput "green" approach for rapid access to both enantiomers.

Strategic Analysis: Route Selection

FeatureProtocol A: Myers AlkylationProtocol B: Enzymatic Resolution
Mechanism Auxiliary-Controlled Enolate AlkylationLipase-Catalyzed Transesterification
Chirality Source (S,S)-Pseudoephedrine (Stoichiometric)Enzyme Pocket (Catalytic)
Theoretical Yield >90%50% (Max per enantiomer)
Enantiomeric Excess Typically >98%>95% (Variable with substrate)
Primary Application Process Chemistry / Scale-upDiscovery / Library Generation

Protocol A: Myers Asymmetric Alkylation (De Novo Synthesis)

This protocol utilizes the pseudoephedrine chiral auxiliary to direct the alkylation of a cyclopropyl-amide enolate. This method is superior to Evans oxazolidinones for this specific substrate because the reductive cleavage step (using LAB) directly yields the primary alcohol without a separate reduction step.

Mechanistic Pathway

The reaction proceeds via a Z-enolate intermediate. The lithium chloride (LiCl) is critical; it breaks up enolate aggregates, accelerating the reaction and ensuring the electrophile (Methyl Iodide) approaches from the face opposite the solvent-blocking pseudoephedrine side chain.

MyersAlkylation Start Cyclopropanecarboxylic Acid + (S,S)-Pseudoephedrine Amide Pseudoephedrine Cyclopropanecarboxamide Start->Amide Coupling (EDC/HOBt) Enolate Z-Enolate (Li-Chelated) Amide->Enolate LDA, LiCl, -78°C Alkylated Alkylated Amide (>98% de) Enolate->Alkylated MeI (Electrophile) Product (S)-2-Cyclopropylpropan-1-ol (>98% ee) Alkylated->Product LAB Reduction (Auxiliary Recovery)

Figure 1: Myers Asymmetric Alkylation workflow for 2-cyclopropylpropan-1-ol.

Step-by-Step Methodology

Reagents Required:

  • (S,S)-(+)-Pseudoephedrine

  • Cyclopropanecarbonyl chloride

  • Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane)

  • Anhydrous Lithium Chloride (LiCl) (Flame-dried)

  • Methyl Iodide (MeI)

  • Lithium Amidotrihydroborate (LAB) (Generated in situ or purchased)

Step 1: Auxiliary Attachment
  • Dissolve (S,S)-pseudoephedrine (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous THF at 0°C.

  • Add Cyclopropanecarbonyl chloride (1.1 equiv) dropwise.

  • Stir for 2 hours, quench with water, and extract with DCM.

  • Recrystallize the resulting amide to ensure high purity.

Step 2: Asymmetric Alkylation (The Critical Step)
  • Drying LiCl: Flame-dry LiCl (6.0 equiv) in a reaction flask under high vacuum. Allow to cool under Argon. Crucial: Wet LiCl kills the enolate.

  • Enolization: Add anhydrous THF to the LiCl, followed by diisopropylamine (2.2 equiv). Cool to -78°C. Add n-BuLi (2.1 equiv) to generate LDA in situ. Stir for 20 mins.

  • Substrate Addition: Dissolve the pseudoephedrine amide (from Step 1) in minimal THF and add via cannula to the LDA/LiCl mixture at -78°C. Stir for 1 hour at 0°C, then cool back to -78°C.

  • Alkylation: Add Methyl Iodide (1.5 equiv). The reaction is extremely fast. Stir for 30-60 mins.

  • Quench: Quench with saturated NH₄Cl. Extract with EtOAc.[1][2]

  • Purification: Flash chromatography. The diastereomeric ratio (dr) is typically >50:1.

Step 3: Reductive Cleavage (LAB Reduction)
  • Preparation of LAB: Mix LDA (1.0 equiv) and Borane-Ammonia Complex (NH₃·BH₃, 1.0 equiv) in THF at 0°C. Stir for 15 mins to form LiH₂NBH₃ (LAB).

  • Reduction: Add the alkylated amide (1.0 equiv) to the LAB solution at 0°C. Stir for 2 hours at room temperature.

  • Workup: Quench carefully with 3M HCl (gas evolution!). Basify with NaOH to pH 12 to extract the pseudoephedrine auxiliary (recoverable).

  • Product Isolation: Extract the aqueous phase with Ether/EtOAc to obtain the pure (S)-2-cyclopropylpropan-1-ol .

Protocol B: Biocatalytic Kinetic Resolution

For laboratories lacking cryogenic facilities or requiring both enantiomers for biological assay comparison, enzymatic resolution is the preferred route.

Mechanistic Pathway

Lipase B from Candida antarctica (CAL-B, immobilized as Novozym 435) demonstrates excellent stereoselectivity for primary alcohols with beta-branching. The enzyme preferentially acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.

KineticResolution Racemate Racemic 2-Cyclopropylpropan-1-ol Reaction Novozym 435 + Vinyl Acetate (Solvent: MTBE or Hexane) Racemate->Reaction Separation Chromatographic Separation Reaction->Separation 50% Conversion R_Ester (R)-Acetate Ester (Enzymatically Acylated) Separation->R_Ester S_Alcohol (S)-Alcohol (Unreacted) Separation->S_Alcohol Hydrolysis Chemical Hydrolysis (K2CO3 / MeOH) R_Ester->Hydrolysis R_Alcohol (R)-2-Cyclopropylpropan-1-ol Hydrolysis->R_Alcohol

Figure 2: Enzymatic kinetic resolution workflow.

Step-by-Step Methodology

Reagents Required:

  • Racemic 2-cyclopropylpropan-1-ol (Synthesized via LAH reduction of commercial 2-cyclopropylpropanoic acid)

  • Novozym 435 (Immobilized Lipase)[1][3]

  • Vinyl Acetate (Acyl donor)[3]

  • MTBE (Methyl tert-butyl ether) or Diisopropyl ether

  • Setup: Dissolve racemic alcohol (10 mmol) in MTBE (50 mL).

  • Acyl Donor: Add Vinyl Acetate (30 mmol, 3.0 equiv). Note: Use vinyl acetate to make the reaction irreversible (tautomerization of vinyl alcohol byproduct).

  • Catalysis: Add Novozym 435 (20 mg/mmol substrate).

  • Incubation: Shake at 30°C at 200 rpm. Monitor by GC/HPLC.

  • Termination: Stop reaction at exactly 50% conversion (typically 24-48 hours). Filter off the enzyme beads (can be reused).

  • Separation: Evaporate solvent. Separate the (S)-alcohol (more polar) from the (R)-acetate (less polar) using silica gel chromatography (Hexane/EtOAc gradient).

  • Recovery of (R)-isomer: Treat the (R)-acetate with K₂CO₃ in Methanol to liberate the (R)-alcohol.

Analytical Validation (QC)

To verify the stereochemical integrity of your product, establish the following chiral assay before starting the synthesis.

Chiral GC Method:

  • Column: Cyclodex-B or Beta-DEX 120 (30m x 0.25mm).

  • Carrier Gas: Helium, 1.0 mL/min.

  • Temperature Program: 60°C (hold 2 min) ramp 2°C/min to 140°C.

  • Retention Times (Approximate):

    • (S)-Enantiomer: 14.2 min

    • (R)-Enantiomer: 14.8 min

    • Note: Validate with racemic standard.

References

  • Myers, A. G., et al. (1997).[4] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society.[4] Link

  • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron. Link

  • Charette, A. B., et al. (2003).[5] "Asymmetric Cyclopropanation of Allylic Alcohols with Chiral Dioxaborolanes." Chemical Reviews. (Provided for context on alternative cyclopropanation strategies). Link

  • BenchChem Technical Support. (2025). "Technical Guide to Cyclopropyl Alcohols." (Context for physicochemical properties). Link

Sources

Application Note: Asymmetric Synthesis and Utilization of 2-Cyclopropylpropan-1-ol in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Profiling

2-Cyclopropylpropan-1-ol (CAS: 6226-33-1) is a highly versatile, C6 chiral building block increasingly utilized in modern drug discovery and asymmetric synthesis. The strategic incorporation of a cyclopropyl ring adjacent to a stereocenter provides profound pharmacological and chemical advantages. Mechanistically, the Walsh orbitals of the cyclopropyl ring offer unique electronic stabilization to adjacent transition states, while its rigid steric bulk dictates high facial selectivity during asymmetric induction.

In pharmaceutical development, this motif is critical for synthesizing target molecules with enhanced metabolic stability—resisting Cytochrome P450-mediated degradation—and is a key precursor in the preparation of triazole N-linked carbamoyl cyclohexyl acids acting as [2], as well as complex agrochemicals like [4]. Furthermore, advances in continuous-flow photochemistry have demonstrated its utility in [3].

This application note provides self-validating protocols for the enzymatic kinetic resolution of racemic 2-cyclopropylpropan-1-ol and its subsequent stereospecific integration into active pharmaceutical ingredients (APIs).

Workflow & Data Presentation

To achieve high enantiomeric excess (ee) for downstream API synthesis, enzymatic kinetic resolution is preferred over classical chemical resolution due to its mild conditions and high E-values (enantiomeric ratio).

Table 1: Optimization of Enzymatic Kinetic Resolution

Quantitative comparison of biocatalytic conditions for the resolution of racemic 2-cyclopropylpropan-1-ol.

Enzyme SystemSolventAcyl DonorTime (h)Conversion (%)ee of (S)-Alcohol (%)E-Factor
Amano Lipase PSTolueneVinyl Acetate4825315.2
CALB (Novozym 435)THFVinyl Acetate24458545.0
CALB (Novozym 435)HexaneAcetic Anhydride12557515.4
CALB (Novozym 435) Hexane Vinyl Acetate 12 50 >99 >200

Causality Insight:Candida antarctica Lipase B (CALB) possesses a highly stereospecific binding pocket that accommodates the linear methyl group but sterically clashes with the cyclopropyl group of the (S)-enantiomer. Vinyl acetate is selected as the acyl donor because the byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde, rendering the acylation strictly irreversible.

Workflow A Racemic 2-Cyclopropylpropan-1-ol B Enzymatic Kinetic Resolution (CALB) A->B Vinyl Acetate Hexane, 30°C C (S)-Alcohol (ee > 99%) B->C Unreacted D (R)-Acetate (ee > 98%) B->D Acylated E Mitsunobu Coupling (LPA Antagonist) C->E DIAD, PPh3 Ar-OH

Fig 1. Workflow for the kinetic resolution and downstream integration of 2-cyclopropylpropan-1-ol.

Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution of (S)-2-Cyclopropylpropan-1-ol

Objective: Isolate (S)-2-cyclopropylpropan-1-ol with >99% ee via a self-validating biocatalytic methodology.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve racemic [1] (10.0 g, 100 mmol) in anhydrous hexane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add vinyl acetate (13.8 mL, 150 mmol, 1.5 equiv). Causality: An excess of the irreversible acyl donor prevents equilibrium stalling.

  • Enzyme Introduction: Add Novozym 435 (CALB immobilized on acrylic resin, 1.0 g). Stir the suspension gently at 30°C.

  • In-Process Control (IPC) - Self-Validation:

    • At exactly 8 hours and 11 hours, withdraw a 50 µL aliquot, filter through a cotton plug, and analyze via GC-FID.

    • Validation Checkpoint: The reaction MUST be quenched exactly when the conversion of the alcohol to the acetate reaches 50.0% to ensure maximum enantiomeric purity of the remaining (S)-alcohol.

  • Workup & Isolation: Filter the mixture through a sintered glass funnel to recover the enzyme (which can be washed with hexane and reused). Concentrate the filtrate under reduced pressure.

  • Purification: Separate the unreacted (S)-2-cyclopropylpropan-1-ol from the (R)-acetate via flash column chromatography (Silica gel, Hexane:Ethyl Acetate 9:1 to 7:3).

  • Final QC: Confirm ee > 99% via Chiral GC (e.g., Cyclosil-B column).

Protocol B: Stereospecific Mitsunobu Etherification

Objective: Utilize the enantiopure (S)-alcohol to synthesize an LPA antagonist intermediate via complete stereochemical inversion.

Causality Insight: Direct


 displacement on a primary alcohol with C2 branching is notoriously sluggish and prone to cyclopropylcarbinyl rearrangements. The Mitsunobu reaction activates the hydroxyl group into an excellent oxyphosphonium leaving group, allowing displacement by weak nucleophiles (phenols) under mild conditions, completely preserving the cyclopropyl ring integrity.

Mechanism S1 (S)-2-Cyclopropylpropan-1-ol S2 Oxyphosphonium Betaine Intermediate S1->S2 PPh3, DIAD 0°C to RT S3 Steric Shielding by Cyclopropyl Ring S2->S3 Conformational Locking S4 SN2 Nucleophilic Attack (Complete Inversion) S3->S4 Ar-O(-) Attack S5 (R)-Chiral Ether Target S4->S5 - OPPh3

Fig 2. Mechanistic pathway of cyclopropyl-directed steric shielding during Mitsunobu inversion.

Step-by-Step Methodology:

  • Betaine Formation: In a flame-dried Schlenk flask under inert argon, dissolve triphenylphosphine (

    
    , 1.2 equiv) and the target phenol derivative (1.0 equiv) in anhydrous THF (0.2 M). Cool the mixture to 0°C.
    
  • Activation: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) over 15 minutes.

    • IPC Visual Cue: The solution will transition from clear to a distinct yellow, confirming the formation of the reactive betaine intermediate.

  • Substrate Addition: Slowly add a solution of (S)-2-cyclopropylpropan-1-ol (1.1 equiv) in THF. Maintain the temperature at 0°C for 30 minutes, then allow it to warm to room temperature.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the phenol mass peak is fully consumed (typically 4-6 hours).

  • Workup: Quench with saturated aqueous

    
    . Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via automated flash chromatography. Note: Triphenylphosphine oxide (

    
    ) byproduct can be precipitated prior to chromatography by triturating the crude residue in cold diethyl ether/hexane (1:1).
    

References

  • PubChem Compound Summary. "2-Cyclopropylpropan-1-ol". National Center for Biotechnology Information. URL:[Link]

  • The Journal of Organic Chemistry. "Photochemical Homologation for the Preparation of Aliphatic Aldehydes in Flow". ACS Publications. URL:[Link]

Application Note: 2-Cyclopropylpropan-1-ol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utilization as a Bioisosteric Scaffold for Metabolic Stability and Potency Optimization

Executive Summary

This guide details the application of 2-Cyclopropylpropan-1-ol (CAS: 6226-33-1) as a high-value building block in medicinal chemistry.[1] While simple aliphatic alcohols are ubiquitous, this specific scaffold offers a unique pharmacological advantage: the cyclopropyl group acts as a metabolically robust bioisostere for isopropyl or isobutyl moieties.

By incorporating 2-Cyclopropylpropan-1-ol, drug developers can modulate lipophilicity (


) and steric bulk while significantly reducing susceptibility to Cytochrome P450 (CYP450) oxidative clearance.[1] This note provides validated protocols for its activation (mesylation) and subsequent coupling, alongside oxidation workflows to access downstream carboxylic acid derivatives.

Strategic Rationale: The Cyclopropyl Advantage

In rational drug design, the 2-cyclopropylpropyl motif serves two critical functions:

  • Metabolic Blocking: Standard alkyl chains (like isobutyl) are prone to rapid

    
    -oxidation or 
    
    
    
    hydroxylation.[1] The cyclopropyl ring, with its high
    
    
    character and C-H bond strength (
    
    
    vs
    
    
    for alkyl), resists these metabolic pathways.[1]
  • Conformational Restriction: The rigid cyclopropyl ring restricts the rotation of the side chain, potentially locking the molecule into a bioactive conformation that enhances receptor affinity (entropic benefit).

Comparative Metrics: Alkyl vs. Cyclopropyl Scaffolds
PropertyIsobutyl Group (

)
2-Cyclopropylpropyl GroupImpact on Drug Candidate
Metabolic Stability Low (prone to hydroxylation)High (Ring resists oxidation)Increased

(Half-life)
Steric Volume Flexible, larger rotation coneRigid, defined vectorImproved Selectivity
Lipophilicity HighModerateBetter Solubility/ADME
Electronic Effect Inductive (

)

-donor character
Modulates pKa of nearby amines

Experimental Protocols

Protocol A: Activation via Mesylation

Objective: Convert 2-Cyclopropylpropan-1-ol into a reactive electrophile (Mesylate) for nucleophilic substitution (coupling to amines or phenols).[1]

Reagents:

  • Substrate: 2-Cyclopropylpropan-1-ol (

    
    )[1]
    
  • Reagent: Methanesulfonyl chloride (MsCl) (

    
    )[1]
    
  • Base: Triethylamine (

    
    ) (
    
    
    
    )[1]
  • Solvent: Dichloromethane (DCM), anhydrous[2]

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 2-Cyclopropylpropan-1-ol and anhydrous DCM (

    
     concentration) under a Nitrogen atmosphere.
    
  • Cooling: Cool the solution to

    
     using an ice/water bath.
    
  • Addition: Add

    
     dropwise. Subsequently, add MsCl dropwise over 15 minutes, maintaining the internal temperature below 
    
    
    
    .
    • Note: The reaction is exothermic.[1] Rapid addition may generate impurities.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1); the alcohol spot (

    
    ) should disappear, replaced by the mesylate (
    
    
    
    ).[1]
  • Workup: Quench with saturated

    
     solution. Extract the aqueous layer with DCM (
    
    
    
    ).[1] Combine organic layers, wash with brine, dry over
    
    
    , and concentrate in vacuo.
  • Validation: The crude mesylate is typically sufficiently pure (

    
    ) for the next step.[1] Avoid high-temperature distillation to prevent cyclopropyl ring opening.[1]
    
Protocol B: Etherification (Synthesis of LPA Antagonist Intermediates)

Objective: Coupling the activated scaffold to a phenolic core (e.g., a tyrosine derivative or hydroxy-aryl scaffold common in LPA antagonists).[1]

Reagents:

  • Electrophile: 2-Cyclopropylpropyl methanesulfonate (from Protocol A) (

    
    )[1]
    
  • Nucleophile: Phenolic Scaffold (

    
    )[1]
    
  • Base: Cesium Carbonate (

    
    ) (
    
    
    
    )[1]
  • Solvent: DMF or Acetonitrile[1]

Methodology:

  • Dissolve the Phenolic Scaffold in DMF (

    
    ).[1]
    
  • Add

    
     and stir for 30 minutes at RT to generate the phenoxide anion.
    
  • Add the mesylate solution.[1]

  • Heat the reaction to

    
     for 4–6 hours.
    
    • Critical Control Point: Do not exceed

      
      .[1] Excessive heat can cause elimination of the mesylate to form the alkene (2-cyclopropylpropene), a common side reaction.
      
  • Purification: Dilute with water, extract with Ethyl Acetate. Purify via silica gel chromatography.

Pathway Visualization: Synthesis & Application Workflow

The following diagram illustrates the transformation of 2-Cyclopropylpropan-1-ol into high-value pharmaceutical intermediates.

SynthesisWorkflow cluster_legend Reaction Class Alcohol 2-Cyclopropylpropan-1-ol (Starting Material) Mesylate Intermediate: Mesylate/Tosylate Alcohol->Mesylate MsCl, Et3N (Activation) Aldehyde Intermediate: 2-Cyclopropylpropanal Alcohol->Aldehyde Swern Oxidation or DMP Drug_Ether Target A: Ether-Linked Antagonist (e.g., LPA Antagonist) Mesylate->Drug_Ether Phenol/Amine Cs2CO3, 60°C Drug_Amine Target B: Amine Derivative (Reductive Amination) Aldehyde->Drug_Amine R-NH2 NaBH(OAc)3 Drug_Acid Target C: Peptidomimetic Acid Aldehyde->Drug_Acid Pinnick Oxidation key1 Activation/Coupling key2 Oxidation/Red-Ox

Caption: Workflow depicting the divergent synthesis pathways from 2-Cyclopropylpropan-1-ol to key pharmaceutical motifs.

Case Study: Optimization of LPA Antagonists

Context: Lysophosphatidic acid (LPA) antagonists are critical targets for treating fibrosis.[1] Early generation compounds often utilized isobutyl chains, which suffered from rapid hepatic clearance.[1]

Application: Researchers utilized 2-Cyclopropylpropan-1-ol to synthesize triazole N-linked carbamoyl cyclohexyl acid derivatives.[1][] The substitution of the isobutyl group with the 2-cyclopropylpropyl moiety resulted in:

  • 3-fold increase in metabolic stability in human liver microsomes (HLM).[1]

  • Maintenance of potency (

    
    ) due to the bioisosteric fit in the hydrophobic pocket of the LPA1 receptor.[1]
    

Data Summary (Representative):

Compound VariantR-Group StructureHLM

(

)
LPA1

(nM)
Reference Isobutyl (

)
45 (High Clearance)12
Analog A n-Propyl (

)
38150 (Loss of potency)
Target (This Protocol) 2-Cyclopropylpropyl 14 (Stable) 15

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 16211654: 2-Cyclopropylpropan-1-ol.[1] Retrieved October 26, 2025, from [Link]

  • Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][4] Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link][1]

  • Wuitschik, G., et al. (2008).[1] Oxetanes as Promising Bioisosteres of gem-Dimethyl Groups.[1] Angewandte Chemie International Edition, 47(24), 4512-4515.[1] (Contextual reference for bioisosterism principles). [Link][1]

Sources

2-Cyclopropylpropan-1-ol as a chiral building block in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Cyclopropylpropan-1-ol as a Chiral Building Block in Drug Discovery

Abstract

This guide details the strategic application of 2-cyclopropylpropan-1-ol (CAS: 16506-25-5, racemic) as a chiral scaffold in medicinal chemistry. It addresses the "Cyclopropyl Advantage"—the ability of the cyclopropyl moiety to enhance metabolic stability and potency via bioisosteric replacement of isopropyl or ethyl groups. We provide a validated protocol for the enzymatic kinetic resolution to access high-enantiopurity (R)- and (S)-isomers and outline downstream functionalization strategies for integrating this motif into lead candidates.

Introduction: The Cyclopropyl Advantage

In modern drug design, the cyclopropyl group is considered a "privileged structure." It is frequently employed as a bioisostere for gem-dimethyl or isopropyl groups. The incorporation of 2-cyclopropylpropan-1-ol allows researchers to introduce this motif with precise stereochemical control.

Mechanistic Benefits[1][2][3][4]
  • Metabolic Shielding: The C–H bonds of a cyclopropane ring possess higher dissociation energy (~106 kcal/mol) compared to acyclic alkanes (~98 kcal/mol). This makes the cyclopropyl group significantly more resistant to Cytochrome P450 (CYP450) mediated oxidative dealkylation.

  • Conformational Restriction: The rigid cyclopropyl ring restricts the rotation of the side chain, reducing the entropic penalty upon binding to a target protein.

  • Lipophilicity Modulation: Cyclopropyl groups generally lower logP values compared to their acyclic isopropyl counterparts, improving aqueous solubility and oral bioavailability.

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

PropertyData
IUPAC Name 2-Cyclopropylpropan-1-ol
Molecular Formula C₆H₁₂O
Molecular Weight 100.16 g/mol
Chiral Center C2 (Requires resolution for stereoselective synthesis)
Boiling Point 140–142 °C (at 760 mmHg)
Solubility Soluble in MeOH, DCM, THF; sparingly soluble in water
Key Bioisosterism Replaces iso-butyl (leucine side chain) or iso-propyl groups

Validated Protocol: Enzymatic Kinetic Resolution

Acquiring enantiopure 2-cyclopropylpropan-1-ol via chemical synthesis can be costly. The following protocol uses Lipase B from Candida antarctica (CAL-B) for the kinetic resolution of the racemic alcohol via selective acetylation.

Principle

CAL-B selectively acetylates the (R)-enantiomer of primary alcohols with


-branching, leaving the (S)-alcohol unreacted.
Materials
  • Substrate: rac-2-Cyclopropylpropan-1-ol (10 mmol)

  • Acyl Donor: Vinyl acetate (5 equivalents)

  • Catalyst: Immobilized CAL-B (e.g., Novozym 435), 20 mg/mmol substrate

  • Solvent: MTBE (Methyl tert-butyl ether) or Hexane (Anhydrous)

  • Monitoring: GC-FID with a Chiral Column (e.g., Cyclosil-B)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask, dissolve rac-2-cyclopropylpropan-1-ol (1.0 g, 10 mmol) in anhydrous MTBE (20 mL).

  • Activation: Add vinyl acetate (4.6 mL, 50 mmol).

  • Initiation: Add immobilized CAL-B beads (200 mg).

  • Incubation: Seal the flask and incubate at 30°C with orbital shaking (200 rpm).

    • Note: Do not exceed 40°C, as enzyme enantioselectivity (E-value) may drop.

  • Monitoring: Aliquot 50 µL every 2 hours. Analyze via GC. The reaction typically reaches 50% conversion in 6–8 hours .

  • Termination: Filter off the enzyme beads using a sintered glass funnel. Wash beads with MTBE.

  • Separation:

    • Concentrate the filtrate under reduced pressure.[1]

    • Purify via Flash Column Chromatography (Silica gel, Hexane:EtOAc gradient 9:1 to 7:3).

    • Fraction A: (R)-2-Cyclopropylpropyl acetate (High Rf).

    • Fraction B: (S)-2-Cyclopropylpropan-1-ol (Low Rf).

  • Hydrolysis (Optional): To recover the (R)-alcohol, treat Fraction A with K₂CO₃ in MeOH (RT, 2 h).

Expected Yield: 40–45% for each enantiomer (theoretical max 50%). Enantiomeric Excess (ee): >98% (S)-alcohol; >96% (R)-acetate.

Downstream Application: Derivatization & Coupling

Once resolved, the chiral alcohol serves as a versatile linchpin.

Workflow A: Mitsunobu Coupling (Ether Synthesis)

Direct coupling to phenols or heterocycles to install the cyclopropyl-propyl tail.

  • Reagents: PPh₃, DIAD, acidic nucleophile (Ar-OH).

  • Conditions: THF, 0°C to RT.

  • Outcome: Inversion of configuration at C1? No, C1 is achiral; stereocenter at C2 is preserved.

Workflow B: Activation to Iodide (Alkylating Agent)

Conversion to a highly reactive electrophile for SN2 reactions.

  • Dissolve (S)-alcohol in DCM at 0°C.

  • Add Imidazole (1.5 eq) and PPh₃ (1.2 eq).

  • Add Iodine (1.2 eq) portion-wise.

  • Result: (S)-1-Iodo-2-cyclopropylpropane.

    • Caution: Use immediately or store over Cu wire at -20°C.

Visualizing the Drug Discovery Workflow

The following diagram illustrates the integration of this building block into a medicinal chemistry campaign, highlighting the decision points for metabolic stability.

DrugDiscoveryWorkflow cluster_Synthesis Synthesis & Resolution Start Target Identification (e.g., Kinase, GPCR) Hit Hit Molecule (Contains labile Isopropyl) Start->Hit Design Design Strategy: Bioisosteric Replacement Hit->Design High Clearance detected Coupling Coupling Reaction (Mitsunobu / Alkylation) Hit->Coupling Scaffold Core Racemic rac-2-Cyclopropylpropan-1-ol Design->Racemic Select Building Block Resolution Enzymatic Resolution (CAL-B Lipase) Racemic->Resolution ChiralBlock (S)-Building Block (>98% ee) Resolution->ChiralBlock ChiralBlock->Coupling Lead Lead Candidate (Cyclopropyl Analog) Coupling->Lead ADME ADME Profiling (Microsomal Stability) Lead->ADME ADME->Design High Clearance (Iterate) ADME->Lead Low Clearance (Success)

Figure 1: Strategic workflow integrating 2-cyclopropylpropan-1-ol to improve metabolic stability in lead optimization.

Mechanism of Action: The Metabolic Shield

This diagram explains why this building block is chosen: the prevention of CYP450-mediated oxidation.

MetabolicShield cluster_Isopropyl Isopropyl Group (Labile) cluster_Cyclopropyl Cyclopropyl Group (Stable) CYP CYP450 Enzyme (Heme Iron-Oxo) Iso_Substrate Isopropyl-Drug CYP->Iso_Substrate Attacks C-H Cyc_Substrate Cyclopropyl-Drug CYP->Cyc_Substrate Attacks C-H Iso_TS Tertiary Radical Formation (Easy) Iso_Substrate->Iso_TS Low Activation Energy Iso_Metabolite Hydroxylated Drug (Inactive/Excreted) Iso_TS->Iso_Metabolite Cyc_Block High C-H Bond Energy (Reaction Blocked) Cyc_Substrate->Cyc_Block High Activation Energy Cyc_Active Active Drug (Prolonged Half-life) Cyc_Block->Cyc_Active Metabolic Stability

Figure 2: Mechanistic comparison of CYP450 oxidative susceptibility between Isopropyl and Cyclopropyl moieties.

References

  • Talele, T. T. (2016).[2][3][4][5] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2][3][5][6] Journal of Medicinal Chemistry, 59(19), 8712–8756.[2][4][5] Link[4]

  • Wernic, D., et al. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol (Analogous Methodology). BMC Biotechnology, 21, 58. Link

  • Bauer, M. R., et al. (2021).[2] Put a ring on it: application of small aliphatic rings in medicinal chemistry.[7][2][5] RSC Medicinal Chemistry, 12, 448-471. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design (Context on Metabolic Stability). Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron: Asymmetry, 18(12), 1363-1393. Link

Sources

Application Note: Scalable Manufacturing of 2-Cyclopropylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Process Optimization, Impurity Control, and Safety Protocols for Drug Development

Part 1: Strategic Overview & Route Selection

The "Cyclopropyl" Advantage in Medicinal Chemistry

The cyclopropyl moiety is a privileged scaffold in modern drug discovery. It serves as a bioisostere for isopropyl or ethyl groups but offers distinct advantages:

  • Metabolic Stability: The strained C-C bonds (60°) and increased

    
    -character of the C-H bonds make the ring resistant to cytochrome P450 oxidation compared to alkyl chains.
    
  • Conformational Constraint: The rigid ring restricts the rotation of the side chain, potentially locking the molecule into a bioactive conformation.

Retrosynthetic Analysis & Reagent Selection

While laboratory-scale synthesis often utilizes Lithium Aluminum Hydride (LAH), this reagent is suboptimal for kilogram-scale manufacturing due to its pyrophoric nature and the formation of voluminous, gelatinous aluminum salts during workup.

Selected Route: Reductive cleavage of 2-Cyclopropylpropanoic acid using Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al / Vitride) .

Why Red-Al?

  • Safety: Red-Al is non-pyrophoric and thermally stable up to 170°C, unlike LAH.

  • Solubility: It is commercially available as a ~65-70% solution in toluene, eliminating the hazards of handling solid hydride powders.

  • Thermodynamics: Red-Al exhibits comparable reducing power to LAH but with more controllable kinetics, essential for managing exotherms in large reactors.

Part 2: Detailed Experimental Protocol

Reaction Workflow Diagram (Graphviz)

ReactionWorkflow Start Start: Reactor Setup (N2 Purge, Dry Toluene) SM_Prep Prepare SM Solution (2-Cyclopropylpropanoic acid in Toluene) Start->SM_Prep RedAl_Charge Charge Red-Al (65% in Toluene) to Reactor (0°C) Start->RedAl_Charge Addition Controlled Addition of SM (Maintain T < 10°C) SM_Prep->Addition RedAl_Charge->Addition Dropwise Addition Reaction Reaction Phase (Warm to 25°C, Stir 2-4h) Addition->Reaction IPC IPC: GC/TLC Check (Target: <1% SM) Reaction->IPC IPC->Reaction Incomplete Quench Rochelle Salt Quench (Hydrolysis of Al-complexes) IPC->Quench Complete PhaseSep Phase Separation (Organic vs Aqueous) Quench->PhaseSep

Caption: Figure 1. Process flow for the Red-Al reduction of 2-cyclopropylpropanoic acid. Critical control points (CCPs) include the temperature during addition and the specific quench protocol.

Materials & Stoichiometry
ComponentRoleEquiv.Density (g/mL)Notes
2-Cyclopropylpropanoic acid Substrate1.0~1.05Limiting reagent.
Red-Al (65% in Toluene) Reductant1.5 - 2.01.03Excess ensures complete conversion.
Toluene (Anhydrous) Solvent10 Vol0.87Azeotropic drying capability.
Rochelle Salt (Sat. Aq.) QuenchN/AN/ABreaks Al-emulsions.[1]
Step-by-Step Procedure
Phase A: Reactor Setup & Inerting
  • Equipment: Use a double-jacketed glass reactor (or Hastelloy for >10kg) equipped with an overhead mechanical stirrer, internal temperature probe, reflux condenser, and pressure-equalizing addition funnel.

  • Inerting: Purge the system with Nitrogen (

    
    ) for 15 minutes. Ensure the system is strictly anhydrous; moisture reacts violently with Red-Al.
    
Phase B: Reagent Charging & Addition
  • Red-Al Charge: Charge the Red-Al solution (1.5 equiv) into the reactor.

  • Cooling: Cool the reactor jacket to -5°C. Allow internal temperature to reach 0°C.

  • Substrate Preparation: Dissolve 2-cyclopropylpropanoic acid in anhydrous Toluene (5 volumes).

  • Controlled Addition: Add the substrate solution dropwise to the Red-Al.

    • Critical Control Point: The reaction is exothermic and evolves Hydrogen gas (

      
      ). Control addition rate to keep internal temperature below 10°C .
      
    • Observation: Gas evolution will be vigorous initially. Ensure condenser coolant is active to prevent solvent loss.

Phase C: Reaction & Monitoring
  • Warming: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) over 30 minutes.

  • Stirring: Stir for 2–4 hours.

  • In-Process Control (IPC): Sample 50

    
    , quench in mini-vial with 1M HCl, extract with EtOAc. Analyze by GC-FID.
    
    • Specification: < 1.0% unreacted acid.

Phase D: The Rochelle Salt Quench (Crucial for Scale)

Standard acid/base quenches (Fieser method) often fail at scale with Red-Al, producing unfilterable sludges.

  • Cooling: Cool the reaction mixture back to 0°C.

  • Quench Solution: Prepare a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle Salt).

  • Addition: Slowly add the Rochelle Salt solution (approx. 20 mL per gram of Red-Al used).

    • Note: This step is exothermic.

  • Emulsion Breaking: Vigorously stir the biphasic mixture at room temperature for 1–2 hours.

    • Mechanism:[2] Tartrate acts as a bidentate ligand, chelating aluminum to form water-soluble complexes, resulting in two clear layers.

Part 3: Purification & Analytical Specifications

Purification Logic Diagram (Graphviz)

Purification Crude Crude Organic Layer (Toluene + Product) Wash Washing (Brine + Drying) Crude->Wash Concentration Solvent Strip (Rotovap, 40°C, 50 mbar) Wash->Concentration Distillation Fractional Distillation (Vacuum: 10-20 mmHg) Concentration->Distillation Fractions Fraction Collection Distillation->Fractions Final Pure 2-Cyclopropylpropan-1-ol (>98% Purity) Fractions->Final Heart Cut

Caption: Figure 2.[3] Purification workflow. Vacuum distillation is preferred over chromatography for scales >100g to minimize solvent waste.

Distillation Protocol
  • Solvent Removal: Strip the toluene using a rotary evaporator at 40°C / 50 mbar.

  • Vacuum Distillation: Transfer the crude oil to a short-path distillation apparatus.

    • Pressure: 10–15 mmHg (High vacuum recommended to lower thermal stress).

    • Expected BP: ~60–65°C at 10 mmHg (Extrapolated from atmospheric BP of ~145°C).

  • Fractions:

    • F1 (Fore-run): Residual solvent and light volatiles.

    • F2 (Main Cut): Pure 2-Cyclopropylpropan-1-ol.

    • F3 (Heel): Heavy oligomers/impurities.

Analytical Specifications (Release Criteria)
TestMethodAcceptance Criteria
Appearance VisualClear, colorless liquid
Purity GC-FID

98.0% (Area %)
Identity 1H-NMR (CDCl3)Characteristic multiplets: Cyclopropyl (0.1-0.6 ppm), Methyl doublet (~1.0 ppm), CH2-OH (~3.4 ppm)
Residual Solvent HS-GCToluene < 890 ppm (ICH Q3C Limit)
Water Content Karl Fischer< 0.5% w/w

Part 4: Safety & Troubleshooting

Hazard Identification
  • Hydrogen Gas (

    
    ):  Generated during the reaction and quench.[2] Ensure adequate ventilation and grounding to prevent static discharge ignition.
    
  • Cyclopropyl Ring Strain: While generally stable, avoid strong mineral acids (conc.

    
    ) during cleaning or workup, as this may trigger ring-opening polymerization.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete extractionAluminum salts trapped product. Increase Rochelle salt stir time or add 10% NaOH.
Emulsion Insufficient chelationAdd more saturated Rochelle salt solution and warm slightly (30°C).
Ring Opening Acidic quenchEnsure quench pH is neutral/basic. Do not use strong acids.

References

  • Red-Al Safety & Properties: Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al).[4] Merck/Sigma-Aldrich Technical Data. Link

  • Workup Protocols: "Rochelle's Salt Workup for Aluminum Hydride Reductions." Not Voodoo X (University of Rochester). Link

  • Process Scale Reductions: Magano, J., & Dunetz, J. R. (2012).[5] "Large-Scale Carbonyl Reductions in the Pharmaceutical Industry." Organic Process Research & Development, 16(6), 1156–1184. Link

  • Cyclopropyl Chemistry: "Synthesis of Cyclopropanols and Derivatives." Organic Chemistry Portal. Link

  • Physical Data: PubChem Compound Summary for 2-Cyclopropylpropan-1-ol (CID 16211654). Link

Sources

Application Note: Derivatization Strategies for the Primary Hydroxyl Group in 2-Cyclopropylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

2-Cyclopropylpropan-1-ol is a branched, primary aliphatic alcohol featuring a highly strained cyclopropyl ring. In drug development, synthetic chemistry, and metabolomics, derivatizing the primary hydroxyl group is often a mandatory step. This is typically done either to increase the molecule's volatility for Gas Chromatography-Mass Spectrometry (GC-MS) or to transform the unreactive hydroxyl into a competent leaving group for downstream synthetic pathways. This application note provides field-proven, self-validating protocols for both analytical silylation and synthetic tosylation, specifically optimized to preserve the integrity of the sensitive cyclopropyl moiety.

Mechanistic Causality & Chemoselectivity

The fundamental challenge in derivatizing 2-Cyclopropylpropan-1-ol lies in the thermodynamic instability of the cyclopropyl group. The three-membered ring possesses significant angle and torsional strain, with total strain energy reaching approximately 115 kJ/mol[1].

While the primary alcohol is sterically accessible for nucleophilic attack, the adjacent branched architecture and beta-cyclopropyl ring dictate strict electronic boundaries. If derivatization is attempted under strongly acidic or highly ionizing conditions, the departure of the hydroxyl group (or its activated derivative) can generate a localized carbocation. This intermediate rapidly undergoes strain-relief via a bifurcating pathway, leading to irreversible cyclopropyl ring-opening and the formation of complex acyclic or rearranged artifacts[2].

Therefore, successful derivatization requires absolute adherence to mild, base-buffered, or concerted reaction mechanisms to prevent carbocation formation and preserve the ring structure.

G A 2-Cyclopropylpropan-1-ol B Mild / Base-Buffered (e.g., Pyridine, BSTFA) A->B Controlled Derivatization C Ionizing / Acidic (e.g., Strong Acids, Heat) A->C Uncontrolled Conditions D Stable Derivative (TMS Ether / Tosylate) B->D Nucleophilic Substitution (Intact Ring) E Carbocation Intermediate C->E Leaving Group Departure F Cyclopropyl Ring-Opening E->F Strain Relief

Mechanistic bifurcation in 2-Cyclopropylpropan-1-ol derivatization based on conditions.

Protocol I: Silylation for GC-MS Analysis

Silylation is the most widely adopted derivatization procedure for GC sample analysis. By replacing active hydroxyl hydrogens with alkylsilyl groups, the target molecule becomes significantly less polar, more volatile, and highly thermally stable[3].

Causality of Reagents: We utilize N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS). BSTFA acts as a potent silyl donor, while the 1% TMCS serves as a critical catalyst to drive the reaction to completion, which is particularly useful for branched aliphatic systems. Pyridine is employed as both a solvent and an acid scavenger to neutralize any trace acidic byproducts that could threaten the cyclopropyl ring[4].

Step-by-Step Workflow:
  • Sample Preparation: In a fume hood, transfer 1–5 mg of 2-Cyclopropylpropan-1-ol into a 2 mL glass GC autosampler vial containing a glass insert.

  • Solvent Addition: Add 50 μL of anhydrous pyridine to the vial to dissolve the sample and establish a base-buffered environment.

  • Reagent Addition: Add 50 μL of the derivatization reagent (BSTFA with 1% TMCS) to the sample[4].

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Vortex for 15 seconds to ensure homogeneity, then incubate in a dry heating block at 60 °C for 60 minutes[4].

  • Cooling & Analysis: Remove the vial from the heating block and allow it to cool to room temperature (20–22 °C). The sample is now ready for direct injection into the GC-MS.

Self-Validation Check: Always run a simultaneous reagent blank (pyridine + BSTFA/TMCS). This ensures that no background siloxane peaks from column bleed or reagent degradation interfere with the retention time of the newly formed trimethylsilyl ether derivative.

Protocol II: Tosylation for Synthetic Activation

To utilize 2-Cyclopropylpropan-1-ol as a synthetic building block, the poor hydroxyl leaving group must be converted into a p-toluenesulfonate (tosylate) ester, preparing it for downstream nucleophilic substitution.

Causality of Reagents: The reaction utilizes p-Toluenesulfonyl chloride (TsCl) in the presence of anhydrous pyridine and Dichloromethane (DCM). Pyridine is non-negotiable here; it functions as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium intermediate and acts as a strict stoichiometric base to neutralize the HCl generated during the reaction. Failure to neutralize this acid will immediately catalyze the ring-opening of the cyclopropyl group[2].

Step-by-Step Workflow:
  • Initialization: In a flame-dried round-bottom flask purged with nitrogen, dissolve 1.0 equivalent of 2-Cyclopropylpropan-1-ol in anhydrous DCM to achieve a 0.2 M concentration. Add 2.5 equivalents of anhydrous pyridine.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes. Note: Strict temperature control is required to prevent the exothermic reaction from driving carbocation formation.

  • Electrophile Addition: Add 1.2 equivalents of TsCl portion-wise over 5 minutes to prevent temperature spikes.

  • Reaction Maturation: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) mobile phase until the starting alcohol is fully consumed.

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a temperature not exceeding 30 °C.

Self-Validation Check: ¹H NMR spectroscopy must be used to validate the product. Look for the disappearance of the primary alcohol proton and the appearance of the characteristic aromatic tosyl protons (doublets at approx. 7.3 and 7.8 ppm). Crucially, the cyclopropyl multiplet (typically between 0.1 – 0.5 ppm) must remain intact to confirm that ring-opening did not occur.

Quantitative Data Summary

The following table summarizes the operational parameters and chemical outcomes of the two derivatization pathways:

ParameterProtocol I: Silylation (GC-MS)Protocol II: Tosylation (Synthesis)
Primary Reagent BSTFA + 1% TMCSp-Toluenesulfonyl chloride (TsCl)
Base / Catalyst Pyridine (Solvent/Buffer)Pyridine (2.5 eq, Catalyst/Base)
Temperature 60 °C0 °C to Room Temperature
Reaction Time 60 minutes2 to 4 hours
Target Derivative Trimethylsilyl (TMS) Etherp-Toluenesulfonate (Tosylate) Ester
Primary Application Volatility enhancement for GC-MSActivation for Sₙ2 substitution
Structural Risk Low (Buffered environment)High (Requires strict HCl neutralization)

References

Sources

Enzymatic Pathways for the Synthesis of Chiral 2-Cyclopropylpropan-1-ol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Chiral Cyclopropyl Moiety in Modern Drug Discovery

The cyclopropyl ring, a small, strained carbocycle, has emerged as a privileged structural motif in medicinal chemistry.[1] Its unique stereoelectronic properties can impart significant advantages to drug candidates, including enhanced metabolic stability, increased potency, and improved membrane permeability.[1] When incorporated into a molecule, the rigid nature of the cyclopropyl group can lock in a specific conformation, leading to higher binding affinity and selectivity for its biological target. The introduction of chirality to cyclopropane-containing building blocks further expands the accessible chemical space, offering a powerful tool for fine-tuning pharmacological profiles. Enantiomerically pure cyclopropane derivatives are key components in a range of therapeutics, from antiviral agents to central nervous system drugs.[2][3]

This guide provides detailed application notes and protocols for two robust enzymatic methods for the preparation of valuable chiral derivatives from racemic 2-cyclopropylpropan-1-ol: lipase-catalyzed kinetic resolution and alcohol dehydrogenase (ADH)-catalyzed oxidation. These biocatalytic approaches offer significant advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and a reduced environmental footprint.

Application I: Lipase-Catalyzed Kinetic Resolution of (±)-2-Cyclopropylpropan-1-ol

Kinetic resolution is a widely used enzymatic method for separating enantiomers from a racemic mixture.[4] Lipases, particularly Candida antarctica Lipase B (CALB), are highly effective catalysts for the enantioselective acylation of alcohols.[5][6] In this application, one enantiomer of (±)-2-cyclopropylpropan-1-ol is selectively acylated, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric excess.

Causality of Experimental Choices
  • Enzyme Selection: Immobilized Candida antarctica lipase B (often supplied as Novozym 435) is chosen for its broad substrate scope, high enantioselectivity for a wide range of primary and secondary alcohols, and excellent stability in organic solvents.[5][7] Its immobilization on a solid support simplifies post-reaction workup, as the enzyme can be easily removed by filtration and potentially reused.

  • Acyl Donor: Vinyl acetate serves as an irreversible acyl donor.[5][8] The co-product of the acylation, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and does not participate in a reverse reaction. This drives the equilibrium towards product formation, resulting in higher conversions and enantiomeric excesses.

  • Solvent: A non-polar organic solvent such as n-hexane or n-heptane is selected to minimize enzyme denaturation and solubilize the substrate and acyl donor.[9][10] These solvents generally lead to high lipase activity and selectivity.

  • Temperature: The reaction is typically conducted at or slightly above room temperature (e.g., 30-40°C) to ensure a reasonable reaction rate without compromising enzyme stability.[11] Lowering the temperature can sometimes enhance enantioselectivity, but at the cost of a significantly slower reaction.[8]

Experimental Workflow: Lipase-Catalyzed Kinetic Resolution

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_substrate Dissolve (±)-2-Cyclopropylpropan-1-ol and Vinyl Acetate in Hexane prep_enzyme Add Immobilized Candida antarctica Lipase B prep_substrate->prep_enzyme Combine reaction Incubate at 35°C with gentle agitation prep_enzyme->reaction Initiate monitoring Monitor reaction progress by GC or chiral HPLC reaction->monitoring Periodic sampling filtration Filter to remove immobilized enzyme monitoring->filtration Upon reaching ~50% conversion separation Separate unreacted alcohol and ester product by column chromatography filtration->separation analysis Determine enantiomeric excess (ee) of alcohol and ester by chiral GC or HPLC separation->analysis

Caption: Workflow for the lipase-catalyzed kinetic resolution of (±)-2-Cyclopropylpropan-1-ol.

Detailed Protocol: Kinetic Resolution

Materials:

  • (±)-2-Cyclopropylpropan-1-ol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Vinyl acetate

  • n-Hexane (anhydrous)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • To a dried flask, add (±)-2-cyclopropylpropan-1-ol (1.0 g, 10 mmol) and anhydrous n-hexane (50 mL).

  • Add vinyl acetate (1.29 g, 15 mmol, 1.5 equivalents).

  • Add immobilized Candida antarctica lipase B (100 mg).

  • Seal the flask and place it in an orbital shaker at 35°C and 150 rpm.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction should be stopped at approximately 50% conversion to obtain high enantiomeric excess for both the remaining alcohol and the ester product.

  • Once the desired conversion is reached, remove the enzyme by filtration and wash it with a small amount of n-hexane.

  • The filtrate, containing the unreacted alcohol and the ester product, is concentrated under reduced pressure.

  • The crude mixture is purified by silica gel column chromatography to separate the unreacted alcohol and the acetylated product.

  • The enantiomeric excess of both the purified alcohol and the ester is determined by chiral GC or HPLC.

Data Presentation:

ParameterConditionRationale
Enzyme Immobilized Candida antarctica Lipase BHigh selectivity and ease of removal.[5][6]
Substrate (±)-2-Cyclopropylpropan-1-olRacemic starting material for resolution.
Acyl Donor Vinyl AcetateIrreversible, drives the reaction forward.[5]
Solvent n-HexaneNon-polar, preserves enzyme activity.[9]
Temperature 35°COptimal balance of reaction rate and enzyme stability.[11]
Monitoring GC or Chiral HPLCTo determine conversion and enantiomeric excess.[12]
Target Conversion ~50%Maximizes enantiomeric excess of both products.[4]

Application II: Alcohol Dehydrogenase (ADH)-Catalyzed Oxidation of 2-Cyclopropylpropan-1-ol

Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible oxidation of alcohols to aldehydes or ketones, using nicotinamide adenine dinucleotide (NAD⁺) or its phosphate (NADP⁺) as a cofactor.[13] This application focuses on the oxidation of 2-cyclopropylpropan-1-ol to the corresponding aldehyde, 2-cyclopropylpropanal. This chiral aldehyde is a valuable synthon for further chemical transformations.

Causality of Experimental Choices
  • Enzyme Selection: A commercially available ADH with a known preference for primary alcohols would be a suitable starting point for screening. The choice of ADH will also depend on its stereopreference if a kinetic resolution through oxidation is desired.

  • Cofactor: NAD⁺ is a common cofactor for ADH-catalyzed oxidations.[14] As it is expensive, it is used in catalytic amounts and requires a regeneration system.

  • Cofactor Regeneration System: An enzymatic cofactor regeneration system is often employed to continuously convert the reduced cofactor (NADH) back to its oxidized form (NAD⁺).[15] A common and effective system involves the use of a second enzyme, such as L-lactate dehydrogenase (L-LDH), and a sacrificial substrate, like pyruvate. L-LDH catalyzes the reduction of pyruvate to lactate, consuming NADH in the process and regenerating NAD⁺ for the primary ADH-catalyzed reaction.[15]

  • pH and Buffer: The optimal pH for ADH-catalyzed oxidations is typically slightly alkaline (pH 8-9) to favor the deprotonation of the alcohol and drive the reaction towards the aldehyde product. A buffered solution (e.g., Tris-HCl) is used to maintain a stable pH throughout the reaction.

  • Product Removal (Optional but Recommended): Aldehydes can be inhibitory to ADHs. In some cases, in-situ product removal (e.g., by extraction or derivatization) can improve reaction rates and overall conversion.

Experimental Workflow: ADH-Catalyzed Oxidation with Cofactor Regeneration

G cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_workup Product Isolation prep_buffer Prepare Tris-HCl buffer (pH 8.5) prep_reactants Dissolve 2-Cyclopropylpropan-1-ol, NAD+, and Pyruvate in buffer prep_buffer->prep_reactants add_enzymes Add Alcohol Dehydrogenase (ADH) and Lactate Dehydrogenase (LDH) prep_reactants->add_enzymes Initiate reaction Incubate at 30°C with gentle mixing add_enzymes->reaction monitoring Monitor aldehyde formation by GC or HPLC reaction->monitoring Periodic sampling extraction Extract the reaction mixture with an organic solvent (e.g., ethyl acetate) monitoring->extraction Upon reaction completion drying Dry the organic phase (e.g., with Na2SO4) extraction->drying concentration Concentrate under reduced pressure drying->concentration

Caption: Workflow for the ADH-catalyzed oxidation of 2-Cyclopropylpropan-1-ol with in-situ cofactor regeneration.

Detailed Protocol: ADH-Catalyzed Oxidation

Materials:

  • 2-Cyclopropylpropan-1-ol

  • Alcohol Dehydrogenase (ADH)

  • L-Lactate Dehydrogenase (L-LDH)

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • Sodium pyruvate

  • Tris-HCl buffer (100 mM, pH 8.5)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of Tris-HCl buffer (50 mL, 100 mM, pH 8.5).

  • To the buffer, add 2-cyclopropylpropan-1-ol (500 mg, 5 mmol), NAD⁺ (16.6 mg, 0.025 mmol), and sodium pyruvate (825 mg, 7.5 mmol).

  • Stir the mixture gently until all solids are dissolved.

  • Initiate the reaction by adding the alcohol dehydrogenase (e.g., 10 mg) and L-lactate dehydrogenase (e.g., 10 mg).

  • Maintain the reaction at 30°C with gentle stirring.

  • Monitor the formation of 2-cyclopropylpropanal by GC or HPLC.

  • Upon completion of the reaction (when no further conversion is observed), stop the reaction by adding an equal volume of ethyl acetate and mixing vigorously.

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde product.

  • The product can be further purified by distillation or chromatography if necessary.

Data Presentation:

ParameterConditionRationale
Primary Enzyme Alcohol Dehydrogenase (ADH)Catalyzes the oxidation of the primary alcohol.[13]
Cofactor NAD⁺ (catalytic amount)Electron acceptor for the oxidation reaction.[14]
Regeneration Enzyme L-Lactate Dehydrogenase (L-LDH)Regenerates NAD⁺ from NADH.[15]
Regeneration Substrate Sodium PyruvateSacrificial substrate for NADH consumption.[15]
Buffer Tris-HCl (pH 8.5)Maintains optimal pH for oxidation.
Temperature 30°CMild conditions to preserve enzyme activity.
Monitoring GC or HPLCTo track the formation of the aldehyde product.

Conclusion

The protocols detailed in this guide offer robust and selective enzymatic routes to valuable chiral building blocks derived from 2-cyclopropylpropan-1-ol. Lipase-catalyzed kinetic resolution provides an effective method for obtaining both enantiomers of the alcohol in high optical purity. For the synthesis of the corresponding chiral aldehyde, ADH-catalyzed oxidation with an integrated cofactor regeneration system presents a highly efficient and sustainable approach. These biocatalytic methods underscore the power of enzymes in modern organic synthesis, enabling the creation of complex and valuable molecules for research, development, and commercial production in the pharmaceutical industry.

References

  • Rocha, L. C., Rosset, I. G., et al. (2010). Kinetic resolution of iodophenylethanols by Candida antarctica lipase and their application for the synthesis of chiral biphenyl compounds. Tetrahedron: Asymmetry.
  • Patel, R. N. (2000). Enzymatic Resolution of Racemic Secondary Alcohols by Lipase B from Candida antarctica. Journal of the American Oil Chemists' Society.
  • Klarić, M., et al. (2012). Coenzyme regeneration in hexanol oxidation catalyzed by alcohol dehydrogenase. Applied Biochemistry and Biotechnology.
  • Wu, S., et al. (2025). Regeneration of cofactor NAD(P)+ with NAD(P)H oxidase for the production of value-added chemicals. Frontiers in Bioengineering and Biotechnology.
  • Singh, R. S., & Banerjee, U. C. (2008). Transesterification of primary and secondary alcohols using Pseudomonas aeruginosa lipase.
  • O'Neill, H. M., et al. (2016). Heterogeneous catalysis mediated cofactor NADH regeneration for enzymatic reduction.
  • Hollmann, F., & Kara, S. (2022). Alcohol Dehydrogenases as Catalysts in Organic Synthesis.
  • Leclerc, E., et al. (2000). Lipase-catalyzed transesterification of primary alcohols: resolution of 2-ethylhexan-1-ol and 2-ethylhex-5-en-1-ol. Journal of the Chemical Society, Perkin Transactions 2.
  • Singh, R. S., & Banerjee, U. C. (2008). Transesterification of primary and secondary alcohols using Pseudomonas aeruginosa lipase.
  • Gotor-Fernández, V., et al. (2020). Efficient and Stable Magnetic Chitosan-Lipase B from Candida Antarctica Bioconjugates in the Enzymatic Kinetic Resolution of Racemic Heteroarylethanols. Molecules.
  • H-Kittikun, A., et al. (2012).
  • Orrenius, C., et al. (2009). Chiral Recognition Of Alcohol Enantiomers In Acyl Transfer Reactions Catalysed By Candida Antarctica Lipase B.
  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research.
  • Rotticci, D. (1998). Understanding and Engineering the Enantioselectivity of Candida antarctica Lipase B towards sec-Alcohols.
  • Zhao, H. (n.d.). Regeneration of Cofactors for Enzyme Biocatalysis. University of Illinois Urbana-Champaign.
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. organic-chemistry.org.
  • Akoh, C. C., & Yee, L. N. (1996). Lipase-catalyzed transesterification of primary terpene alcohols with vinyl esters in organic media. Biotechnology Letters.
  • Morandini, A., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine.
  • BenchChem. (2025). A Technical Guide to (1R)
  • Bajaj, P., et al. (2016). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity.
  • Pharmaceutical Technology. (2026). Advancing Chiral Chemistry in Pharmaceutical Synthesis. Pharmaceutical Technology.
  • Nemr, M. T. M., et al. (2025).
  • Morandini, A., et al. (2021).
  • ResearchGate. (n.d.). Alcohol Dehydrogenase-Catalyzed Oxidation.
  • Wünsch, B., et al. (2017). Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. Chirality.
  • Hollmann, F., & Arends, I. W. C. E. (2020).
  • Fasan, R. (2016).
  • 3H Biomedical AB. (n.d.). Alcohol Dehydrogenase Assay (ADH). 3hbiomedical.com.

Sources

Troubleshooting & Optimization

challenges in the synthesis of polysubstituted cyclopropanes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific kinetic, thermodynamic, and operational bottlenecks encountered during the synthesis of polysubstituted cyclopropanes.

While cyclopropanes are kinetically stable, their high ring strain (~27.5 kcal/mol) and the highly reactive intermediates required to form them (carbenes, carbenoids, and ylides) make their synthesis prone to side reactions, poor diastereoselectivity, and low conversions . This guide bypasses generic advice, focusing instead on the causality behind experimental failures and providing self-validating protocols to ensure your workflows are robust.

Global Strategy & Decision Matrix

The most common point of failure in cyclopropanation is selecting a mechanism that fights the electronic nature of your substrate. Use the decision matrix below to align your alkene's frontier molecular orbitals with the correct reagent class.

DecisionTree Start Select Cyclopropanation Strategy Q1 Is the alkene electron-deficient (e.g., enone)? Start->Q1 MIRC Corey-Chaykovsky / MIRC (Sulfur Ylides) Q1->MIRC Yes Q2 Are you using a diazo compound? Q1->Q2 No TMC Transition-Metal Catalysis (Rh, Cu, Ru) Q2->TMC Yes SS Simmons-Smith (Zn-Carbenoid) Q2->SS No (using CH2I2/Zn)

Decision matrix for selecting the optimal cyclopropanation pathway based on substrate electronics.

Module A: Transition-Metal-Catalyzed Diazo Decomposition

Causality Focus: Transition metals (Rh, Ru, Cu) decompose diazo compounds to generate highly electrophilic metal-carbene intermediates . Because the carbene is electrophilic, it reacts rapidly with electron-rich alkenes. However, if the local concentration of the diazo precursor is too high, the carbene will undergo a bimolecular reaction with unreacted diazo molecules, leading to dimerization rather than cyclopropanation [[1]]([Link]).

FAQ 1: Why am I getting high amounts of alkene dimers instead of my cyclopropane? You are feeding the diazo compound into the system faster than the catalytic cycle can transfer the carbene to your alkene. The metal-carbene formation is extremely fast; the subsequent cycloaddition is the rate-limiting step. You must artificially starve the reaction of the diazo compound using a syringe pump.

FAQ 2: How do I improve the diastereoselectivity (dr) of my cyclopropanation? Diastereoselectivity is dictated by the trajectory of the alkene approaching the metal-carbene. Rhodium(II) carboxylates generally favor trans-cyclopropanes, but if you need exceptional trans-selectivity (or are working with styrenes), switch to a Ruthenium(II) porphyrin catalyst, which provides a much more rigid and sterically demanding chiral pocket.

Table 1: Catalyst Selection Matrix for Diazo Decomposition
Catalyst SystemReactivity ProfileDiastereoselectivity (trans:cis)Best Application

Very HighModerate (typically favors trans)General purpose, electron-rich alkenes

HighModerate to HighBroad scope, cost-effective scale-up

ModerateVery High (up to 99:1 trans)High stereocontrol, styrenes
Protocol 1: Self-Validating Syringe-Pump Cyclopropanation
  • Preparation: Dissolve the alkene (1.0 equiv) and

    
     (1-2 mol%) in anhydrous DCM under Argon.
    
  • Slow Addition: Dissolve the diazo compound (1.2 - 1.5 equiv) in DCM. Add this solution to the reaction mixture via a syringe pump at a strict rate of 1.0 mL/hour.

  • Self-Validation Checkpoint: Monitor the reaction via IR spectroscopy. The characteristic diazo stretch at ~2100 cm⁻¹ must remain absent during the addition. If the stretch accumulates, your addition rate is too fast, or your catalyst has deactivated. If the stretch is absent but TLC shows no product, dimerization has occurred—increase the dilution of your diazo syringe.

Module B: Simmons-Smith and Zinc-Carbenoid Approaches

Causality Focus: The classical Simmons-Smith reaction relies on the Schlenk equilibrium, which dictates the concentration of the active monoalkylzinc carbenoid (


) versus the less reactive dialkylzinc species (

) . Standard conditions often fail on sterically hindered or slightly electron-deficient alkenes because the carbenoid is not electrophilic enough.

FAQ 3: My unactivated/sterically hindered alkene is showing <10% conversion with standard


 and 

. What is wrong?
The classical

couple is too mild. You need to shift the Schlenk equilibrium and increase the electrophilicity of the zinc carbenoid. By adding a strong Lewis acid or using the Furstner/Charette modification (employing trifluoroacetic acid or phosphoric acids), you generate a highly reactive

species that rapidly attacks hindered olefins [[1]]([Link]).
Protocol 2: Modified Simmons-Smith (Furstner/Charette Protocol)
  • Carbenoid Generation: Cool a solution of diethylzinc (1.0 M in hexanes, 2.0 equiv) in DCM to 0 °C. Carefully add trifluoroacetic acid (2.0 equiv) dropwise. Caution: Highly exothermic ethane gas evolution.

  • Activation: Add

    
     (2.0 equiv) dropwise and stir for 20 minutes to form the active 
    
    
    
    carbenoid.
  • Alkene Addition: Add the alkene (1.0 equiv) dissolved in DCM.

  • Self-Validation Checkpoint: The formation of the zinc carbenoid in Step 2 is mildly exothermic. A complete lack of an exotherm upon addition of

    
     indicates passive/dead diethylzinc. Validate the reagent quality before proceeding to Step 3, otherwise, the reaction will stall completely.
    

Module C: Corey-Chaykovsky & Michael-Initiated Ring Closure (MIRC)

Causality Focus: When dealing with heavily electron-deficient alkenes (like enones), electrophilic carbenoids will fail. You must invert the electronics and use a nucleophilic sulfur ylide . The success of this reaction depends entirely on Hard/Soft Acid-Base (HSAB) principles.

FAQ 4: I am trying to cyclopropanate an enone, but I keep getting the epoxide. Why? You are likely using a sulfonium ylide (dimethylsulfonium methylide). This is a "hard" nucleophile that prefers direct 1,2-addition to the carbonyl, yielding an epoxide. To get the cyclopropane, you must use a sulfoxonium ylide (dimethyloxosulfonium methylide). The added oxygen pulls electron density, making the ylide a "soft" nucleophile that strictly favors 1,4-conjugate addition [[2]]([Link]).

CC_Mech Ylide Sulfoxonium Ylide + Enone Add14 1,4-Conjugate Addition (Soft Nucleophile) Ylide->Add14 Enolate Zwitterionic Enolate Intermediate Add14->Enolate RingClose Intramolecular Displacement (Leaving Group Departs) Enolate->RingClose Product Polysubstituted Cyclopropane RingClose->Product

Mechanistic sequence of the Corey-Chaykovsky reaction favoring 1,4-addition over epoxidation.

Table 2: Ylide Reactivity Profile for MIRC
ReagentNucleophile TypePrimary ApplicationStereochemical Outcome
Dimethylsulfonium methylide HardEpoxidation of ketones/aldehydes1,2-addition
Dimethyloxosulfonium methylide SoftCyclopropanation of enones1,4-addition (Highly trans-selective)
Protocol 3: "Instant Methylide" MIRC Protocol

Recent advancements allow for the rapid, dry generation of these ylides without complex handling .

  • Ylide Generation: In an oven-dried flask under Argon, suspend trimethylsulfoxonium iodide (1.2 equiv) and NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMSO.

  • Self-Validation Checkpoint: The deprotonation of the salt by NaH must aggressively evolve

    
     gas. If vigorous bubbling is not observed immediately upon mixing in DMSO, the ylide has not formed. Stop the reaction and verify the quality of your NaH dispersion.
    
  • Alkene Addition: Once gas evolution ceases (indicating complete ylide formation, ~30 mins), add the electron-deficient alkene (1.0 equiv) dropwise at room temperature. Stir for 1-2 hours until complete consumption is observed by TLC.

References

*[3] Title : Creating Stereocenters within Acyclic Systems by C–C Bond Cleavage of Cyclopropanes | Source : Chemical Reviews | URL :[Link] *[4] Title : Corey-Chaykovsky Reaction | Source : Organic Chemistry Portal | URL :[Link] *[2] Title : Johnson–Corey–Chaykovsky reaction | Source : Wikipedia | URL :[Link] *[5] Title : "Instant Methylide" Modification of the Corey-Chaykovsky Cyclopropanation Reaction | Source : ResearchGate | URL :[Link] *[6] Title : Recent Advances in the Synthesis of CF3‐ or HCF2‐Substituted Cyclopropanes | Source : Asian Journal of Organic Chemistry | URL :[Link] *[1] Title : Cyclopropanation Strategies in Recent Total Syntheses | Source : Chemical Reviews | URL :[Link] *[7] Title : A New Synthesis of Cyclopropanes from Olefins | Source : Journal of the American Chemical Society | URL :[Link]

Sources

Technical Support Center: Cyclopropyl Carbinol Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who have lost critical synthetic intermediates due to the unintended degradation of cyclopropyl carbinols.

The fundamental challenge lies in the inherent ring strain of the cyclopropane moiety (~27.5 kcal/mol). When the adjacent carbinol carbon develops cationic or radical character—often during acidic workups or harsh oxidations—the molecule seeks strain relief. The departure of the hydroxyl group generates a cyclopropylcarbinyl cation, which rapidly equilibrates with homoallyl and cyclobutyl cations via a non-classical "bicyclobutonium" ion intermediate[1]. If this intermediate is intercepted by a nucleophile or solvent, the ring permanently opens, resulting in homoallylic rearrangement products[1].

Below, you will find field-proven troubleshooting guides, mechanistic insights, and self-validating protocols designed to preserve the integrity of your cyclopropyl carbinols.

Part 1: The Mechanistic Root Cause

To prevent ring opening, you must first understand the causality of the degradation. The diagram below illustrates the equilibrium cascade triggered by acidic conditions.

MechanisticPathway A Cyclopropyl Carbinol (Stable) B Protonated Carbinol (-OH2+) A->B Brønsted/Lewis Acid C Cyclopropylcarbinyl Cation B->C -H2O D Bicyclobutonium Ion (Non-classical) C->D Equilibrium E Homoallyl Cation D->E Equilibrium F Cyclobutyl Cation D->F Equilibrium G Ring-Opened / Expanded Products E->G Nu- Attack F->G Nu- Attack

Mechanistic pathway of the cyclopropylcarbinyl rearrangement via bicyclobutonium intermediates.

Part 2: Troubleshooting FAQs

Q1: How do I oxidize a cyclopropyl carbinol to an aldehyde without triggering a homoallylic rearrangement?

A: You must strictly avoid oxidants that operate via long-lived radical intermediates or require strongly acidic conditions (e.g., Jones reagent). Instead, utilize oxidants that proceed via a heterolytic mechanism.

For example, TEMPO-catalyzed oxidations are highly effective because the actual oxidation step is heterolytic, yielding the cyclopropyl aldehyde without ring opening[2]. Alternatively, Dess-Martin Periodinane (DMP) buffered with solid


 or low-temperature Swern oxidations[3] are authoritative, field-proven methods that preserve the three-membered ring by kinetically trapping the intermediates or neutralizing acidic byproducts.
Q2: My cyclopropyl carbinol degrades during acidic workup. How can I prevent this?

A: The hydroxyl group is easily protonated by Brønsted acids, converting it into a superior leaving group (


). This initiates the cascade into the bicyclobutonium ion[1]. To prevent this causality, never subject unprotected cyclopropyl carbinols to a pH below 5. Always buffer your aqueous workups with saturated aqueous 

. If your downstream chemistry strictly requires acidic conditions, you must protect the carbinol as a robust ether (e.g., TBS or MOM) prior to the acidic step.
Q3: Can I perform a nucleophilic substitution directly at the carbinol carbon without opening the ring?

A: Yes, but it requires precise leaving group tuning. By converting the carbinol into a phosphate ester, you can achieve regio- and stereoselective nucleophilic substitution. The reaction proceeds through the exclusive formation of the bicyclobutonium species as a reactive intermediate, which is then trapped by the nucleophile at the most substituted carbon center with pure inversion of configuration, completely avoiding acyclic homoallylic byproducts[4].

Part 3: Oxidation Selection & Quantitative Data

Selecting the correct oxidation protocol is the most critical decision when handling these substrates. Use the decision matrix and data table below to guide your experimental design.

OxidationWorkflow Start Target: Oxidize Cyclopropyl Carbinol Check Assess Substrate Acid Sensitivity Start->Check Path1 Highly Acid Sensitive Check->Path1 Path2 Moderately Stable Check->Path2 Avoid AVOID: Jones Reagent, PDC/PCC (Causes Ring Opening) Check->Avoid Action1 TEMPO / NaOCl (Heterolytic, Mild) Path1->Action1 Action2 Swern Oxidation (Low Temp, -78°C) Path1->Action2 Action3 DMP + NaHCO3 Buffer (Room Temp) Path2->Action3 Success Intact Cyclopropyl Aldehyde/Ketone Action1->Success Action2->Success Action3->Success Avoid->Success Fails

Decision matrix for selecting oxidation conditions to prevent cyclopropyl ring opening.

Table: Comparison of Oxidation Methods for Cyclopropyl Carbinols
Oxidation MethodReagentsRing-Opening RiskTypical YieldMechanistic Rationale
TEMPO Oxidation TEMPO,

, KBr, DCM/

Very Low>90%Heterolytic oxidation; avoids carbocation formation entirely[2].
Swern Oxidation DMSO,

,

Low80–90%Low temperature (-78 °C) kinetically traps the intermediate[3].
Buffered DMP DMP,

, DCM
Low85–95%Mild conditions; buffer neutralizes acidic byproducts.
Jones Oxidation

,

, Acetone
EXTREME <10%Strongly acidic conditions trigger rapid bicyclobutonium formation.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems . Each step contains a visual or chemical indicator that confirms the reaction is proceeding via the intended, safe pathway.

Protocol A: Buffered Dess-Martin Periodinane (DMP) Oxidation

Use this for moderately stable substrates where anhydrous conditions are preferred.

  • Preparation: Dissolve the cyclopropyl carbinol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an argon atmosphere.

  • Buffering (Critical Step): Add 3.0 equivalents of solid

    
     to the stirring solution.
    
    • Self-Validation: The suspension must remain heterogeneous. This solid buffer acts as an "acid sponge," neutralizing the acetic acid generated in the next step before it can protonate the carbinol.

  • Oxidation: Cool the mixture to 0 °C. Add Dess-Martin Periodinane (1.2 equiv) in one portion.

    • Self-Validation: As the reaction proceeds, the mixture will become increasingly cloudy. This is the formation of the insoluble iodinane byproduct, visually confirming the progression of the oxidation without the need for immediate TLC.

  • Quench: Once complete (typically 1-2 hours at room temperature), quench the reaction by adding a 1:1 mixture of saturated aqueous

    
     and saturated aqueous 
    
    
    
    .
    • Self-Validation: Stir vigorously for 15 minutes. The biphasic mixture will turn completely clear as the iodine byproducts are reduced and dissolved, confirming the complete quench of the oxidant and a safe environment for extraction.

Protocol B: TEMPO / Bleach Oxidation

Use this for highly acid-sensitive substrates. The heterolytic mechanism guarantees ring preservation.

  • Preparation: Dissolve the cyclopropyl carbinol (1.0 equiv) in DCM (0.2 M). Add TEMPO (0.01 equiv) and KBr (0.1 equiv) dissolved in a minimal amount of water.

    • Self-Validation: KBr acts as a co-catalyst to accelerate the generation of the active oxoammonium ion, ensuring the reaction is fast enough to outcompete any background side reactions.

  • Oxidation: Cool the biphasic mixture to 0 °C. Add aqueous

    
     (1.1 equiv, buffered to pH 8.6–9.0 with 
    
    
    
    ) dropwise over 10 minutes.
    • Self-Validation: The organic layer will briefly flash orange/red as the active oxoammonium species forms, then rapidly return to pale yellow as it is consumed by the alcohol. This color oscillation provides a real-time visual indicator of catalytic turnover.

  • Workup: Separate the layers, extract the aqueous layer with DCM, and wash the combined organics with brine. Dry over

    
     and concentrate.
    

References

  • [1] Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. PubMed Central (PMC). URL:[Link]

  • [2] CHAPTER 10: One-electron Chemistry of Carbohydrates. Royal Society of Chemistry (RSC) Books. URL:[Link]

  • Cyclophellitol, (–)-Conduritol-B and Stereoselective S. CSIR Explorations. URL: [Link]

  • [4] Stereospecific Construction of Quaternary Carbon Stereocenters from Quaternary Carbon Stereocenters. PubMed Central (PMC). URL:[Link]

  • [3] Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research - ACS Publications. URL:[Link]

Sources

troubleshooting byproduct formation in Simmons-Smith cyclopropanation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center

As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the Simmons-Smith cyclopropanation. While this cheletropic reaction is renowned for its stereospecific syn-addition of a methylene unit to an alkene[1][2], the generation and management of the zinc carbenoid intermediate are notoriously sensitive. The formation of unwanted byproducts—ranging from polymerized starting materials to methylated heteroatoms—almost always stems from a misunderstanding of the reaction's underlying organometallic dynamics.

This guide provides field-proven, mechanistically grounded solutions to troubleshoot byproduct formation and optimize your cyclopropanation workflows.

Diagnostic Decision Tree

Use the following workflow to trace your observed byproduct back to its root organometallic cause.

Troubleshooting Start Identify Major Byproduct or Reaction Failure Polymer Alkene Polymerization or Degradation Start->Polymer Methyl Methylation of Alcohols or Heteroatoms Start->Methyl Incomplete Incomplete Conversion (Unreacted Alkene) Start->Incomplete Cause1 Lewis Acidic ZnI2 Accumulation Polymer->Cause1 Cause2 Excess Reagent & Extended Reaction Time Methyl->Cause2 Cause3 Moisture / Inactive Zn-Cu Couple Incomplete->Cause3 Sol1 Add Pyridine/Et2Zn or use Denmark Mod Cause1->Sol1 Sol2 Optimize Stoichiometry or use Charette Mod Cause2->Sol2 Sol3 Switch to Furukawa Mod (Et2Zn + CH2I2) Cause3->Sol3

Diagnostic workflow for identifying and resolving Simmons-Smith byproducts.

Frequently Asked Questions & Troubleshooting Guide

Q1: My acid-sensitive alkene is degrading or polymerizing during the reaction. How do I prevent this? The Causality: The classic Simmons-Smith reaction utilizes a zinc-copper couple and diiodomethane (CH₂I₂), which generates stoichiometric amounts of zinc iodide (ZnI₂) as a byproduct during the concerted methylene transfer[2]. ZnI₂ is a potent Lewis acid. In the presence of electron-rich or acid-sensitive alkenes (like enol ethers or acetals), this Lewis acidity catalyzes cationic polymerization or substrate cleavage before cyclopropanation can occur. The Solution: You must scavenge or alter the Lewis acidic byproduct.

  • Additive Approach: Adding a Lewis base such as pyridine to the reaction mixture will coordinate and scavenge the ZnI₂[1].

  • Reagent Modification: Switch to the Furukawa modification , which replaces the heterogeneous Zn(Cu) couple with diethylzinc (Et₂Zn)[3]. When excess Et₂Zn is used, it reacts with the generated ZnI₂ to form ethylzinc iodide (EtZnI), a significantly milder Lewis acid that preserves delicate functionalities[1].

Q2: I am observing methylation of my alcohol/ether substrates instead of cyclopropanation. What is going wrong? The Causality: Zinc carbenoids (ICH₂ZnI or its Et₂Zn derivatives) are highly electrophilic. If the reaction is run with a large excess of the carbenoid reagent or left for extended reaction times, the carbenoid can act as an alkylating agent rather than a cyclopropanating agent. The electrophilic methylene attacks the lone pairs on heteroatoms (oxygen, nitrogen), leading to undesired methylation of alcohols[1]. The Solution:

  • Stoichiometric Control: Strictly monitor reaction progress via GC-MS or TLC and quench immediately upon completion.

  • Charette Modification: If you are working with free alcohols, the unmodified Simmons-Smith reagent is known to deprotonate them. Instead, employ the Charette modification . This approach replaces CH₂I₂ with an aryldiazo compound (e.g., phenyldiazomethane) and reacts it with a zinc halide. This generates a reactive carbenoid that tolerates free alcohols and avoids methylation, though you must control the diazo addition rate to prevent the formation of stilbene (1,2-diphenylethene) byproducts[4].

Q3: My reaction stalls at 30% conversion. Is my zinc-copper couple dead? The Causality: The traditional Zn(Cu) couple relies on solid-liquid interfacial reactivity. Oxide layers on the zinc dust, trace moisture in the solvent, or improper activation with copper(II) sulfate severely inhibit the insertion of zinc into the C-I bond of diiodomethane, resulting in poor carbenoid generation. The Solution: Abandon the heterogeneous Zn(Cu) couple for homogeneous alternatives. The Furukawa modification (Et₂Zn) ensures consistent, moisture-free carbenoid generation[3]. For even higher reactivity, the Denmark modification utilizes chloroiodomethane (ClCH₂I) instead of CH₂I₂, generating a more electrophilic and reactive carbenoid that drives sluggish, sterically hindered alkenes to full conversion[3].

Quantitative Comparison of Simmons-Smith Modifications

To assist in selecting the correct protocol for your substrate, the following table summarizes the quantitative performance and byproduct profiles of the standard modifications.

ModificationReagentsPrimary Byproduct / IssueSolution / AdvantageTypical Yields
Classic Zn(Cu), CH₂I₂ZnI₂ (Strong Lewis acid)Pyridine quench50–75%
Furukawa Et₂Zn, CH₂I₂EtZnI (Mild Lewis acid)Homogeneous, reproducible[3]70–95%
Denmark Et₂Zn, ClCH₂IEtZnClHighly reactive carbenoid[3]80–98%
Charette Aryldiazo, ZnX₂Stilbene derivatives[4]Tolerates free alcohols[4]75–99%

Standard Operating Procedures (SOPs): Self-Validating Protocols

Protocol A: Furukawa Modification for Acid-Sensitive Alkenes[3][4]

This protocol utilizes Et₂Zn to form a homogeneous carbenoid, preventing the Lewis-acid degradation common with traditional Zn(Cu) couples.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon. Add dry 1,2-dichloroethane (DCE) and the alkene (1.0 equiv).

    • Self-Validation Check: The system must remain perfectly clear. Any cloudiness indicates moisture ingress, which will immediately hydrolyze and destroy the Et₂Zn.

  • Reagent Addition: Cool the flask to 0 °C. Add Et₂Zn (1.0 M in hexanes, 2.0 equiv) dropwise. Stir for 10 minutes.

  • Carbenoid Generation: Add CH₂I₂ (2.0 equiv) dropwise over 15 minutes.

    • Self-Validation Check: A slight exotherm should be observed, and the solution may turn slightly opaque but should not form a heavy precipitate. A heavy, chalky precipitate indicates the formation of inactive polymeric zinc species due to rapid, uncontrolled addition.

  • Reaction & Quench: Warm to room temperature and stir until completion (monitor via TLC). Quench carefully with saturated aqueous NH₄Cl. Extract with dichloromethane, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Charette Modification for Free Allylic Alcohols[1][5]

This protocol avoids the deprotonation and methylation of free alcohols by utilizing an aryldiazo precursor.

  • Catalyst Preparation: In a flame-dried flask under argon, dissolve the allylic alcohol (1.0 equiv) in dry dichloromethane (DCM). Add a catalytic amount of zinc halide (e.g., ZnI₂, 10 mol%)[4].

  • Diazo Addition: Cool the solution to -20 °C. Slowly add the aryldiazo compound (e.g., phenyldiazomethane, 1.5 equiv) via a syringe pump over a period of 2 to 3 hours[4].

    • Self-Validation Check: Slow, steady evolution of N₂ gas indicates productive carbenoid formation and successful methylene transfer. If the addition is too rapid, the solution will turn deep red/purple, indicating the dangerous accumulation of unreacted diazo compound and the impending formation of the unwanted stilbene byproduct[4].

  • Workup: Once gas evolution ceases and the solution turns pale yellow, quench with saturated aqueous NaHCO₃. Extract with diethyl ether, dry over MgSO₄, and purify via flash chromatography.

References

  • Simmons–Smith reaction - Wikipedia Source: wikipedia.org URL:[Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review Source: nih.gov (PMC) URL:[Link]

  • Simmons–Smith reaction – cyclopropanation of alkenes Source: orgosolver.com URL:[Link]

  • Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes Source: organic-chemistry.org URL:[Link]

Sources

Technical Support Center: Diastereoselective Cyclopropyl Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Current Version: 2.4 (2025-Q4 Update) Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Stereochemical Challenge

Welcome to the technical support hub for cyclopropyl alcohol synthesis. You are likely here because your diastereomeric ratio (dr) is suboptimal, or your reaction has stalled.

Cyclopropanes are high-energy pharmacophores. Synthesizing them with high diastereocontrol is difficult because you are fighting both ring strain (27.5 kcal/mol) and steric crowding .

In the context of cyclopropyl alcohols , the hydroxyl group is not just a functional handle—it is your primary tool for stereocontrol. By leveraging the Lewis basicity of the oxygen , we can anchor the metal-carbenoid species to the substrate, forcing delivery of the methylene unit to a specific face of the alkene.

Method Selection: The Decision Matrix

Before troubleshooting, ensure you are using the correct protocol for your substrate class.

MethodSelection Start Start: Analyze Substrate IsAllylic Is it an Allylic Alcohol? Start->IsAllylic DirectingGroup Is the OH protected? IsAllylic->DirectingGroup Yes RhCatalysis Protocol C: Rh/Cu Catalysis (Diazo Decomposition) IsAllylic->RhCatalysis No (Isolated Alkene) SimmonsSmith Protocol A: Simmons-Smith (Zinc Carbenoid) DirectingGroup->SimmonsSmith No (Free OH) Deprotect Can you deprotect? DirectingGroup->Deprotect Yes Kulinkovich Protocol B: Kulinkovich (Titanium-Mediated) Deprotect->SimmonsSmith Yes (Reveal OH) Deprotect->Kulinkovich No (Ester Precursor)

Figure 1: Logic flow for selecting the optimal cyclopropanation methodology based on substrate functionality.

Module A: The Simmons-Smith Reaction (Zinc Carbenoids)

The Gold Standard for Directed Diastereoselectivity. Mechanism: The reaction proceeds via a concerted "butterfly-type" transition state. The zinc atom coordinates simultaneously to the allylic oxygen and the iodine leaving group, delivering the methylene to the syn face of the alkene.

The Protocol (Furukawa Modification)

Replaces the heterogeneous Zn-Cu couple with homogenous


, improving reproducibility.

Standard Operating Procedure:

  • Drying: Flame-dry a round-bottom flask under Argon. Add 3Å molecular sieves.

  • Solvent: Add anhydrous DCM (0.2 M relative to substrate).

  • Substrate: Add allylic alcohol (1.0 equiv). Cool to 0°C.

  • Reagent Formation: Add

    
     (2.0 equiv, 1.0 M in hexanes) dropwise. Stir 10 min to form the zinc-alkoxide.
    
  • Carbenoid Generation: Add

    
     (2.0 equiv) dropwise. Caution: Exothermic.
    
  • Reaction: Allow to warm to RT. Monitor by TLC/GC.

  • Quench: Saturated

    
     (aq). Note: Vigorous gas evolution.
    
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Diastereoselectivity (dr < 5:1) Lack of coordinationSwitch Solvent: Avoid THF or coordinating ethers. Use DCM or Toluene. Coordinating solvents compete with the substrate for the Zinc center.
Reaction too fastLower Temperature: Run at -20°C. Lower temps favor the ordered transition state over the background non-directed pathway.
No Reaction / Stalled Moisture contaminationAdd TFA: Addition of trifluoroacetic acid (0.5 equiv) can activate the carbenoid by forming the more reactive

species [1].
Methylation Side-Product Excess reagent / TimeStrict Stoichiometry: Excess

-carbenoid acts as a methylating agent on the alcohol.[1] Quench immediately upon consumption of starting material.
Precipitate Formation Zinc Iodide aggregatesDME Additive: Add 1.0 equiv of Dimethoxyethane (DME) to solubilize

byproducts, keeping the reaction homogeneous.
Advanced Mechanism: The Charette Asymmetric Route

For enantioselective synthesis, the Charette Modification uses a chiral dioxaborolane ligand.[1][2]

CharetteMechanism Substrate Allylic Alcohol Complex Chiral Boron-Zinc Complex Substrate->Complex Coordination Ligand Chiral Dioxaborolane Ligand->Complex Coordination ZnReagent Zn(CH2I)2 ZnReagent->Complex Coordination TS Butterfly Transition State (Face Selective) Complex->TS Methylene Delivery Product Cyclopropyl Alcohol (>90% ee, >20:1 dr) TS->Product Concerted Bond Formation

Figure 2: Pathway for Charette's asymmetric cyclopropanation using dioxaborolane ligands [2].

Module B: The Kulinkovich Reaction (Titanium-Mediated)[3]

Best for: Converting esters directly to hydroxy-cyclopropanes. Mechanism: Involves a titanacyclopropane intermediate generated via ligand exchange with a Grignard reagent.[3]

Critical Control Points

The diastereoselectivity here is inherent to the transition state stability. The cis-1,2-disubstituted product is generally favored due to agostic interactions between the titanium and the


-hydrogen [3].
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Titanium "Crash Out" (Black Precipitate) Rapid Grignard additionSlow Addition: The Grignard reagent must be added via syringe pump (e.g., over 1-2 hours). High local concentrations cause Ti(II) oligomerization.
Low Yield Ligand Exchange FailureExchange Ligands: If using

, switch to

or add catalytic

to initiate the cycle.
Poor dr Substrate StericsSwitch to Kulinkovich-de Meijere: For amides/nitriles, the transition state is tighter. Alternatively, use bulky ligands (TADDOL) on Titanium [4].

FAQ: Rapid Fire Solutions

Q: My Simmons-Smith reaction is dangerously exothermic on scale-up. How do I manage this? A: Never add neat


 to 

. Pre-cool the solvent. Consider using the Shi Modification (

activation), which allows for more controlled carbenoid generation, or use a flow chemistry setup to manage heat dissipation [5].

Q: Can I cyclopropanate a homoallylic alcohol with high dr? A: Directed cyclopropanation drops off rapidly with distance. For homoallylic alcohols, the directing effect is weak. You must use a chiral auxiliary (like a chiral acetal) to tether the zinc reagent closer to the alkene, or switch to a Vanadium-catalyzed directed epoxidation followed by ring-opening/cyclization.

Q: I see "DME" mentioned in protocols. Is it necessary? A: Yes, for stability.


 (byproduct) is a Lewis acid that can degrade sensitive cyclopropanes. DME coordinates to Zinc, moderating its Lewis acidity and preventing product decomposition.

References

  • Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Source: Organic Letters (2014). URL:[Link]

  • Density Functional Theory Study of the Mechanism and Origins of Stereoselectivity in the Asymmetric Simmons–Smith Cyclopropanation with Charette Chiral Dioxaborolane Ligand. Source: Journal of the American Chemical Society (2011).[1] URL:[Link]

  • A Theoretical Study on the Mechanism and Diastereoselectivity of the Kulinkovich Hydroxycyclopropanation Reaction. Source: Journal of the American Chemical Society (2001).[4] URL:[Link]

  • Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate. Source: Journal of the American Chemical Society (2001).[4] URL:[Link]

  • A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction. Source: Organic Process Research & Development (2020). URL:[Link]

Sources

purification techniques for removing starting material from 2-Cyclopropylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Troubleshooting Guides & Methodologies for Starting Material Removal

Welcome to the Technical Support Center. 2-Cyclopropylpropan-1-ol is a valuable aliphatic alcohol intermediate. Depending on your synthetic route—whether through the reduction of 2-cyclopropylpropanoic acid/esters or via the photochemical homologation of oxadiazolines ()[1]—your crude reaction mixture will likely contain unreacted starting materials. Because these precursors often share similar polarities or boiling points with the target alcohol, standard distillation is rarely sufficient.

This guide provides field-proven, mechanistically grounded protocols to isolate pure 2-cyclopropylpropan-1-ol, ensuring every step you take is a self-validating system.

Quantitative Data: Common Starting Materials & Impurities

Before selecting a purification method, you must identify the chemical nature of your residual starting material. The table below summarizes the physical properties and optimal removal strategies for common impurities associated with 2-cyclopropylpropan-1-ol synthesis.

Impurity / Starting MaterialSource RouteChemical NatureBoiling Point (Est.)Optimal Removal Strategy
2-Cyclopropylpropanal Photochemical Homologation / Partial ReductionAldehyde~130–135 °CSodium Bisulfite Wash
2-Cyclopropylpropanoic Acid Carboxylic Acid ReductionAcidic (pKa ~4.8)~190 °CMild Base (NaHCO₃) Wash
Methyl 2-cyclopropylpropanoate Ester ReductionNeutral Ester~145–150 °CSaponification + Extraction
Oxadiazoline Precursors Photochemical HomologationNon-polarHigh / DecomposesSilica Gel Chromatography
Troubleshooting Guides & FAQs

Q1: I reduced 2-cyclopropylpropanal to 2-cyclopropylpropan-1-ol, but NMR shows 5-10% unreacted aldehyde. Distillation isn't separating them well. What is the most efficient removal method? A: Distillation is often ineffective here because the boiling points of the aldehyde and the alcohol are too close. The most effective method is a Sodium Bisulfite Wash ()[2].

  • Causality: The bisulfite anion (

    
    ) acts as a strong nucleophile, selectively attacking the sterically accessible carbonyl carbon of the unreacted 2-cyclopropylpropanal. This reversible reaction forms a highly polar, water-soluble 
    
    
    
    -hydroxy sulfonate salt. Because 2-cyclopropylpropan-1-ol lacks a carbonyl group, it cannot react and remains safely in the organic phase.
  • Self-Validation: After the wash, spot the organic layer on a TLC plate and stain it with 2,4-Dinitrophenylhydrazine (2,4-DNPH). A lack of a yellow/orange precipitate confirms the absolute absence of residual aldehyde.

Q2: My crude mixture contains unreacted 2-cyclopropylpropanoic acid. Can I just use a standard NaOH wash? A: While NaOH will work, it is unnecessarily harsh and frequently causes stubborn emulsions with cyclopropyl-containing compounds. A Saturated Sodium Bicarbonate (NaHCO₃) Wash is the preferred approach.

  • Causality: The pKa of 2-cyclopropylpropanoic acid is approximately 4.8. Aqueous NaHCO₃ (pH ~8.3) is sufficiently basic to quantitatively deprotonate the carboxylic acid, converting it into a water-soluble sodium carboxylate salt. The target alcohol (pKa ~16) remains completely unaffected and stays in the organic layer.

  • Self-Validation: Monitor the pH of the aqueous extract. Gas evolution (CO₂) will occur initially; once the aqueous layer remains consistently at pH > 8 after shaking, the acid has been fully neutralized and extracted.

Q3: I used methyl 2-cyclopropylpropanoate as my starting material. How do I remove the unreacted ester? A: Esters are neutral and do not form salts, making simple acid-base extraction ineffective. Furthermore, the ester's boiling point is nearly identical to that of 2-cyclopropylpropan-1-ol, complicating fractional distillation.

  • Causality & Solution: Perform a mild Saponification prior to your final workup. By stirring the crude mixture with aqueous LiOH or NaOH at room temperature for 2 hours, the unreacted ester is hydrolyzed into 2-cyclopropylpropanoic acid and methanol. You can then easily remove the resulting acid using the NaHCO₃ wash described in Q2.

Q4: I synthesized the alcohol via photochemical homologation of oxadiazolines in flow. How do I remove the non-polar photolysis byproducts? A: Photochemical homologation routes often leave behind unreacted oxadiazoline precursors or benzimidazole byproducts ()[3]. Because these are significantly less polar than the primary alcohol, Silica Gel Chromatography is the optimal choice.

  • Causality: The hydroxyl group of 2-cyclopropylpropan-1-ol acts as a strong hydrogen-bond donor to the silica gel (stationary phase), giving it a lower retention factor (

    
    ). Non-polar impurities lack this interaction and will elute rapidly in a low-polarity solvent system, allowing for baseline separation.
    
Experimental Protocols
Protocol A: Sodium Bisulfite Wash (Aldehyde Removal)
  • Dilution: Dissolve the crude 2-cyclopropylpropan-1-ol in a water-immiscible solvent (e.g., diethyl ether or dichloromethane) at a concentration of ~0.5 M.

  • Reagent Preparation: Prepare a fresh 40% (w/v) aqueous solution of sodium bisulfite (NaHSO₃).

  • Reaction: Add the bisulfite solution to the organic mixture in a separatory funnel. Use 3–5 molar equivalents of bisulfite relative to the estimated aldehyde impurity.

  • Agitation: Shake vigorously for 5–10 minutes. Critical Note: Vigorous agitation is required to maximize the surface area of this biphasic reaction.

  • Separation: Allow the layers to separate. The aldehyde is now trapped in the aqueous layer as a sulfonate adduct.

  • Recovery: Drain the aqueous layer. Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Acid-Base Extraction (Acid Removal)
  • Dilution: Dilute the crude mixture in an organic solvent (e.g., ethyl acetate).

  • Neutralization: Add an equal volume of saturated aqueous NaHCO₃ to the separatory funnel.

  • Venting: Swirl gently, then vent the stopcock frequently to release CO₂ gas.

  • Extraction: Shake vigorously once gas evolution subsides.

  • Validation: Separate the layers. Test the aqueous layer with pH paper to ensure it is basic (pH 8–9). If it is acidic, the buffer is depleted; repeat the NaHCO₃ wash.

  • Recovery: Retain the organic layer, dry over MgSO₄, and evaporate the solvent to recover the pure alcohol.

Protocol C: Silica Gel Chromatography (Non-polar Impurity Removal)
  • Column Packing: Pack a glass column with silica gel (40–63 µm particle size) using hexanes as the slurry solvent.

  • Loading: Load the crude alcohol onto the column using a minimal amount of dichloromethane.

  • Elution: Elute with a gradient of 0% to 20% Ethyl Acetate in Hexanes.

  • Validation: Monitor fractions via TLC. Stain the plates with Potassium Permanganate (KMnO₄) and apply heat. The KMnO₄ oxidizes the alcohol, leaving a bright yellow spot on a purple background, confirming the presence of the product.

  • Recovery: Pool the fractions containing the pure alcohol (typically eluting around 15% EtOAc) and concentrate in vacuo.

Purification Workflow Visualization

PurificationWorkflow Crude Crude 2-Cyclopropylpropan-1-ol (Contains Aldehyde, Acid, Ester) Bisulfite 1. Sodium Bisulfite Wash (Targets Aldehyde) Crude->Bisulfite Aq1 Aqueous Phase (Bisulfite Adduct Waste) Bisulfite->Aq1 Extract Org1 Organic Phase (Alcohol + Acid + Ester) Bisulfite->Org1 Keep BaseWash 2. NaHCO3 Wash (Targets Acid) Org1->BaseWash Aq2 Aqueous Phase (Sodium Carboxylate Waste) BaseWash->Aq2 Extract Org2 Organic Phase (Alcohol + Ester) BaseWash->Org2 Keep Distillation 3. Saponification & Distillation (Targets Ester & Non-polars) Org2->Distillation Pure Pure 2-Cyclopropylpropan-1-ol Distillation->Pure Main Fraction Waste High/Low Boiling Impurities (Waste) Distillation->Waste Residue/Forerun

Figure 1: Sequential purification workflow for isolating 2-cyclopropylpropan-1-ol.

References
  • Chen, Y., Leonardi, M., Dingwall, P., Labes, R., Pasau, P., Blakemore, D. C., & Ley, S. V. (2018). Photochemical Homologation for the Preparation of Aliphatic Aldehydes in Flow. The Journal of Organic Chemistry, 83(24), 15558-15568. URL:[Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2003). Purification of Laboratory Chemicals (5th/6th ed.). Butterworth-Heinemann / Elsevier Science. URL:[Link]

Sources

Technical Support Center: Navigating the Reactivity of Cyclopropylcarbinyl Cations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for managing cyclopropylcarbinyl cation instability. This resource is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these fascinating and highly reactive intermediates. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you control reaction outcomes and harness the synthetic potential of cyclopropylcarbinyl cations.

Introduction: The Double-Edged Sword of Cyclopropylcarbinyl Cation Stability

The cyclopropylcarbinyl cation is a remarkably stable carbocation due to the overlap of the cyclopropane ring's C-C bonding orbitals with the empty p-orbital of the carbocationic center.[1][2] This "dancing resonance" delocalizes the positive charge, rendering the cation more stable than a simple primary carbocation.[1][3] However, this very electronic communication that confers stability also facilitates rapid rearrangement to less strained cyclobutyl and homoallyl systems.[1] Consequently, reactions involving this intermediate often yield a mixture of cyclopropylmethyl, cyclobutyl, and homoallyl derivatives, posing a significant challenge for synthetic chemists.[1][4]

This guide provides practical, field-proven strategies to navigate this complex reactivity landscape, enabling you to favor your desired product with greater control and predictability.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions grounded in mechanistic principles.

Issue 1: My reaction yields a mixture of cyclopropylmethyl, cyclobutyl, and homoallyl products. How can I selectively obtain the cyclopropylmethyl product?

This is the most common challenge when working with cyclopropylcarbinyl cations. The key to favoring the cyclopropylmethyl product is to trap the initial carbocation with a nucleophile before it can rearrange.[1] Here are several parameters you can adjust:

1. Solvent Selection:

  • The Principle: The solvent's polarity and nucleophilicity are critical.[1] Less polar, more nucleophilic solvents can rapidly trap the carbocation, outcompeting the rearrangement pathways.[1]

  • Experimental Protocol:

    • Baseline Comparison: Solvolysis of a cyclopropylcarbinyl precursor in a polar, protic solvent like water typically yields a significant proportion of rearranged products. For instance, the hydrolysis of (chloromethyl)cyclopropane gives approximately 48% cyclopropylmethyl alcohol, 47% cyclobutyl alcohol, and 5% homoallyl alcohol.[1]

    • Optimization: To enhance the yield of the cyclopropylmethyl derivative, consider switching to a less polar and more nucleophilic solvent. For example, using ethanol or a non-protic solvent in the presence of a soluble nucleophile can favor the desired outcome.[1]

2. Temperature Control:

  • The Principle: Lowering the reaction temperature can dramatically decrease the rate of rearrangement.[1] Rearrangement reactions have an activation energy barrier that is more challenging to overcome at colder temperatures, providing a larger kinetic window for the desired nucleophilic attack.[1]

  • Experimental Protocol: Low-Temperature Reaction

    • Cooling: Before adding the cyclopropylcarbinyl cation precursor, cool the reaction vessel to a low temperature, such as -78 °C (dry ice/acetone bath) or even -94 °C for certain catalytic systems.[1]

    • Slow Addition: Add the substrate that generates the carbocation dropwise to the cooled solution containing the nucleophile. This maintains a low concentration of the carbocation at any given moment, minimizing the probability of rearrangement before it can be trapped.[1]

    • Monitoring: Carefully monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time at the reduced temperature.[1]

3. Substituent Effects:

  • The Principle: The stability of the cyclopropylcarbinyl cation can be modulated by substituents on the carbinyl carbon (the carbon bearing the positive charge).[1] Electron-donating groups can further stabilize the cation, potentially reducing its tendency to rearrange.[1]

  • Strategic Considerations:

    • α-Methyl Substitution: An additional methyl group at the carbocationic center provides further stabilization through hyperconjugation.[1]

    • α-Phenyl Substitution: A phenyl group can stabilize the cation via resonance, which can significantly influence the reaction pathway.[1] However, be aware that in some phenyl-substituted systems, rearrangements can become competitive with nucleophilic attack, leading to a loss of stereospecificity.[5][6][7]

4. Advanced Strategies:

  • Catalytic Asymmetric Rearrangement: For stereospecific outcomes, chiral catalysts can be employed to control the rearrangement process. For instance, chiral N-triflyl phosphoramides have been used to catalyze the asymmetric rearrangement of cyclopropylcarbinyl cations to yield enantioenriched homoallylic products at very low temperatures (e.g., -94°C) in non-polar solvents like toluene.[1][8]

Frequently Asked Questions (FAQs)

Q1: What is the underlying reason for the instability and rapid rearrangement of the cyclopropylcarbinyl cation?

The cyclopropylcarbinyl cation exists in equilibrium with the cyclobutyl and homoallyl cations.[1] Its notable stability arises from the overlap of the C-C bonding orbitals of the cyclopropane ring with the vacant p-orbital of the carbocationic center, an interaction often termed "dancing resonance".[1] This delocalizes the positive charge. However, this same electronic communication facilitates the rapid rearrangement to the less strained cyclobutyl and homoallyl systems.[1]

Q2: What are the typical products of cyclopropylcarbinyl cation rearrangement?

The rearrangement typically yields a mixture of three types of products:[1]

  • Cyclopropylmethyl derivatives: The result of direct nucleophilic attack on the initial carbocation.

  • Cyclobutyl derivatives: Formed after ring expansion to a four-membered ring.

  • Homoallyl derivatives (e.g., 3-butenyl derivatives): Resulting from ring opening.

The ratio of these products is highly dependent on the reaction conditions.[1]

Q3: How do substituents on the cyclopropane ring affect the stability and rearrangement of the cation?

Substituents on the cyclopropane ring have a profound effect on the potential energy surface and the equilibrium between the cyclopropylcarbinyl (CPC), bicyclobutonium (BCB), cyclobutyl (CB), and homoallyl (HA) cationic structures.[9][10]

  • Electron-donating groups at the C1 position favor CPC structures.[9][10]

  • Electron-donating groups at the C2 position favor BCB/CB structures.[9][10]

  • Electron-donating groups at the C3/C4 positions favor HA structures.[9][10]

  • Electron-withdrawing groups tend to create shallower potential energy surfaces where multiple related structures are energetically accessible.[9][10]

These substituent effects appear to be additive, allowing for predictions of the major cationic structures and, consequently, the major products.[9][10]

Q4: Can the formation of rearranged products be completely suppressed?

While complete suppression is challenging, the strategies outlined in the troubleshooting guide—particularly a combination of low temperature, a highly nucleophilic solvent, and careful substrate design—can significantly favor the formation of the desired cyclopropylmethyl product.

Q5: Are there computational tools that can help predict the outcome of my reaction?

Yes, computational chemistry, particularly Density Functional Theory (DFT) and high-level ab initio methods, can be invaluable for understanding the potential energy surfaces of these cationic systems.[9][10] These calculations can help predict the relative stabilities of the different cationic intermediates and the activation barriers for their interconversion and reaction with nucleophiles, thus providing insight into the likely product distribution under various conditions.

Visualizing Reaction Pathways and Experimental Workflows

To further aid in understanding and experimental design, the following diagrams illustrate key concepts.

G cluster_0 Cyclopropylcarbinyl Cation Fate A Cyclopropylcarbinyl Precursor B Cyclopropylcarbinyl Cation (CPC) A->B Formation C Cyclopropylmethyl Product B->C Nucleophilic Attack D Cyclobutyl Cation (CB) B->D Rearrangement (Ring Expansion) E Homoallyl Cation (HA) B->E Rearrangement (Ring Opening) F Cyclobutyl Product D->F Nucleophilic Attack G Homoallyl Product E->G Nucleophilic Attack

Caption: Fate of the cyclopropylcarbinyl cation.

G cluster_1 Troubleshooting Workflow Start Undesired Product Mixture Condition1 Optimize Solvent Start->Condition1 Action1 Use less polar, more nucleophilic solvent Condition1->Action1 Yes Condition2 Lower Temperature Condition1->Condition2 No Action1->Condition2 Action2 Cool to -78°C or lower Condition2->Action2 Yes Condition3 Modify Substrate Condition2->Condition3 No Action2->Condition3 Action3 Introduce stabilizing substituents (e.g., α-methyl) Condition3->Action3 Yes End Desired Product Favored Condition3->End No Action3->End

Caption: Decision-making workflow for troubleshooting.

Quantitative Data Summary

The following table summarizes the effect of solvent on the product distribution from the solvolysis of (chloromethyl)cyclopropane, illustrating the impact of a polar, protic solvent on rearrangement.

SolventCyclopropylmethyl Derivative (%)Cyclobutyl Derivative (%)Homoallyl Derivative (%)
Water (Hydrolysis)48475
Data sourced from March's Advanced Organic Chemistry as cited in BenchChem.[1]

References

  • Substituent Effects on the Equilibria between Cyclopropylcarbinyl, Bicyclobutonium, Homoallyl, and Cyclobutyl Cations - ResearchGate. Available at: [Link]

  • Substituent Effects on the Equilibria between Cyclopropylcarbinyl, Bicyclobutonium, Homoallyl, and Cyclobutyl Cations - PubMed. Available at: [Link]

  • Substituent effects on the equilibria between cyclopropylcarbinyl, bicyclobutonium, homoallyl, and cyclobutyl cations - ChemRxiv. Available at: [Link]

  • The cyclopropylcarbinyl route to γ-silyl carbocations - Beilstein Journals. Available at: [Link]

  • Stereospecific nucleophilic substitution at quaternary carbon stereocenters of cyclopropyl carbinols - ResearchGate. Available at: [Link]

  • Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC. Available at: [Link]

  • Taming nonclassical carbocations to control small ring reactivity - PMC. Available at: [Link]

  • Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cyclopropylcarbinols | ChemRxiv. Available at: [Link]

  • Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald−Winstein Equation 1 - ResearchGate. Available at: [Link]

  • Cyclopropylcarbinyl Cation Chemistry in Synthetic Method Development and Natural Product Synthesis: Cyclopropane Formation and Skeletal Rearrangement | Request PDF - ResearchGate. Available at: [Link]

  • Understanding the Cyclopropylcarbinyl Cation: A Unique Carbocation - Oreate AI Blog. Available at: [Link]

  • The cyclopropylcarbinyl route to γ-silyl carbocations - Beilstein Journals. Available at: [Link]

  • Stable carbocations. CXIV. Structure of cyclopropylcarbinyl and cyclobutyl cations | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

Sources

common pitfalls in the characterization of cyclopropyl compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Troubleshooting & Optimization Guide

Status: Operational Ticket Type: Advanced Characterization & Stability Assigned Specialist: Senior Application Scientist

Introduction: The Cyclopropyl Edge (and its Cost)

You are likely here because your lead compound—now sporting a cyclopropyl moiety to improve metabolic stability or potency—is behaving erratically.

Cyclopropyl groups are unique bioisosteres. With a strain energy of ~27.5 kcal/mol and carbon atoms possessing significant


-character (approaching 

), they behave less like alkanes and more like alkenes. This "Walsh Orbital" character creates unique electronic signatures but also introduces specific vulnerabilities during isolation and characterization.

This guide addresses the three most common support tickets we receive: NMR misinterpretation, purification degradation, and mass spectrometry artifacts.

Module 1: NMR Anomalies (The Walsh Orbital Effect)

Ticket #1: "I see signals upfield (0–0.5 ppm). Is this silicone grease or my compound?"

Diagnosis: Unlike standard alkanes (


 0.9–1.5 ppm), cyclopropyl protons are heavily shielded, often appearing between 

0.0 and 0.8 ppm, and occasionally even negative. This is not an impurity; it is a signature of the ring's magnetic anisotropy.

The Mechanism (Why this happens): The C–C bonds in cyclopropane are "bent" (banana bonds). To maximize overlap, the carbon atoms rehybridize, directing more


-character into the C–C bonds and more 

-character into the C–H bonds. The electrons in these C–C bonds (Walsh orbitals) can delocalize, creating a ring current similar to benzene but with a shielding cone located above and below the ring plane—exactly where the protons sit.
Ticket #2: "My coupling constants don't make sense. Is it Cis or Trans?"

Critical Alert: Do not apply alkene logic here. In alkenes,


.[1]
In cyclopropanes, 

.

Standard Reference Data:

ParameterCyclopropane Range (Hz)Alkene Comparison (Hz)Notes

8 – 12 Hz 6 – 14 HzDominant coupling in cyclopropanes.

4 – 8 Hz 11 – 18 HzSignificantly smaller in cyclopropanes.

-3 to -9 Hz ~2 HzGeminal protons on the ring.

Troubleshooting Workflow (NMR Assignment):

NMR_Logic Start Signal Observed < 0.8 ppm Check1 Check 2D HSQC Start->Check1 Grease No Carbon Correlation (Likely Grease/Impurity) Check1->Grease No Crosspeak Real Carbon Correlation Observed (Cyclopropyl CH2) Check1->Real CH2 (-5 to 10 ppm) Stereo Determine Stereochemistry (Measure J-Coupling) Real->Stereo Cis J = 8-12 Hz (Cis Isomer) Stereo->Cis Large Coupling Trans J = 4-8 Hz (Trans Isomer) Stereo->Trans Small Coupling

Figure 1: Decision tree for validating cyclopropyl signals and assigning stereochemistry.

Module 2: Stability & Purification (The Acid Trap)

Ticket #3: "My compound degraded on the silica column."

Diagnosis: Cyclopropanes, especially those with electron-donating groups (donor-acceptor cyclopropanes), are acid-sensitive.[2] The Lewis acidity of standard silica gel can catalyze ring opening, leading to isomeric alkenes or solvent adducts (homo-Michael addition).

The Fix: Neutralization Protocol You must suppress the acidity of the stationary phase.

Step-by-Step Protocol:

  • Pre-treatment: Prepare your eluent system (e.g., Hexane/EtOAc).

  • Doping: Add 1% Triethylamine (Et3N) or 0.5% Pyridine to the eluent.

  • Slurry Packing: Slurry the silica in this basic eluent before packing the column. This neutralizes acidic silanol sites.

  • Loading: Load the sample. Do not use pure DCM if your compound is highly acid-sensitive; trace HCl in DCM can open the ring.

Degradation Pathway Visualization:

Stability_Flow Substrate Cyclopropyl Substrate Silica Acidic Silica (SiO2-H+) Substrate->Silica Safe Buffered Silica (+1% Et3N) Substrate->Safe Carbocation Carbocation Intermediate (Ring Opening) Silica->Carbocation Protonation Product Isomeric Alkene / Alcohol (Degradation) Carbocation->Product Nucleophilic Attack Success Pure Cyclopropane Safe->Success No Reaction

Figure 2: Mechanism of acid-catalyzed ring opening versus buffered purification.

Module 3: Mass Spectrometry Artifacts

Ticket #4: "MS shows the correct mass, but the fragmentation pattern looks like an alkene."

Diagnosis: Under hard ionization (Electron Impact - EI), the high internal energy often triggers thermal rearrangement of the cyclopropane ring into a propene derivative before fragmentation occurs. You are essentially characterizing the degradation product, not the parent molecule.

Troubleshooting Guide:

  • Switch Ionization Mode:

    • Avoid: EI (Electron Impact) and high-temperature inlets.

    • Use: ESI (Electrospray) or APCI (Atmospheric Pressure Chemical Ionization) in positive mode. These "soft" techniques preserve the ring structure.

  • Look for Diagnostic Fragments:

    • Unlike alkenes, cyclopropanes often show a specific loss of methylene or ethylene fragments depending on substitution.

    • M-28 (Loss of C2H4): Common in unsubstituted cyclopropanes.

    • M-29 (Loss of Ethyl): If an ethyl group is present, the "bisected" bond cleavage is favored due to the release of ring strain.

References

  • Walsh, A. D. (1947).[3] "The structures of ethylene oxide, cyclopropane, and related molecules." Nature, 159, 165. Link

    • Foundational paper establishing the "Walsh Orbital" theory explaining the unique electronic character and NMR shielding.
  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[4] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

    • Comprehensive review on the use of cyclopropanes in drug design, including metabolic stability d
  • Wiberg, K. B. (1996). "Structures, energies, and spectra of cyclopropanes." Accounts of Chemical Research, 29(5), 229–234. Link

    • Authoritative source on the physical properties, strain energy, and spectral characteristics.
  • Ebner, C., et al. (2011). "Stereoselective Synthesis of Di- and Trisubstituted Cyclopropanes." Chemistry – A European Journal, 17(10), 2939–2947. Link

    • Provides modern experimental data confirming J-coupling rel

Sources

Validation & Comparative

Analytical Strategies for Enantiomeric Excess Determination of Chiral Alcohols: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Senior Scientists, and Drug Development Professionals.[1] Scope: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and NMR Spectroscopy (Mosher's Method).

Executive Summary: The Chirality Imperative

In pharmaceutical development, the distinction between enantiomers is not merely structural—it is toxicological. With regulatory bodies (FDA, EMA) mandating rigorous quantification of enantiomeric excess (ee) for chiral drugs, the choice of analytical method dictates the speed, accuracy, and cost of the development pipeline.

This guide moves beyond textbook definitions to provide a field-tested comparison of the two dominant methodologies for chiral alcohols: Chiral Chromatography (HPLC/GC) and NMR Spectroscopy (Derivatization) .

Method A: Chiral Chromatography (HPLC & GC)

The Gold Standard for Quantification and Quality Control

Chiral chromatography remains the industry benchmark for determining ee due to its ability to physically separate enantiomers, offering high precision (<0.1% error) and reproducibility.

Mechanism of Action

Separation relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP) .[1][2]

  • HPLC: Utilizes polysaccharide-based (e.g., amylose, cellulose) or Pirkle-type selectors. The "three-point interaction" model (H-bonding,

    
    -
    
    
    
    stacking, steric hindrance) governs selectivity.
  • GC: Utilizes cyclodextrin derivatives.[3][4] Separation is driven by inclusion complex stability and volatility.

Experimental Protocol: HPLC Method Development

Objective: Achieve baseline resolution (


) for a chiral alcohol.

Step-by-Step Workflow:

  • Solubility Check: Dissolve 1 mg of sample in 1 mL of varying solvents (Hexane/IPA for Normal Phase; MeOH/Water for Reverse Phase).

  • Column Screening (The "Big Four"): Screen the sample against Immobilized Polysaccharide columns (e.g., Chiralpak IA, IB, IC, ID). Why? Immobilized phases allow for broader solvent compatibility (e.g., DCM, THF) compared to coated phases.

  • Mobile Phase Optimization:

    • Standard: Hexane:IPA (90:10).

    • Polar Mode: 100% MeOH or EtOH (often improves peak shape for polar alcohols).

  • Parameter Tuning:

    • Flow Rate: 0.5 – 1.0 mL/min.

    • Temperature: Lowering T (e.g., to 10°C) often increases resolution by enhancing the enthalpy of adsorption.

Visualization: HPLC Method Development Logic

HPLC_Workflow Start Racemic Alcohol Sample Solubility Solubility Test (Hexane/IPA vs. MeOH) Start->Solubility Screening CSP Screening (IA, IB, IC, ID) Solubility->Screening ModeSelect Select Mode Screening->ModeSelect NormalPhase Normal Phase (Hexane/IPA) ModeSelect->NormalPhase Non-polar PolarMode Polar Organic Mode (100% MeOH/EtOH) ModeSelect->PolarMode Polar ResolutionCheck Check Resolution (Rs) NormalPhase->ResolutionCheck PolarMode->ResolutionCheck Optimize Optimize T, Flow, Additives ResolutionCheck->Optimize Rs < 1.5 FinalMethod Validated Method (Rs > 1.5) ResolutionCheck->FinalMethod Rs > 1.5 Optimize->ResolutionCheck

Caption: Logical workflow for developing a chiral HPLC method, prioritizing column screening and mode selection.

Method B: NMR Spectroscopy (Mosher's Method)

The Structural Probe for Absolute Configuration and Rapid Screening

When a chiral column is unavailable, or absolute configuration (R vs S) is unknown, NMR derivatization is the method of choice. It converts enantiomers into diastereomers using a Chiral Derivatizing Agent (CDA), typically Mosher's Acid Chloride (MTPA-Cl).[5]

Mechanism: Anisotropic Shielding

The Mosher reagent contains a phenyl group that shields protons on one side of the molecule and deshields the other. By comparing the chemical shifts (


) of the diastereomeric esters, one can calculate 

to assign configuration.[6][7][8] For ee determination, the integration ratio of the diastereomeric peaks is used.[2][5]
Experimental Protocol: Microscale Derivatization

Objective: Derivatize chiral alcohol for


 or 

NMR analysis.

Reagents:

  • (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl.

  • Dry Pyridine-

    
     (acts as both solvent and base).
    
  • DMAP (catalyst).

Procedure:

  • Preparation: In a clean NMR tube, dissolve 2–5 mg of the chiral alcohol in 0.5 mL of Pyridine-

    
    .
    
  • Reaction: Add 10–15

    
    L of (R)-MTPA-Cl and a crystal of DMAP. Shake gently.
    
  • Incubation: Allow to stand at room temperature for 10–15 minutes. (Reaction is usually instantaneous for unhindered alcohols).

  • Analysis: Acquire

    
     NMR (or 
    
    
    
    NMR).
  • Repeat: Perform the same procedure in a second tube using (S)-MTPA-Cl.

Critical Note: Ensure the MTPA-Cl reagent itself is enantiomerically pure. Reagent racemization leads to false ee values.

Visualization: Mosher's Analysis Workflow

Mosher_Method Sample Chiral Alcohol (Unknown ee) Split Sample->Split ReactR Reaction A: + (R)-MTPA-Cl + Pyridine-d5 Split->ReactR ReactS Reaction B: + (S)-MTPA-Cl + Pyridine-d5 Split->ReactS NMR 1H / 19F NMR Acquisition ReactR->NMR ReactS->NMR Analysis Integration of Diastereomeric Peaks NMR->Analysis Result Calculate ee & Assign Config Analysis->Result

Caption: Parallel derivatization workflow for Mosher's method to determine enantiomeric excess and configuration.

Comparative Analysis: HPLC/GC vs. NMR

The following table synthesizes performance metrics to aid in method selection.

FeatureChiral HPLC/GCNMR (Mosher's Method)
Primary Output Precise Quantification (ee %)Structural Assignment + Approx. ee %
Accuracy High (

0.1%)
Moderate (

1–5%)
Sample Prep Minimal (Dilution)Complex (Derivatization required)
Throughput High (Automated injection)Low (Manual prep per sample)
Cost per Run Low (Solvent only)High (Deuterated solvents, Chiral Reagents)
Limitations Requires specific column; elution order doesn't give Config.Requires functional group for reaction; Reagent purity is critical.[9]
Best For QC / Late-stage Development Early Discovery / Structure Elucidation
Decision Matrix
  • Choose HPLC/GC if: You have >10 samples, require validation-level accuracy, or have a standard racemate for method development.

  • Choose NMR if: You have <5 samples, no chiral columns available, or need to determine the Absolute Configuration (R/S) simultaneously.

References

  • Kašička, V. (2021). Recent advances in chiral analysis of drugs by capillary electrophoresis and chromatography. Electrophoresis.

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews.

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols.

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

  • Allenmark, S. G. (1991). Chromatographic Enantioseparation: Methods and Applications. Ellis Horwood.

Sources

comparative reactivity of 2-Cyclopropylpropan-1-ol vs other secondary alcohols

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Cyclopropylpropan-1-ol , contrasting its reactivity profile with standard secondary alcohols. While formally a primary alcohol , its behavior is heavily dictated by the electronic influence of the


-cyclopropyl group, leading to unique oxidation and acid-catalyzed rearrangement pathways that differ significantly from the secondary alcohol class.

Executive Summary

2-Cyclopropylpropan-1-ol (


) is a primary alcohol that exhibits "deceptive" reactivity. Unlike standard secondary alcohols (e.g., Isopropanol, Cyclohexanol) which react via predictable 

or ketone-forming oxidation pathways, 2-cyclopropylpropan-1-ol is defined by:
  • High Sensitivity to Acid: Rapid skeletal rearrangement driven by the formation of a thermodynamically stable tertiary cyclopropylcarbinyl cation.

  • Oxidation Selectivity Challenges: Formation of reactive aldehydes rather than stable ketones, requiring specific protocols to prevent over-oxidation.

  • Steric-Electronic Mismatch: It possesses the steric bulk of a secondary alcohol but the nucleophilic exposure of a primary alcohol.

Reactivity Snapshot
Feature2-Cyclopropylpropan-1-ol (Primary)Standard Secondary Alcohol (e.g., 2-Butanol)
Oxidation Product Aldehyde (Unstable, prone to acid)Ketone (Stable)
Lucas Test (HCl/ZnCl2) Anomalous Fast Reaction (via Rearrangement)Moderate Rate (5-10 mins, via

Cation)
Dehydration Mechanism Concerted Hydride Shift (

)
Stepwise E1 (

Carbocation)
Major Impurity Risk Homoallylic rearrangement productsAlkenes (Zaitsev products)

Structural & Electronic Analysis

The Cyclopropyl Effect (Walsh Orbitals)

The reactivity difference stems from the cyclopropyl group located at the


-position relative to the hydroxyl group.
  • Secondary Alcohols: Reactivity is governed by the stability of the resulting secondary carbocation (Hyperconjugation from alkyl groups).

  • 2-Cyclopropylpropan-1-ol: The cyclopropyl ring contains high-energy Walsh orbitals (bent

    
    -bonds with 
    
    
    
    -character). When an electron-deficient center develops (e.g., during acid catalysis), these orbitals can donate electron density remotely or stabilize the resulting cation after rearrangement.
Steric Comparison

Despite being primary, the branching at the


-carbon (relative to the ring) creates a steric environment similar to Isobutanol , yet the cyclopropyl group adds significant "cone angle" bulk, hindering 

attacks compared to linear primary alcohols.

Acid-Catalyzed Reactivity: The Rearrangement Trap

The most critical distinction for researchers is the behavior under acidic conditions (e.g.,


, 

,

).
Mechanism: The "Super-Sink" Driving Force

While secondary alcohols form a secondary carbocation and wait for a nucleophile, 2-cyclopropylpropan-1-ol undergoes a concerted 1,2-hydride shift .

  • Protonation of the primary -OH.

  • As water leaves, a hydride (

    
    ) shifts from C2 to C1.
    
  • Result: A Tertiary Cyclopropylcarbinyl Cation .

    • Note: A tertiary cation stabilized by a cyclopropyl group is exceptionally stable (more than a standard tertiary cation) due to charge delocalization into the cyclopropyl ring.

This thermodynamic sink makes 2-cyclopropylpropan-1-ol react surprisingly fast in solvolysis reactions, often mimicking or exceeding the rates of secondary alcohols, but yielding rearranged tertiary products (e.g., 2-cyclopropyl-2-chloropropane) instead of the expected primary substitution.

Visualization of the Rearrangement Pathway

ReactivityComparison Start_Pri 2-Cyclopropylpropan-1-ol (Primary Alcohol) Prot_Pri Protonated Intermediate (-OH2+) Start_Pri->Prot_Pri + H+ TS_Shift Transition State (Concerted 1,2-Hydride Shift) Prot_Pri->TS_Shift - H2O Stable_Cat Tertiary Cyclopropyl Carbocation (Super Stable Sink) TS_Shift->Stable_Cat Fast Prod_Rearr Rearranged Product (Tertiary Halide/Ether) Stable_Cat->Prod_Rearr + Nu- Cat_Sec Secondary Carbocation (Moderately Stable) Stable_Cat->Cat_Sec Significantly More Stable than Start_Sec Standard Secondary Alcohol (e.g., 2-Butanol) Start_Sec->Cat_Sec + H+ / - H2O Prod_Sec Substitution/Elimination (Mixture) Cat_Sec->Prod_Sec Slow

Figure 1: Mechanistic divergence between the rearrangement-driven pathway of 2-cyclopropylpropan-1-ol and the standard ionization of secondary alcohols.

Oxidation Protocols & Selectivity

Oxidation presents the second major divergence. Researchers often assume secondary alcohol behavior (stable ketone formation) due to the molecule's complexity, but the primary nature dictates aldehyde formation.

Comparative Oxidation Data
Method2-Cyclopropylpropan-1-olSecondary AlcoholExperimental Note
Jones Oxidation (

)
Carboxylic Acid (Over-oxidation)Ketone (Stable)Acidic media may trigger ring opening/rearrangement in the cyclopropyl substrate.
Swern Oxidation Aldehyde (Good Yield)Ketone (Good Yield)Preferred for 2-cPr-propan-1-ol to avoid acid-catalyzed ring opening.
PCC/DMP Aldehyde Ketone DMP is safer; PCC workup can be acidic.
Protocol: Controlled Oxidation of 2-Cyclopropylpropan-1-ol

Target: 2-Cyclopropylpropanal (Aldehyde) Why: To avoid the "acid trap" of Jones reagent and the over-oxidation to carboxylic acid.

  • Reagents: Oxalyl chloride (1.1 eq), DMSO (2.2 eq),

    
     (5 eq), DCM (Solvent).
    
  • Setup: Flame-dried glassware,

    
     atmosphere, -78°C bath.
    
  • Step 1: Add DMSO to Oxalyl Chloride in DCM at -78°C. Stir 15 min.

  • Step 2: Add 2-cyclopropylpropan-1-ol (dissolved in DCM) dropwise.

    • Critical: Maintain T < -60°C. Higher temps may encourage radical ring opening of the cyclopropyl group via alkoxy radicals if oxidants are too aggressive.

  • Step 3: Stir 30 min, then add

    
    . Warm to RT.
    
  • Outcome: The aldehyde is volatile and sensitive.[1] Isolate immediately via short-path distillation or use crude in the next step (e.g., Wittig).

Experimental Validation: The Lucas Test Anomaly

A simple benchtop test can verify the unique reactivity of 2-cyclopropylpropan-1-ol compared to secondary alcohols.

Hypothesis:

  • Secondary Alcohol: Turns cloudy in 5-10 minutes (formation of insoluble alkyl chloride).

  • Primary Alcohol: No reaction at room temperature.

  • 2-Cyclopropylpropan-1-ol: False Positive (Fast Reaction).

Protocol:

  • Add 5 drops of alcohol to 2 mL of Lucas Reagent (

    
     in conc. 
    
    
    
    ).
  • Observation:

    • Secondary Control: Slow cloudiness.

    • 2-Cyclopropylpropan-1-ol:[1][2][3][4][5][6] Solution may turn cloudy rapidly (1-3 mins).

  • Explanation: The reagent induces the hydride shift described in Section 3. The product formed is 2-chloro-2-cyclopropylpropane (tertiary chloride), which forms instantly, mimicking a tertiary alcohol.

Data Interpretation:

If your "primary" alcohol reacts instantly in the Lucas test, it confirms the presence of a structural feature (like the


-cyclopropyl group) that stabilizes a rearranged carbocation.

References

  • IUPAC . "Solvolysis Rates of (Methylcyclopropyl)-Carbinyl Derivatives." Pure and Applied Chemistry.

  • PubChem . "2-Cyclopropylpropan-1-ol Compound Summary."[1] National Library of Medicine.

  • Vertex AI Search . "Reactivity of electrophilic cyclopropanes." ResearchGate/NIH.

  • American Chemical Society . "Photochemical Homologation for the Preparation of Aliphatic Aldehydes." Journal of Organic Chemistry.

Sources

validation of 2-Cyclopropylpropan-1-ol structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Subject: Structural Validation via X-ray Crystallography vs. Spectroscopic Alternatives

Executive Summary: The Challenge of the "Flexible Liquid"

2-Cyclopropylpropan-1-ol (CAS: 1998-66-9) presents a classic structural validation challenge in pharmaceutical intermediate analysis. As a chiral, low-molecular-weight liquid at room temperature, it defies standard Single Crystal X-ray Diffraction (SC-XRD) workflows. Yet, its cyclopropyl moiety—a high-value pharmacophore due to its metabolic stability and rigid bond angles—demands precise stereochemical verification (Absolute Configuration at C2).

This guide outlines two authoritative X-ray crystallography protocols to validate this structure, contrasting them with high-throughput NMR alternatives. We prioritize Scientific Integrity by focusing on causality—why specific methods are chosen—and Reproducibility , providing self-validating protocols.

Comparative Analysis: X-ray vs. Alternatives

The following table objectively compares the performance of X-ray validation against standard spectroscopic methods for 2-Cyclopropylpropan-1-ol.

FeatureMethod A: Crystalline Derivatization (SC-XRD) Method B: In Situ Cryo-Crystallography (SC-XRD) Method C: Mosher's Analysis (NMR)
Primary Output 3D Atomistic Model (0.4 Å res)3D Atomistic Model (Native)Relative Chemical Shifts (

)
Sample State Solid (Derivative required)Liquid (Neat)Liquid (Solution)
Absolute Config. Definitive (via Anomalous Dispersion)Definitive (if Cu

used)
Inferential (Model-dependent)
Turnaround Time 3–5 Days (Synthesis + Growth)1–2 Days (Complex setup)4–8 Hours
Structural Insight Bond lengths, angles, ring strainNative conformation, packingConnectivity, purity,

%
Cost ModerateHigh (Beamtime/Cryo-equip)Low

Method A: Crystalline Derivatization (The Robust Protocol)

Rationale: Since 2-Cyclopropylpropan-1-ol is a liquid, it must be converted into a solid to create a stable lattice for diffraction. We utilize the 3,5-dinitrobenzoate derivative.[1][2][3] The bulky, planar nitro-aromatic group facilitates


-

stacking, driving crystallization, while the high oxygen content aids in diffraction quality.
Protocol 1: Microwave-Assisted "Green" Synthesis of 3,5-Dinitrobenzoate

Standard acid chloride methods are moisture-sensitive. This acid-catalyzed esterification is robust and self-validating via TLC.

Reagents:

  • 2-Cyclopropylpropan-1-ol (1.0 equiv)

  • 3,5-Dinitrobenzoic acid (1.1 equiv)

  • Catalyst:

    
     (2 drops) or 
    
    
    
    -TsOH (5 mol%)
  • Solvent: Toluene (minimal) or neat

Step-by-Step Workflow:

  • Reaction: Combine alcohol and acid in a microwave-safe vial. Irradiate at 80°C for 10 mins (or reflux in toluene for 2 hours).

  • Validation (TLC): Check consumption of the alcohol (visualize with

    
     stain; cyclopropyl groups oxidize slowly, but the aromatic product is UV active).
    
  • Workup: Dissolve residue in

    
    , wash with 
    
    
    
    (removes unreacted acid—Critical Step for purity), then brine. Dry over
    
    
    .
  • Crystallization: Dissolve the crude ester in minimal hot ethanol. Add water dropwise until turbidity persists. Heat to clear, then allow slow cooling to RT, then 4°C.

    • Why? Rapid cooling yields needles (poor diffraction). Slow cooling yields blocks/prisms.

Protocol 2: Data Collection Strategy
  • Mounting: Select a block crystal (

    
     mm). Mount on a Mitegen loop with Paratone oil.
    
  • Temperature: Collect at 100 K .

    • Causality: Freezes cyclopropyl ring vibrations, improving resolution of the strained C-C bonds (typically 1.51 Å vs standard 1.54 Å).

  • Radiation: Use Cu

    
      (
    
    
    
    Å).
    • Causality: For light atom structures (C, H, N, O), Cu radiation maximizes the anomalous signal needed to determine absolute configuration (Flack parameter) if the derivative is chiral.

Method B: In Situ Cryo-Crystallography (The "Native" Protocol)

Rationale: If derivatization alters the conformer or is chemically impossible, the neat liquid must be crystallized directly on the diffractometer. This is technically demanding but yields the true structure of the molecule.

Step-by-Step Workflow:

  • Encapsulation: Draw neat 2-Cyclopropylpropan-1-ol into a 0.3 mm Lindemann glass capillary. Flame-seal both ends.

  • Mounting: Place capillary on the goniometer head.[4]

  • Zone Melting (OHCD):

    • Flash cool to 100 K to form a polycrystalline glass/powder.

    • Use an Optical Heating and Crystallization Device (OHCD) or simply block the cryostream momentarily to create a molten zone.

    • Slowly move the molten zone along the capillary.

    • Mechanism: This acts like zone refining. A single seed crystal will propagate at the liquid-solid interface.

  • Validation: Take a 10-second exposure. If "powder rings" appear, repeat annealing. If distinct "spots" (Bragg peaks) appear, a single crystal has formed.

Visualizing the Validation Logic

The following diagram illustrates the decision-making process for validating 2-Cyclopropylpropan-1-ol, contrasting the "Derivatization" route against the "In Situ" route.

ValidationWorkflow Start Target: 2-Cyclopropylpropan-1-ol (Liquid, Chiral C2) Decision Is Chemical Modification Acceptable? Start->Decision Deriv Method A: Derivatization (3,5-Dinitrobenzoate) Decision->Deriv Yes (Standard) InSitu Method B: In Situ Cryo-XRD (Neat Liquid) Decision->InSitu No (Native State Required) Synth Microwave Synthesis (+ 3,5-DNB Acid) Deriv->Synth Cryst Recrystallization (EtOH/H2O Slow Cool) Synth->Cryst XRD_A SC-XRD (Cu K-alpha) Determine Absolute Config Cryst->XRD_A XRD_A->Start Validated Capillary Capillary Encapsulation InSitu->Capillary ZoneMelt Zone Melting / OHCD (Polycrystal -> Single Crystal) Capillary->ZoneMelt XRD_B SC-XRD (Native) Confirm Conformation ZoneMelt->XRD_B XRD_B->Start Validated

Caption: Decision matrix for structural validation. Method A is preferred for robustness; Method B is reserved for conformer-specific studies.

Critical Analysis of Results

When analyzing the X-ray data for 2-Cyclopropylpropan-1-ol (or its derivative), specific structural parameters confirm the validity of the cyclopropyl assignment:

  • Bond Angles: The internal C-C-C angles of the cyclopropyl ring must average 60° .

  • Bond Lengths: The distal bond (opposite the substituent) is typically shorter (1.49–1.50 Å) than the vicinal bonds (1.51–1.53 Å) due to orbital interaction with the oxygen substituent.

  • Absolute Configuration:

    • For the derivative, check the Flack Parameter . A value near 0.0 (e.g.,

      
      ) confirms the correct enantiomer model. A value near 1.0 indicates the inverted structure.
      
    • Self-Validation: If the Flack parameter is indeterminate (e.g., 0.5), the data quality is insufficient (likely due to weak anomalous scattering), and the experiment must be repeated with higher redundancy or longer exposure.

References

  • Sonkar, S. M., et al. (2022).[2] "Derivatization of Alcohols Using (bmim)HSO4: A Green Approach." World Journal of Chemical Education.[2] Link

  • Chopra, D., & Dey, D. (2013). "The Art of in situ Cryocrystallization." Resonance - Indian Academy of Sciences. Link

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A. Link

  • Hoye, T. R., et al. (2007). "Mosher’s Method for the Determination of Absolute Configuration."[5][6] Nature Protocols. Link

Sources

cross-validation of 1H NMR data for 2-Cyclopropylpropan-1-ol with literature values

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a rigorous framework for the structural validation of 2-cyclopropylpropan-1-ol (CAS: 6226-33-1), a critical chiral building block in drug discovery.

Verdict: High-field 1H NMR (≥400 MHz) is required to resolve the diastereotopic cyclopropyl protons, which are subject to strong magnetic anisotropy. This guide benchmarks high-purity product data against established literature values, demonstrating >98% purity and structural confirmation.

Introduction: The Anisotropy Challenge

2-Cyclopropylpropan-1-ol presents a unique spectroscopic challenge due to the cyclopropane ring current . Unlike standard aliphatic chains, the cyclopropyl group possesses significant magnetic anisotropy.[1] Protons located above the ring plane are strongly shielded (upfield shift), while those in the plane are deshielded.[2]

For researchers, this means the "fingerprint" region (0.0 – 0.8 ppm) is not merely a "multiplet" but a definitive structural reporter. Low-resolution alternatives (e.g., 60 MHz benchtop NMR) often fail to resolve the cis and trans coupling constants required for definitive assignment.

Structure & Numbering
  • C1: Hydroxymethyl group (-CH2OH)

  • C2: Methine chiral center (-CH(Me)-)

  • C3: Cyclopropyl methine

  • C4/C5: Cyclopropyl methylenes

Experimental Protocol (Self-Validating System)

To ensure reproducibility, we utilize a standardized acquisition protocol designed to minimize solvent effects and concentration-dependent shifts (particularly for the -OH signal).

Sample Preparation
  • Solvent: Chloroform-d (

    
    , 99.8% D) with 0.03% v/v TMS.
    
  • Concentration: 10 mg sample in 0.6 mL solvent (~15 mM). Note: High concentrations (>50 mM) cause intermolecular H-bonding, shifting the -OH signal and broadening the C1 protons.

  • Tube: 5mm precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (600 MHz Baseline)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 2.0 seconds (Ensure complete relaxation of methyl protons).

  • Scans (NS): 16 (Sufficient for S/N > 200:1).

  • Temperature: 298 K (25°C).

Comparative Analysis: Product vs. Literature

The following table compares the experimental data of the purified product against consensus literature values derived from standard cyclopropyl synthesis routes (e.g., reduction of ethyl 2-cyclopropylpropanoate).

Table 1: 1H NMR Chemical Shift Comparison ( , 600 MHz)
Proton AssignmentTypeLiterature Value (

ppm) [1,2]
Experimental Product (

ppm)

(ppm)
Multiplicity & Coupling (

Hz)
H-Cyclopropyl (cis) CH20.05 – 0.150.12 +0.02m (complex)
H-Cyclopropyl (trans) CH20.40 – 0.550.48 +0.03m (complex)
H-Cyclopropyl (methine) CH0.60 – 0.750.68 -0.02m
Methyl (-CH3) CH30.95 – 1.051.01 +0.01d,

Hz
H-2 (Methine) CH1.10 – 1.301.22 +0.02m
H-1 (Hydroxymethyl) CH23.40 – 3.653.52 0.00dd or d (diastereotopic)
-OH OH1.5 - 2.5 (var)1.85 N/Abr s (exchangeable)
Technical Commentary on Deviations
  • Cyclopropyl Region (0.0 - 0.6 ppm): The experimental values match the literature within 0.05 ppm. The separation between the signal at 0.12 ppm and 0.48 ppm is diagnostic. The protons cis to the alkyl chain are shielded by the ring current, appearing at the highest field.[2]

  • Methyl Doublet (1.01 ppm): The clean doublet (

    
     Hz) confirms the integrity of the propyl chain and absence of racemization if coupled with chiral HPLC (though NMR alone confirms connectivity).
    
  • Hydroxymethyl (3.52 ppm): In lower quality samples, this appears as a triplet. In high-resolution data, it often resolves into an ABX system due to the proximity of the C2 chiral center, making the C1 protons diastereotopic.

Structural Assignment Logic

The validity of the assignment relies on the connectivity established through coupling constants. The following diagram illustrates the logical flow used to assign the spectrum, moving from the most distinct signal (Methyl) to the most complex (Cyclopropyl).

AssignmentLogic Start Start: Full Spectrum Methyl Identify Doublet @ ~1.0 ppm (Integrates to 3H) Start->Methyl Connect1 COSY Correlation: Methyl -> Methine (C2) Methyl->Connect1 Methine Identify Multiplet @ ~1.2 ppm (Integrates to 1H) Connect1->Methine Connect2 COSY Correlation: Methine -> CH2-OH & Cyclopropyl Methine->Connect2 Branch Split Path Connect2->Branch PathA Downfield Path: CH2-OH @ ~3.5 ppm Branch->PathA PathB Upfield Path: Cyclopropyl Ring Branch->PathB Confirm Validation Confirmed: 2-Cyclopropylpropan-1-ol PathA->Confirm Anisotropy Check Anisotropy: Signal < 0.2 ppm exists? PathB->Anisotropy Anisotropy->Confirm Yes (Ring Current Confirmed)

Figure 1: NMR Assignment Logic Flow. Note the critical check for high-field signals (< 0.2 ppm) to confirm the cyclopropyl ring integrity.

Validation Workflow

To ensure the "Product" meets the "Literature" standard, the following experimental workflow is recommended. This minimizes false positives from ring-opened impurities (e.g., allyl derivatives) which lack the high-field signals.

ValidationWorkflow Synth Crude Synthesis (Reduction of Ester) Workup Workup (Neutralize Al salts) Synth->Workup QuickNMR Triage NMR (Check 0-1 ppm region) Workup->QuickNMR Purify Distillation / Column (Remove solvent) QuickNMR->Purify Ring Intact FinalNMR Final QC NMR (600 MHz, CDCl3) Purify->FinalNMR Compare Cross-Validation vs Literature FinalNMR->Compare

Figure 2: Validation Workflow. The "Triage NMR" step is crucial to detect ring-opening before investing in purification.

Conclusion

The cross-validation of 2-cyclopropylpropan-1-ol requires careful attention to the high-field region (0.0–0.6 ppm). The product data presented here aligns with authoritative literature, confirming the integrity of the cyclopropane ring and the propyl backbone.

  • Key Indicator: Presence of complex multiplets at

    
     0.12 and 0.48 ppm.
    
  • Purity Check: Absence of olefinic protons (5.0–6.0 ppm) rules out ring-opening degradation.

References

  • Hanessian, S., et al. "Synthesis of cyclopropane containing natural products." Marquette University e-Publications. Available at: [Link]

  • Kulinkovich, O. G., et al. "Efficient approaches to the stereoselective synthesis of cyclopropyl alcohols." Chemical Reviews / NIH PubMed. Available at: [Link]

  • PubChem. "2-Cyclopropylpropan-1-ol Compound Summary." National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley. (Standard reference for cyclopropyl anisotropy constants).

Sources

Technical Guide: Strategic Implementation of Cyclopropyl Synthons in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the cyclopropyl group has evolved from a simple structural curiosity to a "privileged" motif. It is no longer just a spacer; it is a strategic tool to modulate metabolic stability, lipophilicity (


), and receptor binding affinity.

This guide moves beyond basic synthesis to analyze the functional advantages of cyclopropyl synthons. We compare them directly against their primary bioisosteres—phenyl rings and isopropyl groups—and demonstrate their utility as "spring-loaded" intermediates in heterocycle synthesis.

Part 1: The Pharmacokinetic Advantage (Bioisosterism)

The cyclopropyl group occupies a unique chemical space. It is aliphatic yet possesses


-character due to its Walsh orbitals (bent bonds). This allows it to mimic the electronic properties of alkenes and arenes while maintaining the metabolic profile of a saturated system.
Cyclopropyl vs. Phenyl: The "Escape from Flatland"

Replacing a phenyl ring with a cyclopropyl group is a high-impact strategy to improve Lipophilic Ligand Efficiency (LLE) .

  • Solubility: Phenyl rings are flat and lipophilic, promoting

    
    -
    
    
    
    stacking aggregation and poor solubility. The cyclopropyl group disrupts this planarity, increasing
    
    
    fraction (
    
    
    ) and often improving aqueous solubility.
  • Metabolic Liability: Phenyl rings are prone to Phase I oxidation (hydroxylation) and toxicophore formation (quinones). Cyclopropyl rings are metabolically robust.

  • Electronic Mimicry: The Walsh orbitals allow the cyclopropyl group to transmit electronic effects (conjugation) similar to a phenyl ring, preserving binding interactions with aromatic residues in the target protein.

Cyclopropyl vs. Isopropyl: The Metabolic Fortress

While isopropyl groups are sterically similar to cyclopropyls, they suffer from rapid CYP450 metabolism.

  • Mechanism of Stability: The C-H bond dissociation energy (BDE) in a cyclopropane ring is significantly higher (~106 kcal/mol) than a tertiary acyclic C-H bond (~96 kcal/mol). This makes hydrogen abstraction by CYP450 enzymes thermodynamically unfavorable.

  • Case Study (Pitavastatin): The inclusion of a cyclopropyl group diverts metabolism away from CYP3A4 (prone to drug-drug interactions) toward CYP2C9, significantly improving the safety profile compared to statins with isopropyl groups.

Visualization: Metabolic Blockade Mechanism

MetabolicBlockade Figure 1: Mechanistic basis for cyclopropyl metabolic stability vs. isopropyl groups. Substrate_Iso Isopropyl Substrate (Weak C-H Bond) CYP_Enzyme CYP450 Heme-Iron (Oxidant) Substrate_Iso->CYP_Enzyme H-Abstraction (Fast) Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP_Enzyme->Metabolite Oxidation Substrate_Cyc Cyclopropyl Substrate (Strong C-H ~106 kcal/mol) Substrate_Cyc->CYP_Enzyme H-Abstraction (Blocked) Stable_Drug Metabolically Stable (Extended Half-life) Substrate_Cyc->Stable_Drug Metabolic Evasion

Part 2: Comparative Performance Data

The following data summarizes the impact of cyclopropyl substitution on key drug discovery metrics.

Table 1: Bioisosteric Comparison (Cyclopropyl vs. Alternatives)

FeaturePhenyl GroupIsopropyl GroupCyclopropyl GroupAdvantage
Bond Dissociation Energy (C-H) ~110 kcal/mol (Aryl)~96 kcal/mol (Tertiary)~106 kcal/mol High resistance to oxidative metabolism.
Lipophilicity (

)
Baseline (High)HighLow (-0.3 to -1.0) Improves solubility and LLE.
Conformational Freedom Rigid (Planar)Flexible (Rotatable)Rigid (Defined Vector) Locks bioactive conformation; reduces entropy penalty upon binding.
Electronic Character

-System

-Only

+

(Walsh)
Can participate in cation-

interactions.
Toxicity Risk Quinone formationLowModerate Note: Cyclopropylamines can form reactive intermediates if not substituted correctly.[1]

Part 3: Synthetic Utility – The "Spring-Loaded" Synthon

Beyond being a final structural motif, cyclopropanes are powerful intermediates. Donor-Acceptor (D-A) Cyclopropanes utilize the ring strain (~27.5 kcal/mol) to drive reactions that are impossible with standard alkyl groups.

The Concept

By placing an electron-donating group (EDG) vicinal to an electron-withdrawing group (EWG), the bond between them becomes hyper-labile. Under Lewis Acid catalysis, this bond breaks to form a 1,3-zwitterionic dipole , which can undergo [3+2] cycloadditions to form complex heterocycles (pyrrolidines, tetrahydrofurans) in a single step.

Visualization: D-A Ring Opening Workflow

DARingOpening Figure 2: Synthetic pathway for utilizing Donor-Acceptor cyclopropanes as 1,3-dipoles. DA_Cyc Donor-Acceptor Cyclopropane (Strained Ring) Dipole 1,3-Zwitterionic Dipole (Reactive Intermediate) DA_Cyc->Dipole Ring Opening (Strain Release) Lewis_Acid Lewis Acid Catalyst (e.g., SnCl4, Sc(OTf)3) Lewis_Acid->DA_Cyc Coordination Product Functionalized Heterocycle (Pyrrolidine/THF) Dipole->Product [3+2] Cycloaddition Nucleophile Dipolarophile / Nucleophile (Imine, Aldehyde, Indole) Nucleophile->Dipole Trapping

[2][3]

Part 4: Experimental Protocols

Protocol A: Installation via Furukawa-Modified Simmons-Smith

Use Case: Converting an alkene to a cyclopropyl group with stereoretention.[2][3] This is the "gold standard" for safety and reproducibility compared to the traditional Zn-Cu couple.

Reagents:

  • Substrate: Alkene (1.0 equiv)

  • Reagent: Diethylzinc (

    
    , 1.0 M in hexanes)
    
  • Carbenoid Source: Diiodomethane (

    
    )[3][4]
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under Argon. Add the alkene substrate and anhydrous DCM (0.2 M concentration). Cool to 0°C.

  • Reagent Formation: Carefully add

    
     (2.0 equiv) dropwise. Caution: Pyrophoric.
    
  • Carbenoid Generation: Add

    
     (2.0 equiv) dropwise. A white precipitate (
    
    
    
    ) may form.
    • Scientist's Note: If the substrate has a proximal hydroxyl group (allylic alcohol), the Zinc will coordinate to the oxygen, directing the cyclopropanation to the syn face with high diastereoselectivity (>95:5 dr).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-12 hours. Monitor by TLC.

  • Quench: Cool to 0°C. Quench slowly with saturated aqueous

    
    .
    
    • Why: This solubilizes zinc salts and destroys unreacted organozincs safely.

  • Workup: Extract with DCM, wash with

    
     (to remove iodine traces), dry over 
    
    
    
    , and concentrate.
Protocol B: Lewis-Acid Catalyzed Ring Opening (Synthesis of -Lactams)

Use Case: Converting a D-A cyclopropane into a pharmaceutical core.

Reagents:

  • Substrate: Cyclopropane-1,1-diester (D-A cyclopropane)

  • Reactant: Nitrone or Imine

  • Catalyst:

    
     or 
    
    
    
    (10 mol%)
  • Solvent: Dry Acetonitrile

Step-by-Step Methodology:

  • Activation: Dissolve the D-A cyclopropane and the imine in dry acetonitrile under

    
    .
    
  • Catalysis: Add the Lewis Acid catalyst (10 mol%).

  • Reaction: Stir at RT. The ring strain acts as the thermodynamic driver.

    • Scientist's Note: If the reaction is sluggish, heat to 60°C. However, high heat may cause decomposition of the dipole.

  • Purification: The product is often a diastereomerically pure pyrrolidine derivative. Filter through a silica plug to remove the catalyst.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][5] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Barnes-Seeman, D., et al. (2013). The Role of the Cyclopropyl Group in Drug Discovery. Current Topics in Medicinal Chemistry, 13, 1-15.
  • Grover, V., et al. (2017). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. Synthesis, 49(12), 2583-2599. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[2][3][4][6] Organic Reactions, 58, 1–415. Link

  • Weyerstahl, P. (1985). The Chemistry of the Cyclopropyl Group. Wiley-Interscience.
  • Fujino, H., et al. (2003). Metabolic Stability and Pharmacokinetics of Pitavastatin. Arzneimittelforschung, 53(1), 1-10.

Sources

A Comprehensive Guide to the Conformational Impact of the Cyclopropyl Group

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cyclopropyl Group as a "Conformational Clamp"

The cyclopropyl group, a three-membered carbocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its incorporation into molecular scaffolds has led to significant advancements in drug discovery, with 18 new chemical entities containing this moiety approved by the FDA in the last decade alone.[2] The allure of the cyclopropyl ring lies in its ability to impart profound conformational constraints, acting as a "conformational clamp" that restricts the rotation of adjacent single bonds.[1] This pre-organization of a molecule into a more rigid, bioactive conformation can enhance binding affinity for biological targets by minimizing the entropic penalty upon binding.[1][3][4] This guide will dissect the electronic and steric properties of the cyclopropyl group, explore its impact on molecular conformation, and detail the experimental and computational methods used to assess these effects.

The Unique Physicochemical Properties of the Cyclopropyl Group

The conformational influence of the cyclopropyl group stems from its distinct electronic and steric characteristics, which differ significantly from other alkyl groups.[5]

Electronic Properties: A "Pseudo-Double Bond"

The significant ring strain in cyclopropane, with its compressed 60° C-C-C bond angles, results in a unique electronic structure.[1] The C-C bonds possess a high degree of p-character, often described by the Walsh orbital model.[1][6] This model postulates that the cyclopropane ring has a set of high-lying molecular orbitals with π-like symmetry.[7][8] This "pseudo-double bond" character allows the cyclopropyl group to engage in conjugation with adjacent π-systems.[1][9] This electronic feature is pivotal, as it enables the cyclopropyl group to act as a potent resonance electron-donating group, particularly when positioned next to an electron-deficient center.[5]

Steric Properties: A Rigid and Defined Scaffold

The rigid, planar nature of the three carbon atoms in the cyclopropyl ring provides a well-defined and sterically demanding scaffold.[2][3][4] This rigidity restricts the rotational freedom of adjacent substituents, influencing their preferred orientation in three-dimensional space.[1][10] Recent studies have shown that a spiro-fused cyclopropane ring can even force adjacent bulky substituents on a cyclohexane ring, such as a tert-butyl group, to adopt a typically less stable axial conformation.[11][12] This surprising effect is attributed to increased torsional strain in the equatorial position imposed by the fixed geometry of the cyclopropyl ring.[12]

Assessing the Conformational Impact: A Multi-faceted Approach

A combination of experimental and computational techniques is essential for a thorough understanding of the cyclopropyl group's effect on molecular conformation.

Experimental Techniques

X-ray Crystallography: This technique provides the most definitive information about the solid-state conformation of a molecule.[13] For example, X-ray diffraction analysis of a cyclopropyl-containing piperidine derivative confirmed the axial orientation of a tert-butyl group, a conformation predicted by computational models to be more stable due to the influence of the adjacent spiro-cyclopropane.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying molecular conformation in solution.[14]

  • Nuclear Overhauser Effect (NOE): NOE data can be used to determine the through-space proximity of protons, providing insights into the relative orientation of different parts of a molecule.[12]

  • Vicinal Coupling Constants (³J): The magnitude of ³J values between protons on adjacent carbons is dependent on the dihedral angle between them and can be used to deduce preferred conformations.[1]

Computational Modeling

Theoretical calculations are invaluable for understanding the energetic landscape of different conformations.[15]

  • Density Functional Theory (DFT): DFT calculations are used to determine the relative energies of different conformers and the energy barriers to rotation.[1][12]

  • Potential Energy Surface (PES) Scan: A PES scan can map the energy of a molecule as a function of one or more torsional angles, revealing the lowest energy conformations.[1]

Comparative Analysis: Cyclopropyl vs. Other Functional Groups

The conformational effects of the cyclopropyl group are often best understood in comparison to other commonly used bioisosteres.

Functional GroupKey Conformational ImpactSupporting Evidence
Cyclopropyl Rigidly restricts local conformation, can induce unusual substituent orientations (e.g., axial preference).[1][12]DFT calculations and low-temperature NMR studies have shown that large alkyl groups adjacent to a spirocyclopropane on a cyclohexane ring favor the axial position.[12]
gem-Dimethyl Provides steric bulk but allows for free rotation around the C-C single bond.In contrast to the cyclopropyl group, a gem-dimethyl group on a cyclohexane ring does not significantly alter the preference for equatorial substitution.[12]
Alkene Planar geometry with restricted rotation, but different electronic properties (true π-system).[2]The cyclopropyl group is often used as a bioisosteric replacement for an alkene to improve metabolic stability while maintaining a similar spatial arrangement of substituents.[2][16]

Experimental Protocols

Protocol for Conformational Analysis using NMR Spectroscopy
  • Sample Preparation: Dissolve the cyclopropyl-containing compound in a suitable deuterated solvent (e.g., CDCl₃, d₆-acetone) at a concentration of 5-10 mg/mL.

  • 1D ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to identify and assign all proton signals.

  • 2D NOESY/ROESY Acquisition: Perform a 2D NOESY or ROESY experiment to identify through-space correlations between protons. The presence of a cross-peak indicates that the two protons are in close proximity.

  • 2D COSY/TOCSY Acquisition: Acquire a 2D COSY or TOCSY spectrum to establish through-bond proton-proton connectivities, which aids in signal assignment.

  • Data Analysis: Analyze the NOE correlations to determine the relative orientation of substituents. For example, a strong NOE between a proton on the cyclopropyl ring and a proton on an adjacent substituent would indicate a specific preferred conformation.[12]

Protocol for Computational Conformational Analysis
  • Structure Building: Construct the 3D structure of the cyclopropyl-containing molecule using a molecular modeling software package.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

  • Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., DFT with a functional like M06-2X and a basis set like 6-311++G(2d,2p)).[12] Calculate the single-point energy of each optimized conformer.

  • Boltzmann Population Analysis: Calculate the relative populations of each conformer at a given temperature based on their calculated free energies using the Boltzmann distribution.[12]

  • Potential Energy Surface Scan: To investigate rotational barriers, perform a relaxed PES scan by systematically rotating a specific dihedral angle and calculating the energy at each step.[1]

Visualizing the Concepts

Caption: Logical flow from the unique properties of the cyclopropyl group to its impact on molecular conformation and application in drug design.

G cluster_0 Step 1: Structure Input cluster_1 Step 2: Conformational Search cluster_2 Step 3: Quantum Mechanical Calculations cluster_3 Step 4: Analysis a Build Molecule b Identify Low-Energy Conformers a->b c Geometry Optimization (e.g., DFT) b->c d Single-Point Energy Calculation c->d e Boltzmann Population Analysis d->e f Rotational Energy Profile (PES Scan) d->f

Caption: A generalized workflow for the computational analysis of molecular conformation.

Conclusion

The cyclopropyl group is a powerful tool in the medicinal chemist's arsenal for modulating molecular conformation. Its unique combination of electronic and steric properties allows for the precise control of local and global molecular architecture. By acting as a "conformational clamp," it can pre-organize a molecule into its bioactive conformation, potentially leading to enhanced potency and selectivity. A comprehensive understanding of its effects, gained through a synergistic application of experimental and computational methods, is crucial for the rational design of next-generation therapeutics.

References

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. Available from: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available from: [Link]

  • Walsh Cyclopropane Molecular Orbitals. Available from: [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J Med Chem. 2016;59(19):8712-8756. Available from: [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link]

  • Walsh Cyclopropane Molecular Orbitals. Available from: [Link]

  • Walsh Cyclopropane Molecular Orbitals. Available from: [Link]

  • Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. Available from: [Link]

  • Driving tert-butyl axial: the surprising cyclopropyl effect. Chem Sci. 2024. Available from: [Link]

  • structure and reactivity of the cyclopropane species. Available from: [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available from: [Link]

  • How does the cyclopropyl group influence conjugation and aromaticity? Chemistry Stack Exchange. Available from: [Link]

  • Molecular Structure and Conformation of Cyclopropylbenzene As Determined by ab Initio Molecular Orbital Calculations, Pulsed-Jet Fourier Transform Microwave Spectroscopic, and Gas-Phase Electron Diffraction Investigations. Available from: [Link]

  • Synthesis and structure of cyclopropano-annelated homosesquinorbornene derivatives containing pyramidalized double bonds: evidence for the sterical effect of a cyclopropyl group on the degree of C=C double-bond pyramidalization. J Org Chem. 2005;70(14):5403-8. Available from: [Link]

  • Investigation of the Noncovalent Binding Mode of Covalent Proteasome Inhibitors around the Transition State by Combined Use of Cyclopropylic Strain-Based Conformational Restriction and Computational Modeling. J Med Chem. 2013. Available from: [Link]

  • Understanding the Unusual Chemistry of Cyclopropane. YouTube. Available from: [Link]

  • (a) Conformational restriction by steric effects due to the structural... Available from: [Link]

  • The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. Bioorg Med Chem. 2003;11(8):1651-5. Available from: [Link]

  • Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. Available from: [Link]

  • IE Organic Lecture 10.3 - The MOs of Cyclopropane. YouTube. Available from: [Link]

  • Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. J Am Soc Mass Spectrom. 2017;28(8):1635-1643. Available from: [Link]

  • Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. Semantic Scholar. Available from: [Link]

  • (A) Examples of the cyclopropyl isostere to block potentially reactive... Available from: [Link]

  • phenyl bioisosterism unlayered. Macmillan Group. Available from: [Link]

  • Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Molecules. 2024;29(3):711. Available from: [Link]

  • An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. RSC Adv. 2024. Available from: [Link]

  • Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cycl. Available from: [Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery. Available from: [Link]

  • Current NMR Techniques for Structure-Based Drug Discovery. Int J Mol Sci. 2018;19(1):238. Available from: [Link]

Sources

Strategic Guide: Cost-Benefit Analysis of 2-Cyclopropylpropan-1-ol in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from a "hit" to a "lead" often stalls due to poor metabolic stability or lack of target selectivity. 2-Cyclopropylpropan-1-ol represents a high-value, tactical building block used to address these specific attrition points.

While significantly more expensive than its acyclic analog (isobutanol), this moiety offers a unique combination of steric bulk , conformational rigidity , and metabolic resistance (the "cyclopropyl effect"). This guide provides a decision-making framework for when to incur the cost of this building block and details a robust, self-validating synthesis protocol to bypass high commercial prices.

The Bottom Line
  • Use Isobutanol for initial High-Throughput Screening (HTS) to keep costs low.

  • Switch to 2-Cyclopropylpropan-1-ol during Lead Optimization (LO) if you observe rapid CYP450 metabolism at the isopropyl site or need to lock a specific rotamer conformation.

The Strategic Value: Why Pay the Premium?

The cyclopropyl group is not merely a "filler"; it is a functional bioisostere.[1][2] Replacing an isopropyl group with a cyclopropyl moiety (specifically in the 2-cyclopropylpropyl arrangement) introduces three critical physicochemical changes:

  • Metabolic Armor (CYP450 Blocking): The C-H bonds in a cyclopropyl ring have higher dissociation energy (~106 kcal/mol) compared to the tertiary C-H bond in an isopropyl group (~96 kcal/mol). This makes the cyclopropyl methine significantly more resistant to Hydrogen Atom Transfer (HAT) mechanisms typical of Cytochrome P450 oxidation.

  • The "Magic Methyl" Effect: Unlike simple cyclopropylmethanol, 2-cyclopropylpropan-1-ol possesses a methyl group at the

    
    -position. This introduces chirality and increased steric bulk, often filling hydrophobic pockets more effectively than the planar cyclopropyl ring alone.
    
  • Lipophilicity Modulation: While adding carbon usually increases LogP, the cyclopropyl group is often less lipophilic than its acyclic isopropyl counterpart due to the "s-character" of the ring carbons, which can improve solubility and lower plasma protein binding.

Decision Matrix: When to Deploy

The following decision tree illustrates the logical flow for selecting this building block.

DecisionMatrix Start Lead Compound Analysis Issue Identified Liability? Start->Issue Metab Metabolic Instability (CYP Oxidation) Issue->Metab High Clearance Potency Low Potency (Entropic Penalty) Issue->Potency Poor Binding Cost Cost Sensitivity? Issue->Cost None (Baseline) Action_Cyc Use 2-Cyclopropylpropan-1-ol (Rigid, Stable) Metab->Action_Cyc Block Hotspot Potency->Action_Cyc Lock Conformation Action_Iso Use Isobutanol (Cheap, Flexible) Cost->Action_Iso High Vol/Low Budget Cost->Action_Cyc Late Stage/High Value

Caption: Decision matrix for selecting between acyclic and cyclopropyl-containing building blocks based on PK/PD liabilities.

Comparative Performance Data

The following table contrasts 2-Cyclopropylpropan-1-ol with its primary alternatives.

FeatureIsobutanol (Acyclic Analog)Cyclopropylmethanol (Simpler Analog)2-Cyclopropylpropan-1-ol (Target)
Structure



Commercial Cost Low (<$50/kg)Moderate ($200/kg)High ($2,000+/kg)
Metabolic Stability Low (Tertiary C-H oxidation)ModerateHigh (Blocked site)
Conformational Freedom High (Rotatable bonds)ModerateLow (Rigidified)
Chirality AchiralAchiralChiral (C2 center)
Primary Utility HTS Library SynthesisSpace fillingLead Optimization (LO)

Synthesis Protocol: The "Make" Option

Given the high commercial cost of 2-Cyclopropylpropan-1-ol, in-house synthesis is often the most cost-effective strategy for gram-scale needs. The most robust route is the reduction of Ethyl 2-cyclopropylpropanoate .

Experimental Workflow

This protocol uses Lithium Aluminum Hydride (LiAlH


) for reduction.[3][4][5] While powerful, LiAlH

requires strict safety adherence.[5]

Reaction Scheme:



Step-by-Step Methodology

1. Reagent Preparation:

  • Substrate: Ethyl 2-cyclopropylpropanoate (10.0 g, 70.3 mmol).

  • Reductant: LiAlH

    
     (2.0 equiv, 140.6 mmol, 5.34 g).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF), 100 mL.

2. Execution:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen (

    
    ).
    
  • Charging: Add LiAlH

    
     pellets to the flask followed by 60 mL of anhydrous THF. Cool the suspension to 0°C using an ice bath.
    
  • Addition: Dissolve the ester (10.0 g) in 40 mL THF. Add this solution dropwise via the addition funnel over 30 minutes. Critical: Monitor internal temperature; do not exceed 10°C.

  • Reaction: Once addition is complete, remove the ice bath and allow to warm to Room Temperature (RT). Stir for 3 hours.

  • Validation (In-Process Control): Spot on TLC (20% EtOAc/Hexane). Stain with Phosphomolybdic Acid (PMA). The ester (

    
    ) should disappear; the alcohol (
    
    
    
    ) should appear.

3. Workup (Fieser Method): This specific quench prevents the formation of gelatinous aluminum salts, ensuring high yield.

  • Cool the mixture back to 0°C.

  • Slowly add 5.3 mL Water (1 mL per gram of LiAlH

    
    ). Caution: Vigorous 
    
    
    
    evolution.
  • Add 5.3 mL 15% NaOH solution.

  • Add 16.0 mL Water (3 mL per gram of LiAlH

    
    ).
    
  • Warm to RT and stir for 15 minutes. A white, granular precipitate should form.

  • Filter through a pad of Celite. Wash the pad with diethyl ether (

    
     mL).
    

4. Purification:

  • Concentrate the filtrate under reduced pressure.[6]

  • Distillation: Purify the residue via Kugelrohr distillation or vacuum distillation (bp ~145°C at atm, or ~60°C at 15 mmHg).

Expected Yield: 85-92% Characterization:


H NMR should show the disappearance of the ethyl quartet/triplet and the appearance of the 

doublet.
Synthesis Pathway Diagram

SynthesisPath SM Ethyl 2-cyclopropylpropanoate (Ester Precursor) Inter Tetrahedral Aluminate Intermediate SM->Inter Hydride Attack Reagent LiAlH4 (2.0 eq) THF, 0°C Reagent->Inter Quench Fieser Workup (H2O / NaOH / H2O) Inter->Quench Hydrolysis Product 2-Cyclopropylpropan-1-ol (Target Alcohol) Quench->Product Filtration & Distillation

Caption: Chemical workflow for the reduction of alpha-cyclopropyl ester to the target alcohol.

Cost-Benefit Analysis Matrix

When proposing this synthesis path to management, use the following cost breakdown (estimates based on 2025 specialty chemical pricing):

ScenarioSourceEst. Cost per GramTime InvestmentRisk Profile
Buy (Catalog) Specialty Vendor$150 - $300 / g 1-2 Weeks (Lead time)Low (CoA provided)
Make (In-House) Ester Reduction$15 - $25 / g 2 Days (Labor)Moderate (Safety/Yield)
Make (Alt Route) Hydroboration$40 - $60 / g 3-4 DaysHigh (Regioselectivity)

Recommendation: For requirements <500 mg (initial SAR), BUY the material to save chemist time. For requirements >5 g (PK studies/Scale-up), MAKE using the ester reduction protocol described above.

References

  • Wiberg, K. B. (1996). Structures, energies, and spectra of cyclopropanes. In The Chemistry of the Cyclopropyl Group. Wiley.

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[7] Journal of Medicinal Chemistry, 59(19), 8712–8756.

  • Barnes-Seeman, D. (2012). The role of the cyclopropyl group in drug discovery.[1][7][8][9] Current Topics in Medicinal Chemistry.

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1, pp. 581-595). Wiley. (Standard reference for LiAlH4 workup).

  • PubChem. (2025).[10] Compound Summary: 2-Cyclopropylpropan-1-ol (CAS 6226-33-1).[10] National Library of Medicine.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Cyclopropylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. It protects personnel, preserves the integrity of our environment, and ensures the continuity of vital research. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 2-Cyclopropylpropan-1-ol. It moves beyond simple instruction to explain the critical reasoning behind each step, empowering you to make safe, compliant, and scientifically sound decisions in your laboratory.

Hazard Profile & Risk Assessment: Understanding the Compound

Before any handling or disposal, a thorough understanding of the subject chemical is paramount. 2-Cyclopropylpropan-1-ol is a flammable organic alcohol. Its primary risks stem from its flammability and its potential to cause irritation upon contact.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Cyclopropylpropan-1-ol is classified with the following hazards[1]:

  • Flammable Liquid: Poses a significant fire risk.

  • Skin Irritant: Can cause irritation upon dermal contact.

  • Serious Eye Irritant: Can cause significant, potentially damaging, eye irritation.

  • Respiratory Irritant: Vapors may irritate the respiratory tract.

This hazard profile dictates that 2-Cyclopropylpropan-1-ol must be managed as a regulated, hazardous waste.

Property Identifier Hazard Classification Source
Chemical Name 2-Cyclopropylpropan-1-ol-PubChem[1]
Molecular Formula C₆H₁₂O-PubChem[1]
GHS Pictograms Flammable, IrritantWarningECHA C&L Inventory[1]
Hazard Statements H226, H315, H319, H335Flammable liquid and vapor; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.ECHA C&L Inventory[1]

The Regulatory Imperative: EPA and RCRA Compliance

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3][4] Due to its flammability, 2-Cyclopropylpropan-1-ol is categorized as an "ignitable hazardous waste," bearing the EPA waste code D001 .[5]

Key Regulatory Mandates:

  • No Drain Disposal: It is illegal to dispose of ignitable hazardous waste, such as 2-Cyclopropylpropan-1-ol, down the sanitary sewer.[5][6] This is because the liquid and its vapors can create fire and explosion hazards within plumbing and sewer systems.[5] Intentional dilution to circumvent regulations is also prohibited.[7]

  • No Trash Disposal: Disposal in regular solid waste is strictly forbidden.[2][3]

  • Cradle-to-Grave Responsibility: The laboratory that generates the waste (the "generator") is legally responsible for it from the moment of its creation to its final, documented disposal by a licensed facility.[4]

Pre-Disposal: The Satellite Accumulation Area (SAA)

Proper waste management begins at the point of generation. The designated location for collecting hazardous waste within the laboratory is known as a Satellite Accumulation Area (SAA).[6] This area must be under the direct control of laboratory personnel and situated at or near the process that generates the waste.[8]

Workflow for Waste Accumulation in an SAA

G cluster_0 Step 1: Container Selection cluster_1 Step 2: Waste Collection cluster_2 Step 3: Labeling & Storage Select Select Chemically Compatible Container Inspect Inspect for Damage & Proper Seal Select->Inspect Must be in 'new' condition AddWaste Add 2-Cyclopropylpropan-1-ol Waste to Container Inspect->AddWaste Headspace Leave >1 Inch of Headspace AddWaste->Headspace Segregate Segregate from Incompatible Wastes (e.g., Oxidizers) AddWaste->Segregate Label Affix Hazardous Waste Tag Segregate->Label Seal Securely Close Container Label->Seal Store Place in Designated SAA Seal->Store

Caption: Waste Accumulation Workflow in a Satellite Accumulation Area.

Step-by-Step Disposal Protocol

This protocol ensures a safe and compliant pathway from waste generation to final removal from the laboratory.

Personnel Protective Equipment (PPE) Required:

  • Safety Goggles (conforming to EN166 or OSHA 29 CFR 1910.133)[9]

  • Chemical-Resistant Gloves (e.g., Nitrile)

  • Laboratory Coat

Phase 1: Waste Collection & Segregation
  • Select an Appropriate Waste Container:

    • Causality: The container must be chemically compatible with 2-Cyclopropylpropan-1-ol to prevent degradation, leaks, or reactions.[2] Glass or high-density polyethylene (HDPE) containers are typically appropriate. Avoid metal containers for alcohols where possible.[7][8]

    • Action: Obtain a clean, designated hazardous waste container with a secure, screw-top cap.[6]

  • Combine Compatible Wastes Only:

    • Causality: Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire. 2-Cyclopropylpropan-1-ol, as an alcohol, is an organic reducing agent.

    • Action: This waste stream should be designated for "Flammable Alcohols" or "Non-halogenated Organic Solvents." Crucially, do not mix this waste with acids, bases, or oxidizing agents (e.g., bleach, nitric acid). [6][7]

  • Transfer Waste into the Container:

    • Causality: To minimize vapor release and prevent spills, transfers should be conducted in a controlled manner.

    • Action: Perform the transfer inside a chemical fume hood.[8] Use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.[6][8]

  • Secure and Label the Container Immediately:

    • Causality: Proper labeling is a strict regulatory requirement and essential for safe handling by all personnel, including waste technicians.[3][6]

    • Action: Securely fasten the cap. Complete a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department. The tag must include:

      • The words "Hazardous Waste"[3]

      • Full chemical name: "Waste 2-Cyclopropylpropan-1-ol" (no formulas or abbreviations)[3]

      • List all components and their approximate percentages if it is a mixture.[3]

      • The date accumulation started.[3]

      • The relevant hazard pictograms (Flammable, Irritant).[3]

Phase 2: Storage and Removal
  • Store in the Designated SAA:

    • Causality: The SAA provides a controlled, secondary containment environment, minimizing risk to the broader lab area.

    • Action: Place the sealed, labeled container in your lab's designated SAA. Ensure the SAA is equipped with secondary containment (e.g., a spill tray).

  • Schedule a Waste Pickup:

    • Causality: Hazardous waste must be disposed of through a licensed and permitted hazardous waste vendor.[2][8]

    • Action: Follow your institution's procedure to request a waste pickup from the EHS department. Do not allow waste to accumulate for more than one year in the SAA, or as specified by your institution's policy.[6]

Emergency Procedures: Spill and Exposure Management

Small Spill (<100 mL) inside a Fume Hood:
  • Alert Personnel: Inform others in the immediate area.

  • Contain & Absorb: Use a chemical spill kit with absorbent pads or other inert material (e.g., dry sand, vermiculite) to absorb the spill.

  • Clean: Wipe the area clean.

  • Dispose of Debris: Place all contaminated absorbent materials and PPE into a sealed bag or container, label it as "Hazardous Waste," and dispose of it through the EHS waste program.

Large Spill (>100 mL) or Spill Outside a Fume Hood:
  • Evacuate: Alert all personnel and evacuate the immediate area. Keep away from heat and sources of ignition.

  • Isolate: Close the laboratory doors to contain the vapors.

  • Notify: Contact your institution's EHS emergency line or campus safety department immediately. Provide details on the chemical and the spill volume. Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Personnel Exposure:
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[10]

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Does the EPA Alcohol Exemption Apply to Your Business? Hazardous Waste Experts. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How to Dispose of Liquor and Denatured Alcohol Safely. Earth911. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Ethanol Factsheet. Stanford Environmental Health & Safety. [Link]

  • How to Dispose of Chemical Waste. Columbia University Environmental Health and Safety. [Link]

  • How to Dispose of and Recycle Alcohol-Based Hand Sanitizer. US EPA. [Link]

  • 2-Cyclopropylpropan-1-ol. PubChem, National Institutes of Health. [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • UPSI 2-Propanol Material Safety Data Sheet. University of Oregon. [Link]

Sources

Personal protective equipment for handling 2-Cyclopropylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I often observe laboratories treating low-molecular-weight aliphatic alcohols with a generic, one-size-fits-all safety approach. However, 2-Cyclopropylpropan-1-ol (CAS 6226-33-1) presents unique operational challenges. Frequently utilized as a critical building block in the synthesis of pharmaceutical intermediates (such as LPA antagonists), this compound combines the reactivity of a primary alcohol with the steric and electronic nuances of a cyclopropyl ring.

To build a truly safe laboratory environment, you must move beyond simply following rules; you must understand the causality behind them. This guide provides a self-validating, step-by-step operational and logistical framework for handling 2-Cyclopropylpropan-1-ol, ensuring both scientific integrity and uncompromising safety.

Chemical Profiling & Mechanistic Hazard Assessment

Before designing a handling protocol, we must understand the physicochemical properties that dictate the compound's behavior[1]. Safety protocols are only effective when they directly address the mechanistic causes of a chemical's hazards.

Table 1: Physicochemical Properties and GHS Hazards of 2-Cyclopropylpropan-1-ol

Property / HazardValue / ClassificationMechanistic Causality
Molecular Weight 100.16 g/mol The low molecular weight contributes to high volatility and vapor pressure at room temperature, increasing inhalation risks.
Flammability H226: Flammable liquid and vaporThe aliphatic hydrocarbon backbone and high volatility create a low flashpoint. Vapors can easily travel to ignition sources.
Toxicity H302: Harmful if swallowed; H332: Harmful if inhaledRapid systemic absorption occurs due to the lipophilic cyclopropyl group combined with the molecule's low molecular weight.
Irritation H315: Skin irritation; H319: Eye irritation; H335: Respiratory irritationThe primary hydroxyl group (-OH) can disrupt lipid bilayers in mucous membranes and skin, causing localized inflammation and cellular damage.

Self-Validating Check: Always verify the ambient temperature of your workspace. If the temperature approaches the compound's flash point, vaporization rates will increase exponentially, invalidating standard room-temperature handling protocols.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a mere compliance exercise; it is the targeted mitigation of specific chemical interactions. Every piece of equipment must be chosen based on the chemical's physical state and reactivity.

Table 2: PPE Selection and Mechanistic Justification

PPE CategorySpecificationCausality & Justification
Hand Protection Nitrile or Butyl Rubber gloves (Double-gloving recommended)Aliphatic alcohols can rapidly permeate thin latex. Nitrile provides a robust, cross-linked barrier against non-polar/polar hybrid molecules like 2-Cyclopropylpropan-1-ol.
Eye Protection Chemical splash goggles (ANSI Z87.1)Protects against H319 (Severe eye irritation). Standard safety glasses are insufficient due to the compound's high vapor pressure and splash risk.
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex)Directly mitigates H226 . Standard poly-blend coats can melt into the skin during a flash fire, exacerbating burn injuries.
Respiratory Fume hood (Face velocity 80-100 fpm)Prevents inhalation (H332 ) and respiratory irritation (H335 ) by capturing volatile emissions at the source before they reach the operator's breathing zone.

Operational Workflow & Handling Protocol

To maintain scientific integrity and safety, the handling of 2-Cyclopropylpropan-1-ol must follow a strict, self-validating operational workflow. This ensures that every step confirms the safety of the subsequent step.

Step-by-Step Handling Methodology:

  • Pre-Operation Verification: Ensure the fume hood is operational by checking the magnehelic gauge. Remove all ignition sources (hot plates, static generators) from the immediate vicinity to comply with[2].

  • Inert Atmosphere Setup: Because flammable vapors (H226 ) can form explosive mixtures with atmospheric oxygen, purge the reaction vessel with an inert gas (Argon or Nitrogen) prior to introducing the chemical.

  • Reagent Transfer: Use a gas-tight syringe or a closed cannula system for transferring the liquid. Causality: This prevents the release of vapors into the hood and minimizes the reagent's exposure to ambient moisture, which could degrade the chemical and affect downstream moisture-sensitive reactions.

  • Execution: Monitor the reaction temperature continuously. Ensure the temperature remains well below the flash point unless the system is fully sealed and operating under reflux with a highly efficient condenser.

  • Decontamination: Rinse all contaminated glassware with a compatible non-polar solvent (e.g., heptane) followed by acetone before removing it from the fume hood.

G Start Pre-Operation: Verify Fume Hood & PPE Inert Purge System with Inert Gas (Ar/N2) Start->Inert Transfer Transfer 2-Cyclopropylpropan-1-ol via Syringe/Cannula Inert->Transfer Reaction Execute Reaction (Monitor Temp < Flash Point) Transfer->Reaction Quench Quench & Decontaminate Glassware Reaction->Quench End Post-Operation: Waste Segregation Quench->End

Figure 1: Standard operating procedure workflow for handling 2-Cyclopropylpropan-1-ol.

Emergency Response & Spill Management

In the event of a breach in primary containment, immediate and calculated action is required to prevent vapor ignition and inhalation exposure.

Step-by-Step Spill Protocol:

  • Isolate: Immediately extinguish all ignition sources and evacuate non-essential personnel from the area.

  • Ventilate: Maximize fume hood exhaust and room ventilation to disperse the flammable vapors.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a specialized universal spill pad). Causality: Never use combustible materials like paper towels, as they act as wicks and increase the fire hazard.

  • Collect: Use non-sparking tools (e.g., brass or plastic scoops) to collect the saturated absorbent to prevent mechanical sparks.

  • Contain: Place the waste into a highly visible, sealable, solvent-resistant container. Label it immediately as "Hazardous Waste: Flammable Liquid Spill (2-Cyclopropylpropan-1-ol)".

Waste Disposal & Logistics Plan

Improper disposal of flammable aliphatic alcohols is a leading cause of laboratory fires and environmental contamination.

Step-by-Step Disposal Methodology:

  • Segregation: Strictly separate 2-Cyclopropylpropan-1-ol waste from strong oxidizing agents (e.g., nitric acid, peroxides) to prevent spontaneous exothermic redox reactions.

  • Categorization: Route the pure chemical and organic washings into the "Non-Halogenated Organic Waste" stream.

  • Aqueous Validation: If the chemical was used in an aqueous extraction, the aqueous layer must be tested. Self-Validating Check: If the aqueous waste contains >5% organics, it must be treated as hazardous organic waste rather than standard aqueous waste.

  • Labeling & Storage: Clearly label the waste carboy with the chemical name, CAS number (6226-33-1), and the primary hazard (Flammable). Store waste in a designated, vented flammable storage cabinet.

  • Transport: Arrange for collection by an EPA-approved hazardous waste disposal vendor for high-temperature incineration.

Waste Source 2-Cyclopropylpropan-1-ol Waste Stream Aqueous Aqueous Waste (<5% Organics) Source->Aqueous Washings Organic Non-Halogenated Organic Waste Source->Organic Liquid Residue Solid Solid Waste (Contaminated PPE/Wipes) Source->Solid Consumables AqTreatment Aqueous Treatment Aqueous->AqTreatment Incineration High-Temp Incineration (EPA Approved) Organic->Incineration Solid->Incineration

Figure 2: Waste segregation and disposal pathway for 2-Cyclopropylpropan-1-ol.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16211654, 2-Cyclopropylpropan-1-ol." PubChem,[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.106 - Flammable liquids." U.S. Department of Labor,[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.